molecular formula C9H9IO3 B1593990 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde CAS No. 6312-82-9

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Cat. No.: B1593990
CAS No.: 6312-82-9
M. Wt: 292.07 g/mol
InChI Key: WFAHCDLEWJKPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAHCDLEWJKPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285118
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-82-9
Record name 6312-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, outlines a robust synthesis protocol with mechanistic insights, and discusses its reactivity and potential applications as a versatile building block in the synthesis of complex molecules.

Core Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₉H₉IO₃, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of the ethoxy, hydroxyl, iodo, and formyl groups on the benzene ring imparts a unique electronic and steric environment, making it a valuable synthon in organic chemistry. The electron-donating effects of the hydroxyl and ethoxy groups, coupled with the electron-withdrawing nature of the aldehyde and the bulky, polarizable iodine atom, create a nuanced reactivity profile.

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource
Molecular Formula C₉H₉IO₃[1][2]
Molecular Weight 292.07 g/mol [1][2]
Appearance Colourless powder / Off-white powder solid[3][4]
Melting Point 137–138 °C[3]
Solubility Slightly soluble in water[4]
CAS Number 6312-82-9[2][5]

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data is compiled from the literature:[3]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.73 (s, 1H, CHO), 7.86 (d, J = 1.8 Hz, 1H, Ar-H), 7.39 (d, J = 1.7 Hz, 1H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.37 (t, J = 7.3 Hz, 3H, OCH₂CH₃), 10.49 (br s, 1H, OH).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 190.3 (C=O), 152.4, 146.4, 134.5, 130.0, 111.2, 84.2, 64.6, 14.4.

  • Infrared (IR) (ATR, cm⁻¹): 3204 (O-H), 2979 (C-H), 1664 (C=O), 1568 (aromatic C=C), 1174 (aromatic C-O), 581 (C-I).

  • Mass Spectrometry (ESI, neg.): m/z 292 [(M-H)⁻, 100%].

Synthesis Protocol: Enzymatic Iodination of 3-Ethoxy-4-hydroxybenzaldehyde

The synthesis of this compound can be efficiently achieved through the regioselective iodination of its precursor, 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin). A particularly elegant and sustainable method employs a laccase-catalyzed reaction, which offers high yield and avoids harsh chemical reagents.[3]

Rationale for Method Selection:

Enzymatic catalysis, specifically using laccase from Trametes versicolor, presents a green chemistry approach. Laccase, in the presence of a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), facilitates the oxidation of iodide (from KI) to a reactive iodine species in situ. This allows for the electrophilic aromatic substitution on the electron-rich phenol ring of ethyl vanillin. The regioselectivity is directed by the activating hydroxyl and ethoxy groups to the ortho position that is not sterically hindered.

Experimental Workflow:

Figure 1: Experimental workflow for the laccase-catalyzed synthesis.

Step-by-Step Methodology: [3]

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, charge 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and potassium iodide (3 equivalents) in an acetate buffer (0.1 M, pH 5.0) containing 10% (v/v) DMSO.

  • Enzyme and Substrate Addition: To the stirred mixture, add laccase from Trametes versicolor. Simultaneously, add a solution of the substrate in DMSO at a constant rate using a syringe pump. Bubble air through the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 15 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding solid sodium thiosulfate until the brown color of iodine disappears. Acidify the mixture to pH 5 with concentrated HCl and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a solvent system of petroleum ether/CH₂Cl₂/EtOAc) to afford the pure this compound as a colorless powder.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its distinct functional groups. Understanding their interplay is crucial for its application in multi-step synthesis.

Reactivity cluster_reactions Potential Reactions main This compound Aldehyde (CHO) Phenolic Hydroxyl (OH) Aryl Iodide (I) Ethoxy (OEt) AldehydeReactions Condensation (Knoevenagel, Wittig) Reductive Amination Oxidation to Carboxylic Acid main:aldehyde->AldehydeReactions Electrophilic Carbon HydroxylReactions O-Alkylation / O-Acylation Etherification (Williamson) main:hydroxyl->HydroxylReactions Nucleophilic Oxygen IodideReactions Cross-Coupling (Suzuki, Heck, Sonogashira) Nucleophilic Aromatic Substitution (SNAr) main:iodide->IodideReactions Leaving Group / Coupling Partner

Figure 2: Key reactivity sites of this compound.

  • Aldehyde Group: The formyl group is a primary site for nucleophilic attack. It readily undergoes condensation reactions (e.g., Knoevenagel, Wittig) to form C=C double bonds, which is a common strategy in drug synthesis to link different molecular fragments. Reductive amination can be employed to introduce amine functionalities, and oxidation will yield the corresponding carboxylic acid.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily deprotonated, rendering the oxygen nucleophilic. This allows for O-alkylation or O-acylation to introduce a variety of substituents or protecting groups.

  • Aryl Iodide: The carbon-iodine bond is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the adjacent aldehyde group can also activate the aryl iodide for nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are prevalent scaffolds in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of biologically active compounds. The combination of a phenolic hydroxyl group, an aldehyde, and an aryl iodide provides three orthogonal points for chemical modification.

For instance, derivatives of this molecule could be explored for activities where substituted catechols are known to be active. The catechol-like structure (after potential de-ethoxylation or as a bioisostere) is a common feature in many neurotransmitters and their analogues.[6] The presence of the iodine atom allows for the introduction of further complexity through cross-coupling, enabling the exploration of a wider chemical space in the search for novel therapeutic agents. For example, thiosemicarbazone and selenosemicarbazone derivatives of 3-ethoxy-4-hydroxyphenyl have been synthesized and evaluated for their antibacterial and antioxidant properties.[7]

Furthermore, the nitrated analogue, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is a key intermediate in the synthesis of compounds like Entacapone, a COMT inhibitor used in the treatment of Parkinson's disease.[8] This highlights the industrial relevance of this structural motif.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[5][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and air.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[4][10][11]

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. Its efficient and sustainable synthesis, coupled with the presence of multiple, orthogonally reactive functional groups, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the synthesis of novel and complex molecular entities with therapeutic promise.

References

  • M. Weissenborn, et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances. [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64, o2008. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. PubChem Compound Database. [Link]

  • Google Patents (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Carl ROTH (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information For. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde. PubChem Compound Database. [Link]

  • Google Patents (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Loba Chemie (2018). Safety Data Sheet: 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE. [Link]

  • Manini, P., et al. (2020). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Antioxidants, 9(12), 1218. [Link]

  • Al-Khazragie, Z. K., et al. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology, 12(1), 113-126. [Link]

  • NIST (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, a key halogenated aromatic aldehyde. The document delineates its chemical identity according to IUPAC nomenclature and presents its molecular structure. A significant portion of this guide is dedicated to a detailed, field-proven protocol for its synthesis via enzymatic iodination, complete with mechanistic insights. Furthermore, a thorough analysis of its physicochemical properties and spectroscopic data is presented to ensure its unambiguous identification and characterization. This guide also touches upon the safety and handling protocols essential for laboratory use and explores its potential applications as a versatile intermediate in the realms of organic synthesis and drug discovery. This document is intended to be an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is a derivative of benzaldehyde with three substituents on the benzene ring: an ethoxy group (-OCH₂CH₃), a hydroxyl group (-OH), and an iodine atom (-I).

The structural arrangement of these functional groups on the benzene ring is crucial for its chemical reactivity and potential biological activity. The molecular formula for this compound is C₉H₉IO₃, and it has a molecular weight of approximately 292.07 g/mol [1][2].

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
CAS Number 6312-82-9[1][2]
Molecular Formula C₉H₉IO₃[1][2]
Molecular Weight 292.07 g/mol [1][2]
Appearance Colorless powder[3]
Melting Point 137-138 °C[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

Synthesis Protocol: Laccase-Catalyzed Iodination

The synthesis of this compound can be efficiently achieved through the enzymatic iodination of its precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This biocatalytic approach offers a sustainable and selective alternative to traditional chemical methods.

Rationale for the Enzymatic Approach

The use of a laccase enzyme from Trametes versicolor in conjunction with potassium iodide (KI) as the iodine source presents several advantages. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds. In this context, the laccase facilitates the oxidation of iodide to a reactive iodine species, which then undergoes electrophilic substitution onto the electron-rich aromatic ring of 3-ethoxy-4-hydroxybenzaldehyde. This method is performed in an aqueous buffer system at room temperature, making it an environmentally benign process. The regioselectivity of the iodination is directed by the existing activating groups (hydroxyl and ethoxy) on the benzene ring.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G reagents Combine Reactants: - 3-Ethoxy-4-hydroxybenzaldehyde - Potassium Iodide - Laccase Enzyme - Acetate Buffer reaction Stir at Room Temperature (15 hours) reagents->reaction workup Quench with Sodium Thiosulfate Acidify and Extract with Ethyl Acetate reaction->workup purification Purify by Flash Chromatography (petroleum ether/CH₂Cl₂/EtOAc) workup->purification product Obtain this compound (Colorless Powder) purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

The following protocol is adapted from a published procedure for the laccase-catalyzed iodination of phenolic compounds[3].

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (2 mmol, 332 mg) in an acetate buffer (0.1 M, pH 5.0) containing 10% (v/v) DMSO.

  • Addition of Reagents: To the stirred solution, add potassium iodide (KI) and the laccase enzyme from Trametes versicolor.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 15 hours. Aeration may be supplied to facilitate the enzymatic cycle.

  • Work-up: Upon completion of the reaction (monitored by TLC or HPLC), quench the reaction by adding solid sodium thiosulfate until the brown color of iodine disappears. Acidify the mixture and perform an extraction with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a solvent system of petroleum ether, dichloromethane, and ethyl acetate to yield this compound as a colorless powder[3].

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques. The data presented here is consistent with the expected structure[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 9.73 (s, 1H, -CHO)

    • δ 7.86 (d, 1H, Ar-H)

    • δ 7.39 (d, 1H, Ar-H)

    • δ 4.15 (q, 2H, -OCH₂CH₃)

    • δ 1.37 (t, 3H, -OCH₂CH₃)

    • δ 10.49 (br, 1H, -OH)

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ 190.3 (C=O)

    • δ 152.4 (C-OH)

    • δ 146.4 (C-OEt)

    • δ 134.5 (Ar-CH)

    • δ 130.0 (Ar-C)

    • δ 111.2 (Ar-CH)

    • δ 84.2 (C-I)

    • δ 64.6 (-OCH₂)

    • δ 14.4 (-CH₃)

Interpretation: The ¹H and ¹³C NMR spectra confirm the presence of all the key functional groups and the substitution pattern on the aromatic ring. The chemical shifts and splitting patterns are in full agreement with the structure of this compound.

Infrared (IR) Spectroscopy
  • IR (ATR, cm⁻¹):

    • 3204 (O-H stretch)

    • 2979 (C-H stretch, aliphatic)

    • 1664 (C=O stretch, aldehyde)

    • 1568 (C=C stretch, aromatic)

    • 1174 (C-O stretch, aromatic ether)

    • 581 (C-I stretch)

Interpretation: The IR spectrum clearly indicates the presence of the hydroxyl, aldehyde, ethoxy, and aromatic moieties, as well as the carbon-iodine bond.

Mass Spectrometry (MS)
  • MS (ESI, neg.): m/z 292 [(M-H)⁻, 100%]

Interpretation: The mass spectrum shows the deprotonated molecular ion, confirming the molecular weight of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • UV (MeCN, λₘₐₓ, nm): 228, 286, 361

Interpretation: The UV absorption maxima are characteristic of the substituted benzaldehyde chromophore.

Applications in Research and Drug Development

While this compound is primarily available as a research chemical and organic building block, its structural features suggest several potential applications:

  • Synthetic Intermediate: As a halogenated aromatic aldehyde, it is a versatile intermediate for introducing the substituted phenyl moiety into larger molecules through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The aldehyde group can also be readily transformed into other functional groups.

  • Precursor for Bioactive Molecules: The related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is an intermediate in the synthesis of pharmaceutically important compounds[4]. This suggests that the iodinated analogue could also serve as a precursor for novel therapeutic agents. The iodine atom can be a site for further functionalization or can influence the pharmacokinetic properties of a molecule.

  • Probing Molecular Interactions: The presence of a heavy atom like iodine can be advantageous in biophysical studies, such as X-ray crystallography, to aid in structure determination through anomalous dispersion.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as causing skin and eye irritation[5]. It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[5][6].

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area[7][8]. Wash hands thoroughly after handling[5].

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[7][8]. Keep away from strong oxidizing agents and strong bases[6][7].

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable halogenated aromatic aldehyde with well-defined chemical and physical properties. The sustainable enzymatic synthesis protocol detailed in this guide provides an efficient and environmentally friendly route to this compound. Its structural features make it a promising intermediate for the synthesis of more complex molecules, with potential applications in medicinal chemistry and materials science. Adherence to appropriate safety protocols is essential for its handling and use in a laboratory setting.

References

  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o2008. [Link]

  • SIELC Technologies. (2018). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Al-Adhami, M. A., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances, 9, 14319-14327. [Link]

  • Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

Sources

synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde from ethyl vanillin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde from Ethyl Vanillin

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, starting from the readily available flavoring agent, ethyl vanillin (3-Ethoxy-4-hydroxybenzaldehyde). The core of this transformation is the regioselective iodination of an electron-rich aromatic ring via electrophilic aromatic substitution. This document elucidates the mechanistic principles governing the reaction, details a robust and reproducible experimental protocol, and outlines methods for purification and characterization. The presented methodology is designed for researchers, chemists, and professionals in drug development, emphasizing safety, efficiency, and green chemistry principles.

Introduction and Strategic Overview

Ethyl vanillin is a widely used synthetic compound in the food and fragrance industries, prized for an aroma several times more potent than vanillin.[1][2] Its chemical structure, featuring a phenol, an ether, and an aldehyde group, makes it an excellent and cost-effective starting material for more complex molecular architectures.

The target molecule, this compound, introduces an iodine atom onto the aromatic ring. This halogenation is a critical step for further functionalization. The carbon-iodine bond is relatively weak, making it an ideal leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, thereby enabling the construction of complex biaryl systems and other advanced molecular scaffolds.[3][4]

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS). The ethyl vanillin ring is highly activated by the strong ortho, para-directing hydroxyl (-OH) and ethoxy (-OEt) groups. This high electron density allows for halogenation even with milder reagents.[5] Our strategy will focus on the in-situ generation of an electrophilic iodine species (I+) from an iodide salt, which then selectively attacks the most nucleophilic and sterically accessible position on the aromatic ring.

Mechanistic Insights: The Basis for Regioselectivity

The successful synthesis of the target compound relies on precise control over the regioselectivity of the iodination reaction. The substitution pattern on the ethyl vanillin ring dictates the position of electrophilic attack.

  • Activating Groups: The hydroxyl (-OH) and ethoxy (-OEt) groups are powerful activating groups due to their ability to donate electron density to the aromatic ring through resonance. They strongly direct incoming electrophiles to the ortho and para positions.

  • Deactivating Group: The aldehyde (-CHO) group is a meta-directing deactivating group, withdrawing electron density from the ring.

  • Synergistic Directing Effects: The C5 position is ortho to the hydroxyl group and para to the ethoxy group, making it highly electronically activated. Conversely, the aldehyde group deactivates the positions ortho and para to it (C3 and C5). The powerful activating effects of the -OH and -OEt groups at C5 overcome the deactivating effect of the -CHO group, making this the prime location for electrophilic attack. The other ortho position to the ethoxy group (C2) is sterically hindered by the adjacent aldehyde.

The reaction proceeds via a classic EAS mechanism, as illustrated below. An oxidizing agent is used to convert an iodide salt (e.g., KI) into a more potent electrophile, which is then attacked by the electron-rich aromatic ring.[4][6]

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization I_minus I⁻ (from KI) I_plus I⁺ (Electrophilic Iodine) I_minus->I_plus Oxidation Oxidant Oxidant (e.g., Oxone, NaOCl) Oxidant->I_plus SigmaComplex Sigma Complex (Resonance Stabilized) EthylVanillin Ethyl Vanillin Ring EthylVanillin->SigmaComplex Attack on I⁺ Deprotonation Sigma Complex Product Final Product Deprotonation->Product -H⁺

Figure 1: General mechanism for electrophilic iodination.

Recommended Synthetic Protocol

This protocol is adapted from established green chemistry methods for the iodination of vanillin, a close structural analog of ethyl vanillin.[3][4][7] The use of Oxone® (potassium peroxymonosulfate) and potassium iodide in an aqueous medium represents a safer and more environmentally benign approach compared to methods using elemental iodine or harsher reagents.[4]

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)Mass/VolumeRole
Ethyl VanillinC₉H₁₀O₃166.1710.01.66 gStarting Material
Potassium IodideKI166.0010.51.74 gIodide Source
Oxone®2KHSO₅·KHSO₄·K₂SO₄614.7610.5 (of KHSO₅)3.23 gOxidizing Agent
Deionized WaterH₂O18.02-~40 mLSolvent
Sodium BisulfiteNaHSO₃104.06-As neededQuenching Agent
EthanolC₂H₅OH46.07-As neededRecrystallization
Step-by-Step Experimental Procedure

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl vanillin (1.66 g, 10.0 mmol) and potassium iodide (1.74 g, 10.5 mmol) in 20 mL of deionized water.

  • Oxidant Preparation: In a separate beaker, dissolve Oxone® (3.23 g, ~10.5 mmol of the active KHSO₅ component) in 20 mL of deionized water. Gentle warming may be required for full dissolution.

  • Reaction Initiation: Add the Oxone® solution dropwise to the rapidly stirring ethyl vanillin suspension over a period of 10-15 minutes at room temperature.

  • Reaction Progression: Heat the resulting mixture to reflux (~100 °C) and maintain for 1 hour. The solution may become colored as transient iodine is formed. A precipitate of the product should become visible.

  • Cooling and Quenching: After 1 hour, remove the heat source and allow the flask to cool to room temperature. Test the mixture for the presence of excess oxidizing agents using starch-iodide paper (a blue-black color indicates a positive test). If positive, add a small amount of solid sodium bisulfite portion-wise until the test is negative.[3]

  • Product Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from an ethanol-water mixture.[6] Dissolve the solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed through analytical methods.

PropertyExpected ValueMethod
Appearance White to pale yellow crystalline solidVisual Inspection
Molecular Weight 292.07 g/mol Mass Spectrometry
Melting Point ~110-114 °C (literature varies)Melting Point Apparatus
¹H NMR Shifts for aldehyde, aromatic, ethoxy, and hydroxyl protonsNMR Spectroscopy
Purity >98%HPLC, NMR
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure. Key expected signals include a singlet for the aldehyde proton (~9.8 ppm), two singlets for the remaining aromatic protons, a quartet and a triplet for the ethoxy group, and a broad singlet for the hydroxyl proton. The disappearance of the C5-H signal from the starting material and the appearance of two distinct aromatic singlets confirms the successful iodination at the C5 position.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound by comparing the retention time of the product to a standard and quantifying any remaining starting material or byproducts.[8]

Safety and Handling

  • Ethyl Vanillin: Generally recognized as safe, but standard laboratory PPE (gloves, safety glasses, lab coat) should be worn.

  • Oxone®: Is a strong oxidizing agent and can cause skin and eye irritation or burns. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Potassium Iodide: May cause irritation. Prolonged exposure can have effects on the thyroid.

  • General Precautions: The reaction should be performed in a well-ventilated fume hood. Care should be taken during the reflux and quenching steps.

Conclusion

This guide presents a reliable and efficient method for the . By leveraging the principles of electrophilic aromatic substitution with a green chemistry-oriented protocol, this transformation can be achieved in high yield and purity. The detailed mechanistic explanation and step-by-step procedure provide a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and advanced materials synthesis.

References

  • Palesch, J. J., & T. K. L. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-124. [Link]

  • Tapia, R. A., et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications, 43(15), 2092-2099. [Link]

  • Palesch, J. J., & T. K. L. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. . [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E, 64(10), o2008. [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. pierpalab.com. [Link]

  • Taylor & Francis Online. (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. . [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. chem.libretexts.org. [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2008. [Link]

  • Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin. . [Link]

  • SIELC Technologies. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. sielc.com. [Link]

  • PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]

Sources

electrophilic iodination of 3-ethoxy-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Iodination of 3-Ethoxy-4-Hydroxybenzaldehyde

Executive Summary

The targeted synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Iodinated synthons, in particular, are highly valued for their utility in carbon-carbon bond-forming reactions such as Suzuki-Miyaura and Heck couplings. This guide provides a comprehensive technical overview of the (ethyl vanillin), a widely available and renewable feedstock.[1][2][3] We will explore the underlying chemical principles, compare key iodinating systems, and provide validated, step-by-step protocols suitable for research and development laboratories. The focus is on explaining the causal relationships behind methodological choices to empower scientists to optimize this transformation for their specific applications.

Introduction: The Substrate and the Significance of Its Iodination

3-Ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a synthetic flavoring agent with an aroma several times more potent than its methyl analog, vanillin.[2][3][4] Its structure, featuring a phenol, an ether, and an aldehyde moiety, presents a rich platform for chemical modification.

The introduction of an iodine atom onto this aromatic scaffold dramatically increases its synthetic value. The product, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, serves as a critical building block. The carbon-iodine bond is sufficiently labile to participate in a wide array of organometallic cross-coupling reactions, enabling the construction of more complex molecular architectures, including potential pharmaceutical agents and functional materials.[1][5]

Theoretical Framework: Principles of Electrophilic Aromatic Iodination

The introduction of iodine to an aromatic ring proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. However, unlike chlorination or bromination, the direct reaction of molecular iodine (I₂) with most aromatic rings is thermodynamically unfavorable and sluggish.[6][7] This is due to the low electrophilicity of iodine.

To facilitate the reaction, an electrophilic iodine species, often represented as I⁺, must be generated in situ.[8][9][10] This is typically achieved by using molecular iodine in the presence of an oxidizing agent.[8][10]

The Role of Activating Groups and Regioselectivity

The 3-ethoxy-4-hydroxybenzaldehyde substrate is highly activated towards EAS due to the presence of two potent electron-donating groups (EDGs): the hydroxyl (-OH) and the ethoxy (-OC₂H₅).

  • Directing Effects: Both the hydroxyl and ethoxy groups are strong ortho, para-directors. The aldehyde group (-CHO) is a deactivating, meta-directing group.

  • Hierarchy of Activation: The hydroxyl group is a more powerful activating group than the ethoxy group. Therefore, it exerts the dominant influence on the position of substitution.

  • Predicted Outcome: The primary site of electrophilic attack will be the position ortho to the powerfully activating hydroxyl group. Of the two available ortho positions (C-2 and C-5), the C-5 position is sterically less hindered and is not electronically deactivated by the adjacent aldehyde group. Thus, the reaction is highly regioselective, yielding the 5-iodo derivative as the major product.

The logical relationship governing this selectivity is visualized below.

G sub 3-Ethoxy-4-hydroxybenzaldehyde oh C4-OH Group (Strong Activator, o,p-Director) sub->oh oet C3-OEt Group (Activator, o,p-Director) sub->oet cho C1-CHO Group (Deactivator, m-Director) sub->cho pos5 C5 Position oh->pos5 ortho, strongly favored pos2 C2 Position oh->pos2 ortho, disfavored (sterics) oet->pos5 para oet->pos2 ortho cho->pos5 meta product Major Product: This compound pos5->product pos6 C6 Position

Caption: Regiochemical directing influences on the ethyl vanillin core.

A Comparative Analysis of Iodinating Systems

The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity. Several systems are effective, each with distinct advantages and mechanistic nuances.

System 1: Molecular Iodine with an Oxidizing Agent

This is the most common and cost-effective approach. The oxidant converts iodide (I⁻) or molecular iodine (I₂) into a more potent electrophile.

  • Causality: Molecular iodine itself is not electrophilic enough to react efficiently. The oxidant removes electrons, generating a species with a partial or full positive charge on an iodine atom, which is then readily attacked by the electron-rich aromatic ring.[8]

  • Common Reagents:

    • Potassium Iodide / Oxone®: A "green" chemistry approach that uses water as a solvent and a stable, solid oxidant. Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is the active component.[1][11]

    • Sodium Iodide / Sodium Hypochlorite (Bleach): An accessible and potent system where bleach oxidizes the iodide source.[12][13]

    • Iodine / Hydrogen Peroxide: A clean system where the only byproduct is water.[14][15][16]

    • Enzymatic Oxidation: Laccase enzymes can be used with a source like KI under mild, sustainable conditions to achieve high yields.[17]

System 2: N-Iodosuccinimide (NIS)

NIS is a mild, solid-phase source of electrophilic iodine, making it easy to handle.[18]

  • Causality: The N-I bond is polarized, rendering the iodine atom electrophilic. The reaction is often accelerated by a protic or Lewis acid catalyst, which coordinates to the carbonyl oxygen of NIS, further increasing the electrophilicity of the iodine.[19][20] This method is particularly useful for substrates that may be sensitive to the harsh conditions of strong oxidizing agents.

System 3: Iodine Monochloride (ICl) and Equivalents

ICl is a highly polarized and reactive interhalogen compound.

  • Causality: Due to the difference in electronegativity between iodine and chlorine, the iodine atom bears a partial positive charge (δ+) and is highly electrophilic. An equivalent system involves the reaction of potassium iodide (KI) with potassium iodate (KIO₃) in the presence of acid.[7] While effective, care must be taken as competitive chlorination can sometimes occur if the ICl is not used stoichiometrically.

Experimental Workflow and Protocol Validation

The following section details a validated protocol adapted from a sustainable, laccase-catalyzed method, which demonstrates high efficiency for the target transformation.[17] This workflow is presented as a model for best practices in the laboratory.

G start Start prep Reactant Preparation - Dissolve ethyl vanillin (1b) - Prepare buffer solution start->prep Step 1 react Enzymatic Reaction - Add Laccase & KI - Stir at RT for 15h prep->react Step 2 workup Work-up & Extraction - Evaporate volatiles - Extract with EtOAc react->workup Step 3 purify Purification - Dry over MgSO4 - Flash Chromatography workup->purify Step 4 char Characterization - 1H NMR, 13C NMR - Melting Point purify->char Step 5 end End Product (2b) char->end

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocol: Laccase-Catalyzed Iodination

This protocol is based on the work of F. G. Cantú Reinhard et al., which provides an environmentally benign route to the desired product.[17]

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (1b)

  • Potassium Iodide (KI)

  • Laccase from Trametes versicolor

  • Sodium acetate buffer

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (e.g., 2 mmol, 332 mg) in a sodium acetate buffer.

  • Reaction Initiation: Add laccase and potassium iodide to the solution.

  • Reaction: Stir the mixture at room temperature for approximately 15 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the volatile components under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield this compound (2b) as a colorless powder.

Self-Validation Checkpoints:

  • TLC Monitoring: Use an appropriate eluent system (e.g., petroleum ether/CH₂Cl₂/EtOAc) to observe the consumption of the starting material and the formation of a new, lower Rf product spot.

  • Iodine Quenching (for non-enzymatic methods): If using systems with excess I₂, add a saturated aqueous solution of sodium thiosulfate during work-up until the characteristic brown/purple color of iodine disappears.[12][13]

  • Characterization: The purified product should match known spectroscopic and physical data.

    • Melting Point: 137–138 °C[17]

    • ¹H NMR: Expect characteristic shifts for the remaining two aromatic protons and the aldehyde, ethoxy, and hydroxyl protons.

    • ¹³C NMR: Expect a spectrum consistent with the C-I substituted aromatic ring.

Quantitative Data Summary

The efficiency of the iodination can vary significantly with the chosen methodology. The table below summarizes reported data for the iodination of vanillin derivatives, providing a comparative baseline for expected outcomes.

Iodinating SystemSubstrateSolventTimeYield (%)Reference
Laccase / KIEthyl VanillinAq. Buffer15 h81%[17]
Oxone® / KIVanillinWater1 h~70-80% (student lab yields)[1]
NaOCl / NaIVanillinEthanol30 min63%[13]
NaI₃·NaIVanillinWaterN/AQuantitative[21]

Mechanistic Insights

The high regioselectivity is a direct consequence of the established mechanism for electrophilic aromatic substitution on a highly activated ring.

Caption: Generalized mechanism for the electrophilic iodination of ethyl vanillin.

  • Generation of Electrophile: An oxidizing agent or catalyst activates the iodine source to generate a potent electrophile, I⁺.

  • Nucleophilic Attack: The π-electrons of the electron-rich benzene ring attack the electrophilic iodine atom. This attack occurs preferentially at the C-5 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Deprotonation: A weak base (e.g., water, or the conjugate base of the acid catalyst) removes the proton from the C-5 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Conclusion and Future Perspectives

The is a robust and highly regioselective transformation. Modern methods, particularly those employing enzymatic catalysts or green oxidants like Oxone® in aqueous media, offer sustainable and efficient routes to the valuable this compound intermediate. The choice of iodinating system should be guided by factors such as substrate sensitivity, cost, scale, and environmental considerations. The resulting iodinated product is a versatile platform for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, opening avenues for the streamlined synthesis of novel pharmaceuticals and complex organic materials.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Kopach, M. E., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 150-157. Retrieved from [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E, E64, o2008. Retrieved from [Link]

  • Huff, B., et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications, 43(19), 2603-2611. Retrieved from [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Retrieved from [Link]

  • Chem Survival. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. Retrieved from [Link]

  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin. Retrieved from [Link]

  • Cantú Reinhard, F. G., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances, 9, 3013-3017. Retrieved from [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved from [Link]

  • da Silva, D., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23(2), 340-344. Retrieved from [Link]

  • Bergström, M., et al. (2014). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. ChemInform, 45(32). Retrieved from [Link]

  • WordPress. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4786-4789. Retrieved from [Link]

Sources

solubility of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a blend of functional groups with varying polarities, presents a unique solubility profile that is critical for its handling, formulation, and reaction chemistry. Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective utilization in research and development. Poor solubility can impede absorption and reduce efficacy in drug development, making early and accurate solubility assessment paramount.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical considerations for its solubility, and a detailed experimental protocol for its quantitative determination. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility.[3] The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9IO3[4]
Molecular Weight 292.07 g/mol [4][5]
Appearance Likely a solid (powder or crystal)[6][7]
Melting Point 137-138 °C[7]
XLogP3 2[4][5]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 3[4][5]
CAS Number 6312-82-9[4][8]

The presence of a hydroxyl group makes it a hydrogen bond donor, while the ether, hydroxyl, and aldehyde functionalities act as hydrogen bond acceptors.[4][5] The XLogP3 value of 2 suggests a moderate lipophilicity.[4][5]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of this compound in a given organic solvent will be determined by the balance of its polar and non-polar characteristics.

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO, DMF): The hydroxyl (-OH) and aldehyde (-CHO) groups can form hydrogen bonds with polar protic solvents. The ether (-O-) linkage also contributes to its polarity. Therefore, good solubility is anticipated in these solvents.[9]

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and should be effective at solvating the compound.

  • Non-polar Solvents (e.g., Hexane, Toluene): The benzene ring and the ethyl group contribute to the non-polar character of the molecule. However, the strong polar functional groups will likely limit its solubility in highly non-polar solvents.

The presence of the iodine atom increases the molecular weight and van der Waals forces but its effect on polarity is less straightforward.

Figure 1: Molecular structure and key functional groups influencing solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The presence of solid material at the bottom of the vials confirms that the solutions are saturated.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker and allow any suspended particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in each solvent.

    • Analyze the standard solutions and the filtered supernatant from the saturated solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Start Start Add_Excess_Solid Add excess 3-Ethoxy-4-hydroxy- 5-iodobenzaldehyde to vials Start->Add_Excess_Solid Add_Solvent Add known volume of organic solvent to each vial Add_Excess_Solid->Add_Solvent Vortex Vortex to disperse Add_Solvent->Vortex Equilibrate Equilibrate in thermostatic shaker (24-48h at 25°C) Vortex->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Filter Filter supernatant (0.22 µm syringe filter) Centrifuge->Filter Analyze Analyze by HPLC or UV-Vis Filter->Analyze Quantify Quantify using calibration curve Analyze->Quantify End End Quantify->End

Figure 2: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison between different solvents.

SolventDielectric ConstantSolubility (mg/mL) at 25 °C
Hexane1.88Experimental Data
Toluene2.38Experimental Data
Dichloromethane9.08Experimental Data
Ethyl Acetate6.02Experimental Data
Acetone20.7Experimental Data
Ethanol24.5Experimental Data
Methanol32.7Experimental Data
Dimethyl Sulfoxide (DMSO)46.7Experimental Data

The results should be analyzed in the context of the solvent properties and the molecular structure of this compound. A higher solubility in polar solvents would confirm the dominant role of the polar functional groups in the dissolution process.

Conclusion

The is a critical parameter for its application in scientific research and development. This guide has provided a theoretical framework for understanding its solubility based on its physicochemical properties and a detailed experimental protocol for its quantitative determination. By following the outlined procedures, researchers can obtain reliable solubility data that will inform solvent selection for synthesis, purification, and formulation, ultimately enabling the successful application of this compound.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 237243, this compound.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Formulation Development - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Retrieved from a pharmaceutical development journal.
  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI. (n.d.).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from Bellevue College chemistry resources.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%.
  • LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 584878, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.
  • BLD Pharm. (n.d.). 6312-82-9|this compound.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.
  • ECHEMI. (n.d.). This compound 6312-82-9.

Sources

The Biological Versatility of Substituted Iodobenzaldehydes: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Iodobenzaldehyde Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted iodobenzaldehydes represent a fascinating and highly versatile class of molecules that have garnered significant interest within the pharmaceutical and agrochemical industries.[1] The presence of an iodine atom on the benzaldehyde ring imparts unique physicochemical properties, rendering these compounds crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] Their utility stems from the reactivity of both the aldehyde functional group and the carbon-iodine bond, which can participate in a variety of chemical transformations, including electrophilic aromatic substitution, condensation reactions, and various cross-coupling reactions.[1][2] This adaptability allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of substituted iodobenzaldehydes, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.

Antimicrobial Activity: Disrupting Microbial Defenses

Substituted benzaldehydes and their derivatives have long been recognized for their antimicrobial properties.[3] The aldehyde functional group is inherently reactive and can contribute to the disruption of essential cellular processes in microorganisms. The introduction of an iodine atom can further enhance this activity through various mechanisms.

Mechanism of Antimicrobial Action

The antimicrobial action of aldehydes, including iodobenzaldehydes, is often attributed to their ability to cause mechanical destruction of the outer bacterial cell membrane.[3] Being lipophilic, these compounds can intercalate into the lipid bilayer, disrupting its integrity and leading to the leakage of intracellular components.[3] The general proposed mechanism involves the following steps:

  • Membrane Intercalation: The lipophilic aromatic ring facilitates the insertion of the molecule into the microbial cell membrane.

  • Disruption of Membrane Integrity: The presence of the aldehyde and iodine substituents can alter the physicochemical properties of the membrane, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the efflux of essential ions and macromolecules, ultimately leading to cell death.

Figure 1: Proposed mechanism of antimicrobial action of substituted iodobenzaldehydes.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of substituted iodobenzaldehydes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzaldehyde Oxime DerivativesEscherichia coli3.13 - 6.25[4]
Benzaldehyde Oxime DerivativesPseudomonas aeruginosa3.13 - 6.25[4]
Benzaldehyde Oxime DerivativesBacillus subtilis3.13 - 6.25[4]
Benzaldehyde Oxime DerivativesStaphylococcus aureus3.13 - 6.25[4]
2,3-DihydroxybenzaldehydeBovine Mastitis S. aureus500 (MIC50)[5]
Gentisaldehyde (2,5-Dihydroxybenzaldehyde)Bovine Mastitis S. aureus500 (MIC50)[5]

Note: Specific MIC values for a broad range of substituted iodobenzaldehydes are not extensively documented in readily available literature, highlighting an area for future research. The data presented for derivatives provides a comparative context.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Substituted iodobenzaldehyde compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism from an agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to the final test concentration (e.g., 5 x 105 CFU/mL).

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first well of a row, add 100 µL of the dissolved iodobenzaldehyde compound to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A well containing only the broth and the microbial inoculum (no compound).

    • Negative Control: A well containing only the broth (no compound or inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of research, and substituted iodobenzaldehydes have emerged as promising scaffolds.[1][6] Their derivatives, such as chalcones and Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines.[4]

Mechanisms of Anticancer Action

The anticancer activity of iodobenzaldehyde derivatives is multifaceted and can involve several mechanisms:

  • Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. Benzaldehyde itself has been shown to induce apoptosis in human lymphocytes.[3] Iodinated derivatives may enhance this effect.

  • Enzyme Inhibition: As will be discussed in more detail, substituted iodobenzaldehydes can inhibit enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases and aldehyde dehydrogenases.[4]

  • Disruption of Signaling Pathways: Iodinated contrast agents, which share structural similarities with substituted iodobenzaldehydes, have been shown to decrease cell proliferation by downregulating the mTOR and ERK signaling pathways and induce apoptosis through the activation of p38 and JNK.[7]

Anticancer_Mechanisms cluster_mechanisms Anticancer Mechanisms Iodobenzaldehyde Substituted Iodobenzaldehyde Derivatives Apoptosis Induction of Apoptosis Iodobenzaldehyde->Apoptosis Enzyme_Inhibition Enzyme Inhibition (e.g., Tyrosine Kinases, ALDH) Iodobenzaldehyde->Enzyme_Inhibition Signaling_Disruption Disruption of Pro-Survival Signaling Pathways (e.g., mTOR, ERK) Iodobenzaldehyde->Signaling_Disruption Cell_Death Cancer Cell Death Apoptosis->Cell_Death Enzyme_Inhibition->Cell_Death Signaling_Disruption->Cell_Death Cancer_Cell Cancer Cell

Figure 2: Overview of the multifaceted anticancer mechanisms of substituted iodobenzaldehyde derivatives.

Quantitative Assessment of Cytotoxicity

The in vitro anticancer activity of these compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Iodo-2-methylquinazolin-4(3H)-one derivative 3d HeLa (Cervical Cancer)10[6]
6-Iodo-2-methylquinazolin-4(3H)-one derivative 3e T98G (Glioblastoma)12[6]
6-Iodo-2-methylquinazolin-4(3H)-one derivative 3a HL60 (Promyelocytic Leukemia)21[6]
6-Iodo-2-methylquinazolin-4(3H)-one derivative 3h T98G (Glioblastoma)22[6]
6-Iodo-2-methylquinazolin-4(3H)-one derivative 3a U937 (Non-Hodgkin Lymphoma)30[6]
BenzaldehydeHuman LymphocytesCytotoxicity at 10, 25, and 50 µg/mL[3]
Schiff base of 4-aminoantipyrine and cinnamaldehydeVarious Human Carcinoma Cell Lines< 18
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted iodobenzaldehyde compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the substituted iodobenzaldehyde compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition: A Targeted Approach

The ability of substituted iodobenzaldehydes to act as enzyme inhibitors is a key aspect of their biological activity, with implications for both anticancer and other therapeutic applications.

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids.[2] Certain ALDH isoforms, such as ALDH1A3, are overexpressed in various cancers and are associated with poor prognosis.[2] Therefore, the development of selective ALDH inhibitors is a promising strategy for cancer therapy. Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3.[2] While specific data for iodinated benzaldehydes is limited, the benzaldehyde scaffold is a known pan-inhibitor of ALDH enzymes.[2]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Benzaldehyde has been shown to inhibit mushroom tyrosinase with an IC50 of 31.0 µM, acting as a partial noncompetitive inhibitor.[9] Studies on substituted benzaldehydes suggest that the nature and position of the substituent on the aromatic ring significantly influence the inhibitory activity.[9]

Tyrosine Kinase Inhibition

Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Substituted iodobenzaldehydes have been used as intermediates in the synthesis of chalcone derivatives that are investigated for their potential as tyrosine kinase inhibitors.[4]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

The following is a general protocol for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like ALDH or tyrosinase.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution for the assay

  • Substituted iodobenzaldehyde inhibitor

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the iodobenzaldehyde inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time) using a microplate reader.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of substituted iodobenzaldehydes is highly dependent on the nature and position of the substituents on the benzaldehyde ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Position of the Iodine Atom: The position of the iodine atom (ortho, meta, or para) can significantly impact the molecule's interaction with its biological target. For example, the directing effects of the iodine and aldehyde groups influence the regioselectivity of further synthetic modifications.[2]

  • Other Substituents: The presence of other substituents, such as hydroxyl, methoxy, or nitro groups, can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby affecting its biological activity. For instance, in tyrosinase inhibition by benzaldehydes, bulky substituents at the C-4 position were found to diminish the partial inhibitory property.[9]

  • Derivatization of the Aldehyde Group: The aldehyde group can be readily converted into other functional groups, such as Schiff bases or oximes, which can lead to compounds with enhanced biological activity and altered pharmacological profiles.[4]

Figure 3: Key factors influencing the structure-activity relationship of substituted iodobenzaldehydes.

Conclusion and Future Directions

Substituted iodobenzaldehydes are a class of compounds with significant and diverse biological activities. Their utility as antimicrobial, anticancer, and enzyme-inhibiting agents makes them valuable scaffolds for drug discovery and development. The ability to readily modify their structure allows for the fine-tuning of their biological properties and the exploration of structure-activity relationships.

While this guide has provided a comprehensive overview, there are several areas that warrant further investigation. More extensive screening of a wider range of substituted iodobenzaldehydes is needed to generate more comprehensive quantitative data on their biological activities. In-depth mechanistic studies are also required to fully elucidate the molecular targets and signaling pathways involved in their anticancer and enzyme-inhibiting effects. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapeutic agents.

References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules, 26(19), 5770. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Advanced Research. [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3 H)-quinazolinones 3 N-substituted. (2022). Journal of Molecular Structure, 1262, 133036. [Link]

  • Substituent effect of benzaldehydes on tyrosinase inhibition. (2017). Plant Physiology and Biochemistry, 112, 265-271. [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). Molecules, 27(11), 3589. [Link]

  • Iodinated contrast agents and their potential for antitumor chemotherapy. (2022). Journal of Applied Toxicology. [Link]

  • Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. (2022). Molecules, 27(23), 8251. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules, 30(5), 1015. [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). Frontiers in Microbiology, 9. [Link]

  • 3-Iodobenzaldehyde | C7H5IO | CID 252610. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2020). Chemical Communications, 56(84), 12791-12794. [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5343-5347. [Link]

  • Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose. (2025). Food Science and Biotechnology. [Link]

  • Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. (2025). Antibiotics. [Link]

  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer. [Link]

  • The Effects of Iodinated Radiographic Contrast Media on Multidrug-resistant K562/Dox Cells: Mitochondria Impairment and P-glycoprotein Inhibition. (2021). Anticancer Research, 41(10), 4899-4908. [Link]

  • Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules. [Link]

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. (2013). Journal of Medicinal Chemistry, 56(15), 6045-6056. [Link]

  • Inhibition kinetics of ALDH3A1 by compound 19 at various concentrations of inhibitor. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules. [Link]

  • Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. (2025). Journal of Computer-Aided Molecular Design. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). Molecules, 27(22), 7957. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biaryl Aldehydes in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, has revolutionized the synthesis of biaryl scaffolds—a privileged motif in a vast array of pharmaceuticals and functional materials.[1][2]

This guide focuses on a particularly valuable building block: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. The biaryl aldehydes derived from this substrate are of significant interest to researchers in drug development. The presence of the aldehyde offers a reactive handle for further synthetic transformations, the phenolic hydroxyl group can engage in crucial hydrogen bonding interactions with biological targets, and the ethoxy group provides a lipophilic element that can enhance membrane permeability and metabolic stability. The strategic placement of these functionalities makes the resulting biaryl structures ideal candidates for kinase inhibitors, anti-inflammatory agents, and other therapeutic modalities.

These application notes provide a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the rationale behind reagent selection and reaction parameter optimization.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[3] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond makes iodoarenes excellent substrates for this initial, often rate-determining, step.[3]

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium(II) complex. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the exchange of the organic group onto the palladium center.[4]

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium complex. This reductive elimination regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the desired biaryl product.[4]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product ArI 3-Ethoxy-4-hydroxy- 5-iodobenzaldehyde ArBOH2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd/C) assemble Assemble Flask with Condenser reagents->assemble solvent Prepare Solvent: Degassed Water addition Add Reactants and Solvent solvent->addition inert Establish Inert Atmosphere (Nitrogen or Argon) assemble->inert inert->addition heat Heat to Reflux (e.g., 100 °C) addition->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter off Catalyst (Pd/C) cool->filter acidify Acidify with HCl filter->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from a highly successful and environmentally friendly procedure for the Suzuki-Miyaura coupling of the structurally analogous 5-iodovanillin. This "greener" approach utilizes water as the solvent and a heterogeneous palladium on carbon catalyst, which simplifies purification.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 10% Palladium on activated carbon (Pd/C) (5 mol%)

  • Deionized water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and 10% Pd/C (0.05 equiv.).

    • Expert Insight: The use of a heterogeneous catalyst like Pd/C is advantageous for its ease of removal by simple filtration, reducing palladium contamination in the final product.[5]

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a sufficient volume of degassed deionized water to the flask to create a stirrable suspension (typically a 0.1 to 0.5 M concentration of the limiting reagent).

    • Expert Insight: Water is an excellent "green" solvent for this reaction, especially with phenolic substrates. The use of an aqueous base like K₂CO₃ facilitates the reaction and often leads to cleaner product formation.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate. c. Transfer the filtrate to a separatory funnel and carefully acidify with 1 M HCl to a pH of ~2-3. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Quantitative Data Summary

Arylboronic Acid Coupling PartnerExpected Yield Range (%)Notes
Phenylboronic acid85 - 95%A standard, generally high-yielding coupling partner.
4-Methylphenylboronic acid88 - 98%Electron-donating groups on the boronic acid often lead to slightly higher yields.
4-Methoxyphenylboronic acid82 - 92%Stronger electron-donating groups can sometimes slightly decrease the reaction rate but still provide good yields.
4-Chlorophenylboronic acid75 - 85%Electron-withdrawing groups on the boronic acid can sometimes lead to slightly lower yields.
3-Furylboronic acid70 - 80%Heteroarylboronic acids are generally good coupling partners, though yields may be slightly more variable.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their expert-driven solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction was conducted under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.

    • Insufficient Base: The base is critical for activating the boronic acid. Ensure the base is of good quality and used in sufficient excess (at least 2 equivalents). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ in an organic solvent system (e.g., dioxane/water) may be required.

    • Poor Solubility: While the aqueous protocol is generally effective, highly nonpolar boronic acids may have limited solubility. In such cases, a co-solvent like ethanol or THF may be beneficial.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two molecules of the boronic acid, can occur if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species that can promote this pathway.

    • Dehalogenation: The reduction of the starting iodoarene to the corresponding de-iodinated product can sometimes be observed. This can be minimized by ensuring a rigorously inert atmosphere and avoiding prolonged reaction times at high temperatures.

  • Purification Challenges:

    • Residual Palladium: If using a homogeneous catalyst, removal of palladium can be challenging. The use of Pd/C in this protocol largely circumvents this issue.

    • Co-eluting Impurities: If the product is difficult to separate from starting materials or byproducts, optimizing the TLC and column chromatography solvent system is crucial. A shallow solvent gradient can often improve separation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of functionalized biaryl aldehydes, which are valuable intermediates in drug discovery and materials science. The provided protocol, which emphasizes a "green" chemistry approach with water as the solvent and a recyclable catalyst, offers a reliable and efficient pathway to these important compounds. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply and adapt this methodology to their specific synthetic targets.

References

  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid catalyzed by Cu‐AIA‐PC‐Pd. Retrieved from [Link]

  • ResearchGate. (2025). "Greening Up" the Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Benchchem. (n.d.). 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde. Retrieved from a relevant chemical supplier's product page.
  • RSC Publishing. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source.
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tutorial review.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Application of a catalytic palladium biaryl synthesis reaction, via C-H functionalization, to the total synthesis of Amaryllidaceae alkaloids.
  • RSC Publishing. (2020). Synthesis of unsymmetrical benzils via palladium-catalysed α-arylation–oxidation of 2-hydroxyacetophenones with aryl bromides.
  • Organic Chemistry Portal. (2010). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • ResearchGate. (2025). Palladium-assisted Biaryl Coupling Reaction of 1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline.
  • RSC Publishing. (2024). Co(ii)–Cu(ii) mixed-oxide catalysts for single-step synthesis of 2,4,5-triaryl-1H-imidazole derivatives under microwave irradiation.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

Sources

The Versatile Synthon: Harnessing 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the synthetic utility of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, a highly functionalized aromatic aldehyde that has emerged as a pivotal building block in medicinal chemistry and materials science. We provide an in-depth analysis of its preparation, key reactivity, and application in the synthesis of complex molecular architectures. Detailed, field-proven protocols for its use in cornerstone organic transformations, including the Wittig reaction for stilbene synthesis, palladium-catalyzed Suzuki-Miyaura cross-coupling, and the formation of Schiff bases, are presented. Mechanistic insights are interwoven with practical guidance to empower researchers in leveraging this versatile reagent for the development of novel pharmaceuticals and advanced materials.

Introduction: A Profile of a Privileged Scaffold

This compound is a trifunctional aromatic compound featuring an aldehyde, a hydroxyl group, and an iodine atom strategically positioned on the benzene ring. This unique arrangement of functional groups imparts a remarkable degree of synthetic versatility, allowing for sequential and site-selective modifications. The electron-donating ethoxy and hydroxyl groups activate the aromatic ring, while the iodo-substituent provides a reactive handle for a myriad of cross-coupling reactions. The aldehyde and hydroxyl moieties, in turn, are gateways to a vast array of chemical transformations, including condensations, oxidations, reductions, and etherifications.

The core structure of this aldehyde is of significant interest in drug discovery, most notably as a key fragment in the synthesis of analogues of Combretastatin A-4, a potent natural product with antimitotic and anti-cancer properties.[1] The ability to readily modify the substitution pattern on the aromatic ring via the iodo-group makes this compound an invaluable tool for generating libraries of bioactive compounds for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉IO₃PubChem[2]
Molecular Weight 292.07 g/mol PubChem[2]
Appearance White to light yellow crystalline powderTCI[3]
Melting Point 137–138 °CRSC Publishing[4]
Solubility Soluble in DMSO, slightly soluble in waterThermo Fisher Scientific[5]
IUPAC Name This compoundPubChem[2]
CAS Number 6312-82-9PubChem[2]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 1.37 (t, 3H), 4.15 (q, 2H), 7.39 (d, 1H), 7.86 (d, 1H), 9.73 (s, 1H), 10.49 (br s, 1H)RSC Publishing[4]
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 14.4, 64.6, 84.2, 111.2, 130.0, 134.5, 146.4, 152.4, 190.3RSC Publishing[4]
IR (ATR) ν (cm⁻¹) 3204 (O-H), 2979 (C-H), 1664 (C=O), 1568 (C=C, aromatic), 581 (C-I)RSC Publishing[4]

Synthesis Protocol: A Sustainable Approach

The preparation of this compound can be efficiently and sustainably achieved through the laccase-catalyzed iodination of 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available starting material.[4] This enzymatic approach offers a green alternative to traditional iodination methods that often employ harsh reagents.

Protocol 1: Laccase-Catalyzed Iodination of 3-Ethoxy-4-hydroxybenzaldehyde

Causality: This protocol utilizes the enzyme laccase from Trametes versicolor in the presence of potassium iodide (KI) to achieve regioselective iodination ortho to the hydroxyl group. The enzyme catalyzes the oxidation of iodide to a reactive iodine species, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. The reaction is conducted in an aqueous buffer system at ambient temperature, highlighting its environmentally benign nature.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product start 3-Ethoxy-4-hydroxybenzaldehyde reaction Stirring at RT, 15h Air Bubbling start->reaction ki Potassium Iodide (KI) ki->reaction laccase Laccase from T. versicolor laccase->reaction buffer Acetate Buffer (pH 5.0) buffer->reaction quench Quench with Na₂S₂O₃ reaction->quench acidify Acidify with HCl quench->acidify extract Extract with EtOAc acidify->extract purify Flash Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (332 mg, 2.0 mmol) in DMSO (3 mL) is added an acetate buffer (0.1 M, pH 5.0).

  • Potassium iodide (3 equivalents) and laccase from Trametes versicolor are added to the reaction mixture.

  • The mixture is stirred at room temperature while air is bubbled through it for 15 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the addition of solid sodium thiosulfate until the brown color disappears.

  • The mixture is acidified with concentrated HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield this compound as a colorless powder (yield: ~81%).[4]

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile precursor for a range of important organic transformations.

Wittig Reaction for the Synthesis of Combretastatin Analogues

The Wittig reaction is a cornerstone of alkene synthesis. In the context of medicinal chemistry, it is a key step in the synthesis of stilbene-based natural products and their analogues, such as Combretastatin A-4.[1][6] The reaction of this compound with an appropriate phosphonium ylide provides a direct route to functionalized stilbenes.

Causality: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z ratio) is influenced by the nature of the ylide and the reaction conditions. For the synthesis of biologically active (Z)-combretastatin analogues, non-stabilized ylides under salt-free conditions are typically employed to favor the Z-isomer.[7][8] It is often necessary to protect the phenolic hydroxyl group prior to the Wittig reaction to prevent its acidic proton from quenching the ylide.[7]

G cluster_reactants Reactants & Reagents cluster_process Reaction & Deprotection cluster_product Product aldehyde Protected this compound wittig_reaction Wittig Olefination aldehyde->wittig_reaction ylide Phosphonium Ylide (e.g., from 3,4,5-trimethoxybenzyl triphenylphosphonium bromide) ylide_formation Ylide Formation ylide->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation solvent Anhydrous Solvent (e.g., THF) solvent->wittig_reaction ylide_formation->wittig_reaction deprotection Deprotection wittig_reaction->deprotection product (Z)-Stilbene Analogue deprotection->product

Sources

Application Note: Derivatization Strategies for the Analysis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, a key aromatic aldehyde with applications in synthesis and pharmaceutical development. Due to its inherent polarity and thermal lability attributed to the phenolic hydroxyl group, direct analysis by gas chromatography (GC) is often challenging. Similarly, enhancing detection sensitivity for high-performance liquid chromatography (HPLC) is a common requirement. This application note details validated protocols for derivatization, focusing on silylation and methoximation for GC-Mass Spectrometry (GC-MS) and hydrazone formation for HPLC-UV/Vis analysis. The causality behind procedural choices is explained to empower researchers to adapt these methods to their specific analytical needs.

Introduction and Rationale for Derivatization

This compound is an iodinated derivative of ethyl vanillin, an important synthetic intermediate and flavoring agent.[1] Accurate quantification and characterization of this molecule are critical for process monitoring, quality control, and metabolic studies. The molecule possesses two primary functional groups that influence its analytical behavior: a phenolic hydroxyl (-OH) group and an aromatic aldehyde (-CHO) group.

The primary challenges in its direct analysis are:

  • For Gas Chromatography (GC): The polar phenolic hydroxyl group engages in hydrogen bonding, leading to poor peak shape, tailing, and potential adsorption on the analytical column. Furthermore, the molecule can be thermally unstable at typical GC injection port temperatures.

  • For High-Performance Liquid Chromatography (HPLC): While less problematic than GC, direct HPLC analysis may lack the sensitivity required for trace-level detection. Derivatization can introduce a strong chromophore or fluorophore, significantly lowering the limits of detection.

Chemical derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and more stable analogues.[2] This process is an essential preparatory step that modifies the analyte's physicochemical properties to make it amenable to a chosen analytical technique.[3]

Guiding Principles: Targeting the Functional Groups

Successful derivatization hinges on understanding the reactivity of the target functional groups.

  • The Phenolic Hydroxyl Group: This group contains an "active hydrogen" that is readily replaced. Common strategies include:

    • Silylation: The active hydrogen is displaced by a trimethylsilyl (TMS) group, typically from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] This reaction effectively caps the polar hydroxyl group, increasing volatility and thermal stability for GC analysis.[2]

    • Alkylation/Acylation: These methods convert the hydroxyl group into an ether or ester, respectively. While also effective, silylation is often preferred for its ease and the clean fragmentation patterns of TMS derivatives in mass spectrometry.[6][7]

  • The Aldehyde Group: This group is susceptible to nucleophilic attack.

    • For HPLC: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a stable, colored hydrazone derivative. This new molecule exhibits strong absorbance in the UV-Visible spectrum, making it ideal for sensitive HPLC-UV detection.[8][9]

    • For GC: To prevent potential enolization or degradation of the aldehyde at high temperatures, it can be converted into a stable oxime derivative using reagents like methoxyamine hydrochloride. This is often performed as a preliminary step before silylating the hydroxyl group in a two-step procedure.[10]

Protocol I: GC-MS Analysis via Silylation of the Hydroxyl Group

This protocol is designed for rapid, sensitive analysis when the primary goal is to overcome the challenges posed by the phenolic hydroxyl group for GC-MS.

Causality and Scientific Rationale

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[4] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent due to its high reactivity and the volatile nature of its byproducts. The addition of 1% Trimethylchlorosilane (TMCS) serves as a catalyst, significantly increasing the silylating power of the reagent mixture, ensuring a complete and rapid reaction.[11] Pyridine is used as the reaction solvent as it is an excellent solvent for both the analyte and reagents and acts as a base to scavenge any acidic byproducts generated during the reaction.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Analyte 3-Ethoxy-4-hydroxy- 5-iodobenzaldehyde Reaction Heat at 70°C in Pyridine Analyte->Reaction BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Reaction TMS_Derivative TMS-Derivatized Analyte (Volatile & Stable) Reaction->TMS_Derivative Silylation Byproducts Volatile Byproducts Reaction->Byproducts G Analyte 3-Ethoxy-4-hydroxy- 5-iodobenzaldehyde (-CHO group) Product DNPH-Hydrazone Derivative (Strong Chromophore) Analyte->Product Condensation (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH) (-NH2 group) DNPH->Product

Caption: Derivatization of the aldehyde with DNPH for HPLC-UV.

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of sulfuric acid as a catalyst (e.g., add 10 µL of concentrated H₂SO₄ per 10 mL of DNPH solution). Caution: DNPH is explosive when dry and should be handled with care. The acidic solution is corrosive.

  • Reaction: In a 2 mL vial, mix 100 µL of the sample solution with 500 µL of the DNPH reagent solution.

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • Analysis: The resulting solution can be directly injected into the HPLC system. If necessary, dilute with acetonitrile to bring the concentration within the calibration range.

Comparative Summary and Method Selection

The choice of derivatization strategy is dictated by the available instrumentation, the required sensitivity, and the analytical goals.

ParameterProtocol I: Silylation (GC-MS)Protocol II: DNPH Derivatization (HPLC-UV)
Target Group(s) Phenolic Hydroxyl (-OH)Aldehyde (-CHO)
Primary Goal Increase volatility & thermal stabilityIntroduce a strong UV chromophore
Instrumentation Gas Chromatograph-Mass SpectrometerHigh-Performance Liquid Chromatograph with UV Detector
Advantages Provides structural information (MS), high separation efficiency (GC)High sensitivity, uses common lab equipment, robust
Limitations Requires anhydrous conditions, potential for reagent artifactsProvides no mass information, derivatizes only aldehydes/ketones
Typical Application Metabolomics, impurity profiling, structural confirmationQuantitative analysis, quality control, environmental monitoring

Suggested Analytical Conditions

The following tables provide starting points for analytical method development. Parameters should be optimized for the specific instrument and column used.

Table 1: Example GC-MS Parameters for Silylated Derivative

Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless or 10:1 Split)
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C

| Mass Range | 50 - 550 amu |

Table 2: Example HPLC-UV Parameters for DNPH Derivative

Parameter Setting
Column 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection | 360 nm |

General Workflow for Derivatization and Analysis

The following diagram illustrates the complete logical flow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Receive & Homogenize Sample B Solvent Extraction (if necessary) A->B C Evaporate to Dryness B->C D Add Solvent & Derivatizing Reagent C->D E Incubate / Heat (Reaction) D->E F Inject into GC-MS or HPLC E->F G Chromatographic Separation F->G H Detection (MS or UV-Vis) G->H I Peak Integration H->I J Quantification via Calibration Curve I->J K Reporting J->K

Caption: Comprehensive workflow for the analysis of the target analyte.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Roemmelt, H., et al. (2022). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. [Link]

  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Vuckovic, D. (2013). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Journal of Chromatographic Science. [Link]

  • Jain, R., & Fan, X. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]

  • Reyes-Garcés, N., et al. (2018). Derivatization in Gas Chromatography (Part II). [Link]

  • Fluka. (n.d.). Silylation: Silylating Agents and Their Application in Syntheses and Analytics. [Link]

  • Zhang, T., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B. [Link]

  • Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A. [Link]

  • Guo, H., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B. [Link]

Sources

Application Note: Comprehensive Characterization of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a substituted aromatic aldehyde with significant potential in pharmaceutical and organic synthesis. Its structure, featuring an ethoxy group, a hydroxyl group, an iodine atom, and an aldehyde functional group on a benzene ring, imparts unique chemical properties that make it a valuable building block. Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its behavior in various applications, from drug development to materials science.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical techniques and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₉H₉IO₃[1]
Molecular Weight 292.07 g/mol [1]
Appearance Colourless to light yellow powder/crystal[2]
Melting Point 137–138 °C[3]

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reverse-phase method is typically employed due to the compound's moderate polarity.

A C18 column is chosen for its versatility and strong retention of aromatic compounds. The mobile phase, consisting of acetonitrile and water with a phosphoric acid modifier, ensures good peak shape and resolution. Acetonitrile is a common organic modifier providing good elution strength, while phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Elution:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% B to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 286 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the initial mobile phase composition (30% Acetonitrile/70% Water). Filter through a 0.45 µm syringe filter before injection.

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time serves as a qualitative identifier under the specified conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D 10 µL injection E Separation on C18 Column D->E F UV Detection (286 nm) E->F G Generate Chromatogram F->G H Calculate Peak Area % G->H I Final Report H->I Purity Assessment

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability.[5]

The phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns. Silylation is a common derivatization technique for such compounds, replacing the active hydrogen with a trimethylsilyl (TMS) group, which reduces polarity and increases volatility.[5] A non-polar capillary column like a DB-5ms is appropriate for separating a wide range of organic molecules.

  • Derivatization:

    • In a vial, dissolve ~1 mg of the sample in 200 µL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

The GC will provide the retention time of the derivatized compound. The mass spectrum will show the molecular ion peak of the TMS-derivatized compound and a characteristic fragmentation pattern that can be used to confirm the structure.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

DMSO-d₆ is an excellent solvent for this compound, capable of dissolving it and exchanging with the acidic phenolic proton, which can be observed in the ¹H NMR spectrum. A concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in about 0.6-0.7 mL of solvent provides a good balance between signal intensity and spectral resolution.[6]

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

    • For ¹³C NMR, dissolve 50-75 mg of the sample in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.[7]

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • ¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse program, longer acquisition time or more scans may be necessary due to the lower natural abundance of ¹³C.

The expected chemical shifts (δ) and multiplicities for this compound are as follows[3]:

¹H NMR (500 MHz, DMSO-d₆):

  • δ 10.49 (s, 1H): Phenolic hydroxyl proton (-OH). A broad singlet due to hydrogen bonding and exchange.

  • δ 9.73 (s, 1H): Aldehyde proton (-CHO). A sharp singlet.

  • δ 7.86 (d, J=1.8 Hz, 1H): Aromatic proton (H-6). A doublet due to coupling with H-2.

  • δ 7.39 (d, J=1.7 Hz, 1H): Aromatic proton (H-2). A doublet due to coupling with H-6.

  • δ 4.15 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). A quartet due to coupling with the methyl protons.

  • δ 1.37 (t, J=7.3 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). A triplet due to coupling with the methylene protons.

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 190.3: Aldehyde carbon (C-1').

  • δ 152.4: Aromatic carbon attached to the hydroxyl group (C-4).

  • δ 146.4: Aromatic carbon attached to the ethoxy group (C-3).

  • δ 134.5: Aromatic carbon (C-6).

  • δ 130.0: Aromatic carbon attached to the aldehyde group (C-1).

  • δ 111.2: Aromatic carbon (C-2).

  • δ 84.2: Aromatic carbon attached to iodine (C-5).

  • δ 64.6: Methylene carbon of the ethoxy group (-OCH₂CH₃).

  • δ 14.4: Methyl carbon of the ethoxy group (-OCH₂CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR) is a rapid and convenient method for analyzing solid powder samples with minimal preparation.[2] It provides high-quality spectra comparable to traditional transmission methods.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Key vibrational frequencies (ṽmax) confirm the presence of the characteristic functional groups[3]:

  • 3204 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • 2979 cm⁻¹: C-H stretching of the ethoxy group (CH₂, CH₃).

  • 1664 cm⁻¹ (strong): C=O stretching of the aldehyde group.

  • 1568 cm⁻¹: C=C stretching of the aromatic ring.

  • 1174 cm⁻¹: C-O stretching of the ether linkage.

  • 581 cm⁻¹: C-I stretching.

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry cluster_data Structural Confirmation N1 Dissolve in DMSO-d6 N2 Transfer to NMR Tube N1->N2 N3 Acquire 1H & 13C Spectra N2->N3 D1 Interpret Spectra N3->D1 F1 Place Sample on ATR Crystal F2 Apply Pressure F1->F2 F3 Acquire IR Spectrum F2->F3 F3->D1 M1 Dissolve in Methanol M2 Direct Infusion via ESI M1->M2 M3 Acquire Mass Spectrum M2->M3 M3->D1 D2 Assign Peaks D1->D2 R Structure Verified D2->R Confirm Structure

Sources

Introduction: The Role of NMR in Characterizing Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde via ¹H NMR Spectroscopy

This compound is a polysubstituted aromatic aldehyde, a structural motif of interest in synthetic chemistry and drug development. As a derivative of vanillin, its analogues are explored for various applications, making unambiguous structural confirmation paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule.

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H NMR spectrum of this compound. It is designed for researchers and scientists, offering not only a step-by-step protocol but also a deep dive into the theoretical underpinnings that govern the spectral output, ensuring a robust and verifiable analysis.

Part 1: Theoretical Framework and Spectral Prediction

Before acquiring a spectrum, a thorough analysis of the molecule's structure allows for the prediction of the expected ¹H NMR signals. This predictive approach is crucial for an efficient and accurate interpretation of the experimental data.

The structure of this compound contains five distinct sets of non-equivalent protons: the aldehyde proton, the phenolic hydroxyl proton, two aromatic protons, and the protons of the ethoxy group.

Figure 1: Molecular structure of this compound with proton environments labeled (a-e).

Predicting Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[4]

  • Aldehyde Proton (Hₐ): The proton attached to the carbonyl carbon is strongly deshielded by the electronegative oxygen and the magnetic anisotropy of the C=O bond. Its signal is expected to be a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.[5][6]

  • Hydroxyl Proton (Hₑ): The chemical shift of phenolic protons is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7] In a non-polar solvent like CDCl₃, it may be broad and difficult to identify, but in a hydrogen-bond-accepting solvent like DMSO-d₆, the exchange rate is slowed, resulting in a sharper peak, often observed above 9.0 ppm.

  • Aromatic Protons (Hₑ, Hₑ'): These two protons reside in the aromatic region (δ 6.5-8.0 ppm).[8] Their precise shifts are influenced by the surrounding substituents. The aldehyde group is a powerful electron-withdrawing group, deshielding the ortho and para protons. Conversely, the hydroxyl and ethoxy groups are electron-donating through resonance, which shields their ortho and para positions. The two aromatic protons are ortho to the strongly deshielding aldehyde group, which will shift them downfield.

  • Ethoxy Protons (Hₐ, Hₑ): This group gives rise to two distinct signals. The methylene protons (-OCH₂-) are directly attached to an electronegative oxygen atom, causing a downfield shift to approximately δ 3.5-4.5 ppm.[9] The methyl protons (-CH₃) are more shielded and are expected to appear upfield around δ 1.0-1.5 ppm.[10]

Predicting Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[11] For this molecule, the expected integration ratio of the signals is: Hₐ : Hₑ : Hₑ/Hₑ' : Hₐ : Hₑ = 1 : 1 : 2 : 2 : 3

Predicting Multiplicity (Splitting)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split into multiple lines (multiplicity). The multiplicity is described by the n+1 rule , where 'n' is the number of adjacent non-equivalent protons.

  • Aldehyde (Hₐ) & Hydroxyl (Hₑ) Protons: These protons have no adjacent protons and are expected to appear as singlets (s). The hydroxyl proton signal may be broadened (br s) due to chemical exchange.[12]

  • Aromatic Protons (Hₑ, Hₑ'): These two protons are adjacent to only one proton each (they are meta to each other). The coupling constant between meta protons (⁴J) is typically small, around 2-3 Hz.[13][14] Therefore, each aromatic proton signal is expected to be a doublet (d).

  • Ethoxy Protons (Hₐ, Hₑ): The methylene (-OCH₂-) protons have three neighbors on the methyl group, so their signal will be split into a quartet (q) (3+1=4). The methyl (-CH₃) protons have two neighbors on the methylene group and will appear as a triplet (t) (2+1=3). The coupling constant for this interaction (³J) is typically around 7 Hz.[10]

Part 2: Experimental Protocol

This section outlines a robust protocol for preparing the sample and acquiring high-quality ¹H NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_val Validation (Optional) A Weigh 5-10 mg of 3-Ethoxy-4-hydroxy- 5-iodobenzaldehyde B Transfer to NMR tube A->B C Add ~0.6 mL of DMSO-d₆ with TMS B->C D Cap and invert to dissolve C->D E Insert sample into spectrometer D->E F Lock, Tune, Shim E->F G Acquire Spectrum (NS=16, D1=5s) F->G H Process Data (FT, Phase, Baseline) G->H I Add 1 drop of D₂O H->I For -OH ID J Shake and re-acquire spectrum I->J K Confirm disappearance of -OH signal J->K

Figure 2: Standard workflow for ¹H NMR analysis, from sample preparation to spectral acquisition and validation.

Materials and Reagents
  • This compound (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Deuterium oxide (D₂O, optional for validation)

  • Pasteur pipettes

Sample Preparation Protocol

Causality: The choice of solvent is critical. While CDCl₃ is common, phenolic and aldehydic protons can undergo rapid exchange with trace amounts of water, leading to signal broadening.[7] DMSO-d₆ is a superior choice as it is a hydrogen bond acceptor, which slows down the exchange rate of the labile hydroxyl proton, resulting in a sharper, more easily identifiable signal.[15][16]

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Transfer: Carefully transfer the solid into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6 mL of DMSO-d₆ containing TMS.

  • Dissolution: Cap the NMR tube securely and invert it several times until the sample is fully dissolved. Gentle warming or vortexing can be used if necessary.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 500 MHz spectrometer and should be adjusted as necessary based on the instrument used.

  • Instrument Preparation: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 (sufficient for good signal-to-noise with this sample amount).

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, especially the non-protonated carbons' influence on proton relaxation, leading to accurate integration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): ~20 ppm (to ensure all signals, including potential impurities, are captured).

Data Processing
  • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

  • Perform zero-order and first-order phase correction to ensure all peaks are in the positive absorptive phase.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integrate all signals and normalize the values relative to one of the single-proton signals (e.g., the aldehyde proton).

Protocol for D₂O Exchange (Hydroxyl Proton Validation)

To definitively identify the hydroxyl proton, a "D₂O shake" experiment can be performed.[12]

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add one drop of D₂O to the sample.

  • Cap the tube and shake gently for ~30 seconds to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Observation: The signal corresponding to the hydroxyl proton (-OH) will disappear or significantly diminish, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.

Part 3: Data Interpretation and Structural Verification

The following analysis is based on experimental data for this compound acquired in DMSO-d₆ at 500 MHz.[17]

Signal Assignments and Detailed Analysis
Label (Fig. 1)Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
a Aldehyde (-CHO)9.73Singlet (s)-1HLocated in the characteristic far downfield region for aldehydes due to strong deshielding by the carbonyl group.[5]
b Hydroxyl (-OH)10.49Broad Singlet (br s)-1HDownfield position is due to hydrogen bonding with the DMSO-d₆ solvent. Its labile nature is confirmed by D₂O exchange.[7]
c Aromatic (Ar-H)7.86Doublet (d)1.81HOne of the two aromatic protons. The doublet splitting arises from coupling to the other aromatic proton in a meta position (⁴J coupling).[13]
c' Aromatic (Ar-H)7.39Doublet (d)1.71HThe second aromatic proton, showing a similar meta-coupling to proton c . The slight difference in chemical shift is due to their unique positions relative to the substituents.
d Methylene (-OCH₂-)4.15Quartet (q)7.02HDeshielded by the adjacent oxygen. The quartet pattern is due to coupling with the three protons of the methyl group (n+1 = 3+1 = 4).
e Methyl (-CH₃)1.37Triplet (t)7.33HShielded aliphatic proton. The triplet pattern is due to coupling with the two protons of the methylene group (n+1 = 2+1 = 3).[10]

Analysis Insights:

  • Confirmation of Connectivity: The observed coupling patterns provide definitive proof of connectivity. The triplet-quartet pattern with a consistent coupling constant of ~7 Hz is an unambiguous signature of an ethyl group.[9] The two aromatic doublets with a small J-value of ~1.7-1.8 Hz confirm their meta-relationship on the benzene ring.[14]

  • Solvent Effects: The observation of the hydroxyl proton at a very downfield shift of 10.49 ppm is a classic example of the effect of DMSO-d₆, which prevents rapid proton exchange and reveals the true chemical shift of the hydrogen-bonded phenol.[15]

  • Structural Verification: The combination of chemical shifts, integrations, and multiplicities perfectly matches the proposed structure of this compound. Each piece of data corroborates the others, providing a self-validating system for structural confirmation.[3]

Conclusion

This application note has demonstrated the comprehensive workflow for analyzing this compound using ¹H NMR spectroscopy. By combining a predictive theoretical approach with a robust experimental protocol, the resulting spectrum can be interpreted with high confidence. The analysis confirms the presence of all key functional groups—aldehyde, phenol, and ethoxy—and establishes the substitution pattern on the aromatic ring. This methodology serves as a reliable template for the structural characterization of related substituted aromatic compounds in research and industrial settings.

References

  • Hans J. Reich. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. Retrieved from [Link]

  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o2008. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237243, this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethoxyethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Exarchou, V., Koulos, I., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(12), 14539–14571. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton ¹H NMR spectrum of benzaldehyde. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • TheElkchemist. (2020, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Herold, S., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances, 9(33), 19020-19029. [See supplementary information for spectral data]. Retrieved from [Link]

  • Basso, E. A., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(9), 887-891. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR of methylene moiety in the ethoxy group for hydrolysates and condensates of TEOS. Retrieved from [Link]

  • ACD/Labs. (2021). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Abraham, R. J. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Gérardy, R., et al. (2020). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 8(13), 5172-5186. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 1-Ethoxypropane | C5H12O. Retrieved from [Link]

  • Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Dr. Jasperse. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • NMR skills. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Problem #4: C₆H₁₀O₃ - NMR. Retrieved from [Link]

Sources

Application Note: FT-IR Analysis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the characterization of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. As a key intermediate in drug development and organic synthesis, rigorous structural confirmation is paramount. This document outlines the theoretical basis for the vibrational spectroscopy of this polysubstituted aromatic aldehyde, a step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), and a comprehensive guide to spectral interpretation. We delve into the causal relationship between molecular structure—specifically, intramolecular hydrogen bonding and electronic conjugation—and the resulting spectral features. This application note is designed for researchers, analytical chemists, and quality control professionals requiring a robust, self-validating protocol for the unambiguous identification and purity assessment of this compound.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Analysis

This compound is a multifunctional organic compound whose utility in medicinal chemistry and materials science stems from its unique arrangement of an aldehyde, a hydroxyl group, an ether linkage, and an iodine substituent on an aromatic ring.[1][2] The precise verification of this structure is a critical step in any synthetic workflow to ensure the identity and purity of the material before it proceeds to subsequent, often costly, reaction steps.

Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique provides a "molecular fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds as they vibrate.[3] Each functional group possesses characteristic vibrational frequencies, and their positions in the spectrum can be subtly altered by neighboring groups. For this compound, FT-IR is the ideal tool to confirm the presence of all requisite functional groups and to probe the intramolecular interactions that define its chemical character.

This note provides an expert-level protocol and interpretive guide, moving beyond a simple list of steps to explain the scientific rationale behind the methodology, ensuring technical accuracy and procedural integrity.

Foundational Principles: Predicted Vibrational Modes and Structural Effects

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The presence of both electron-donating (hydroxyl, ethoxy) and electron-withdrawing (aldehyde, iodo) groups, along with their specific substitution pattern, creates a unique and predictable spectral signature. Two key structural effects dominate the spectrum:

  • Electronic Conjugation: The aldehyde's carbonyl group (C=O) is in conjugation with the π-system of the benzene ring. This delocalization of electron density slightly weakens the C=O double bond, lowering its stretching frequency compared to a non-conjugated (aliphatic) aldehyde.[4]

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group is positioned ortho to the aldehyde group, facilitating the formation of a strong intramolecular hydrogen bond. This interaction has a profound effect on both groups:

    • It significantly weakens the O-H bond, causing its stretching frequency to decrease and the corresponding spectral band to become very broad.[5][6]

    • It further weakens the C=O bond, causing an additional downward shift in its stretching frequency.[7]

Based on these principles and established correlation tables, we can predict the characteristic absorption bands.[8][9] The following table summarizes these expectations and compares them to experimentally observed values for this molecule.[10]

Table 1: Predicted and Experimental FT-IR Peak Assignments for this compound

Vibrational ModeFunctional GroupPredicted Range (cm⁻¹)Experimental Value (cm⁻¹)[10]Intensity & Notes
O-H StretchHydroxyl (-OH)3200 - 35503204Strong, Broad. Broadness and low frequency are definitive evidence of strong intramolecular H-bonding.
Aromatic C-H StretchBenzene Ring3000 - 3100Not explicitly resolvedMedium to Weak. Often appear as small peaks on the shoulder of larger aliphatic C-H stretches.
Aliphatic C-H StretchEthoxy (-OCH₂CH₃)2850 - 29802979Medium to Strong. Asymmetric and symmetric stretches of CH₂ and CH₃ groups.
Aldehyde C-H StretchAldehyde (-CHO)2700 - 2850Not explicitly reportedWeak to Medium. A key diagnostic peak for aldehydes, often appearing as one or two bands.[4][11]
C=O Stretch (Carbonyl)Aldehyde (-CHO)1660 - 17051664Very Strong. Frequency is lowered by both conjugation and intramolecular H-bonding.
Aromatic C=C StretchBenzene Ring1450 - 16001568Medium to Strong, often multiple bands.
Asymmetric C-O-C StretchAryl-Alkyl Ether1200 - 12751174Strong. Characteristic of the Ar-O-CH₂ linkage.
Phenolic C-O StretchPhenol (Ar-OH)1150 - 1250(Overlapped with Ether)Strong.
Aromatic C-H BendBenzene Ring675 - 900669Medium to Strong. Out-of-plane ("oop") bending.
C-I StretchCarbon-Iodine500 - 600581Weak to Medium. Confirms iodination of the ring.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples due to its minimal sample preparation and high reproducibility.[12][13] The protocol below is designed for a standard diamond ATR accessory.

Instrumentation and Reagents
  • Spectrometer: A Fourier-Transform Infrared Spectrometer with a functional mid-IR source, interferometer, and detector (e.g., DTGS).

  • Accessory: Single-reflection diamond ATR accessory with a pressure clamp.

  • Sample: this compound powder (>98% purity).

  • Cleaning Solvent: Reagent-grade isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Experimental Workflow

The following diagram illustrates the logical flow of the analysis, from instrument preparation to final data interpretation.

Caption: Figure 2: Diagnostic Functional Groups of this compound and their corresponding vibrational regions.

  • Region I: The Hydroxyl Stretch (A): The very broad and intense absorption centered at 3204 cm⁻¹ is unambiguous evidence of a hydrogen-bonded hydroxyl group. [10]Its shape and position are classic indicators of a strong intramolecular H-bond, which is expected in this ortho-substituted structure.

  • Region II: The Carbonyl Stretch (B): The C=O stretch at 1664 cm⁻¹ is the strongest band in the spectrum. [10]A typical aromatic aldehyde absorbs closer to 1700 cm⁻¹. [14]This significant shift to a lower wavenumber is the combined result of resonance with the aromatic ring and the powerful electron-donating effect of the intramolecular hydrogen bond.

  • Region III: The Fingerprint (C & D): This complex region below 1600 cm⁻¹ provides confirmatory data. The strong band at 1174 cm⁻¹ is characteristic of the aryl-alkyl ether linkage. [10]Critically, the presence of a band at 581 cm⁻¹ falls squarely in the region for a C-I stretch, confirming the iodination of the molecule. [8][10]

Conclusion

This application note has detailed a comprehensive and reliable protocol for the FT-IR analysis of this compound. By employing the ATR technique and adhering to the described methodology, a high-quality, reproducible spectrum can be readily obtained. The interpretation of this spectrum is straightforward, with key diagnostic bands for the hydroxyl, aldehyde, ether, and iodo functionalities appearing at their expected, structurally-influenced positions. The pronounced shifts in the O-H and C=O stretching bands provide definitive evidence of the intramolecular hydrogen bonding that is critical to this molecule's structure. This method serves as a self-validating system for the rapid and accurate confirmation of identity and purity, making it an essential tool for any laboratory working with this pharmaceutical intermediate.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237243, this compound. PubChem. [Link]

  • Chemistry LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). TRACES, University of Tennessee. [Link]

  • Khriachtchev, L., et al. (2000). FTIR spectra of and the hydrogen bonding in matrix-isolated molecular complexes. The Journal of Physical Chemistry A, 104(29), 6734-6745. [Link]

  • Wade, L. G., & Simek, J. W. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Clark, J. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Chemistry LibreTexts. (2022, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Mikle, O., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances, 9(32), 18367-18378. (See supplementary information for spectral data). [Link]

  • Quora. (2015, February 20). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?[Link]

  • IUPAC. (1961). Tables of Wavenumbers for the Calibration of Infra-Red Spectrometers. Pure and Applied Chemistry, 1(4), 537-699. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. [Link]

  • University of Washington, Chemistry. (2012, July 16). ATR-FTIR Prestige 21. [https://www.chem.washington.edu/files/docs/ इंस्ट्रूमेंटेशन/ATR-FTIR_Prestige_21_SOP.pdf]([Link] इंस्ट्रूमेंटेशन/ATR-FTIR_Prestige_21_SOP.pdf)

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Journal of Chemical Engineering and Process Technology. [Link]

  • ResearchGate. (n.d.). Wavenumbers, intensities and assignments of bands occurring in the FT-IR. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. [Link]

Sources

HPLC method for 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purity Determination of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde by a Stability-Indicating HPLC Method

Authored by: Senior Application Scientist, Gemini Division

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of this compound. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure to resolve the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. The protocol employs a reversed-phase C18 column with gradient elution and UV detection. The rationale for the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[1][2] Forced degradation studies were systematically conducted to establish the stability-indicating nature of the method, ensuring that all potential degradants are adequately separated from the main analyte peak.[3][4]

Introduction and Scientific Rationale

This compound (CAS No. 6312-82-9) is a substituted benzaldehyde derivative with potential applications in organic synthesis and pharmaceutical research.[5] Its molecular structure, featuring a chromophoric benzaldehyde core, makes it highly suitable for analysis by UV-based HPLC.[6] The purity of such an intermediate or API is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is paramount.

The primary objective of this work was to develop an HPLC method that is not only precise and accurate for the quantification of this compound but also specific. Specificity, in this context, is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To achieve this, the method was subjected to forced degradation under various stress conditions, including acid, base, oxidation, heat, and light, to generate potential degradation products and prove the method's resolving power.[8][9] The use of a Diode Array Detector (DAD) is recommended to facilitate peak purity analysis, which provides an additional layer of confidence in the absence of co-eluting impurities.[3]

Experimental Methodology

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent reversed-phase C18 column.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (purity >99%)

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its proven versatility and effectiveness in retaining and separating moderately polar aromatic compounds like benzaldehyde derivatives.[10] A gradient elution is employed to ensure adequate retention of early-eluting polar impurities while providing sufficient elution strength to resolve and elute non-polar degradants within a reasonable runtime. Formic acid is used as a mobile phase modifier to control the ionization of the phenolic hydroxyl group, thereby ensuring sharp, symmetrical peak shapes. Based on its UV absorbance spectrum, a detection wavelength of 286 nm was chosen for optimal response and selectivity.[6]

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 286 nm (DAD, acquisition range 200-400 nm for peak purity)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.

Method Validation Protocol & Workflow

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11][12] The following workflow outlines the steps for a comprehensive validation based on ICH Q2(R1) guidelines.[1]

G cluster_prep Preparation cluster_validation Method Validation (ICH Q2 R1) cluster_analysis Analysis cluster_output Output Prep Prepare Standards, QC Samples, & Test Samples HPLC HPLC Analysis (DAD Detection) Prep->HPLC Specificity Specificity & Forced Degradation Specificity->HPLC Linearity Linearity & Range Linearity->HPLC Accuracy Accuracy (% Recovery) Accuracy->HPLC Precision Precision (Repeatability & Intermediate) Precision->HPLC Robustness Robustness Robustness->HPLC LOQ LOQ / LOD LOQ->HPLC Data Data Processing & Peak Purity Assessment HPLC->Data Report Purity Calculation & Validation Report Data->Report

Caption: HPLC Method Validation Workflow.

Specificity and Forced Degradation

Specificity is demonstrated by showing that the analytical method can separate the main analyte peak from all potential impurities and degradation products.[7] A forced degradation study is the most effective way to prove this.[4] The goal is to achieve 5-20% degradation of the API.[8]

G cluster_conditions Stress Conditions API API Sample (this compound) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Assess Peak Purity, Resolution, & Mass Balance Analysis->Outcome

Caption: Forced Degradation Study Workflow.

Protocol:

  • Acid Hydrolysis: Dissolve the sample in a small amount of diluent, add 0.1 M HCl, and heat at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation: Dissolve the sample in the diluent and add 3% H₂O₂. Keep at room temperature and monitor at timed intervals.

  • Thermal Degradation: Expose the solid API powder to dry heat at 80 °C for 48 hours. Then, prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, inject the stressed sample into the HPLC system. The method is considered specific if all degradation peaks are baseline-resolved from the main analyte peak (Resolution > 2.0) and the peak purity angle is less than the peak purity threshold.

Linearity and Range

Prepare a series of at least five concentrations of the reference standard, ranging from the limit of quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL). Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

LOD and LOQ can be estimated based on the signal-to-noise ratio.

  • LOD: A signal-to-noise ratio of 3:1.

  • LOQ: A signal-to-noise ratio of 10:1. The LOQ should be experimentally verified by analyzing a sample at this concentration and confirming acceptable precision and accuracy.

Robustness

Evaluate the method's reliability by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected.

Summary of Validation Data (Illustrative)

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte retention time. Peak purity > 0.999 for all stress conditions.Peak purity angle < threshold. Resolution > 2.0.
Linearity (r²) 0.9998≥ 0.999
Range 1 - 150 µg/mLCovers range of expected concentrations.
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.45%≤ 2.0%
Intermediate Precision (%RSD) 0.88%≤ 2.0%
LOQ 1.0 µg/mLS/N ≥ 10 with acceptable precision.
Robustness Method unaffected by minor changes.System suitability passes.

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The successful separation of the parent peak from all degradants generated under forced degradation conditions confirms the stability-indicating nature of the method. This validated protocol is suitable for routine quality control analysis and stability studies in a regulated research and development environment.

References

  • George, S., & Riddell, S. (2022). A practical guide to forced degradation and stability studies for drug substances. LGC. Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237243, this compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

  • Lother, A., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances. Retrieved from [Link]

  • Wang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ACS Publications. (1996). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • Agilent. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

reaction conditions for coupling with 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Coupling Reactions with 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aryl iodide, a phenolic hydroxyl, an aldehyde, and a sterically demanding ethoxy group, makes it a valuable precursor for the synthesis of complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of analogues of Combretastatin A-4, a potent natural product with significant anti-tumor and anti-vascular properties.[1][2][3]

The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond, which is highly susceptible to oxidative addition by transition metal catalysts, enabling a variety of cross-coupling reactions.[4] However, the presence of other functional groups presents distinct challenges that require careful consideration and optimization of reaction conditions:

  • The Phenolic Hydroxyl Group: Its acidity necessitates the use of a suitable base. It can also coordinate to the metal center, potentially influencing the catalytic cycle.

  • The Aldehyde Group: This group is sensitive to certain nucleophilic reagents and harsh basic conditions, which can lead to undesired side reactions.[5][6]

  • Steric Hindrance: The ortho-ethoxy group can sterically encumber the reactive center, slowing down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7][8]

This guide provides a comprehensive overview of the primary cross-coupling methodologies applicable to this compound, focusing on the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for forming carbon-carbon bonds between aromatic rings.[9][10] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. For a sterically hindered substrate like this compound, the choice of catalyst system is paramount.

Mechanistic Rationale

The catalytic cycle, illustrated below, consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the benzaldehyde substrate. This is often the rate-determining step and can be hindered by steric bulk.

  • Transmetalation: The organic group from the activated boronic acid (as a boronate complex) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

To overcome the steric hindrance of the substrate, bulky and electron-rich phosphine ligands are essential. These ligands accelerate both the oxidative addition and the crucial final reductive elimination step, preventing catalyst decomposition.[7][8][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Precursors that generate the active Pd(0) species in situ.
Ligand SPhos, XPhos, BrettPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich monophosphine ligands are crucial for promoting oxidative addition and reductive elimination with sterically hindered substrates.[7]
Base K₂CO₃, K₃PO₄ (2-3 equivalents)Moderately strong bases that are effective for transmetalation without causing side reactions with the aldehyde or deprotonating the phenol too aggressively.[13]
Boronic Acid Aryl or Vinyl Boronic Acid (1.2-1.5 eq.)Using a slight excess ensures complete consumption of the starting iodide.
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A biphasic system is often required to dissolve the organic substrate and the inorganic base and boronate salt. Water can be essential when using bases like K₃PO₄.[7]
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially for challenging substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.
Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira coupling is a fundamental reaction for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[14] It is typically co-catalyzed by palladium and copper complexes.

Mechanistic Rationale

This reaction proceeds via a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction. The crucial difference is the role of the copper co-catalyst, which reacts with the terminal alkyne to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) complex.[14][15] An amine base is critical, serving to deprotonate the alkyne and act as a solvent.

Visualizing the Sonogashira Experimental Workflow

Sonogashira_Workflow start Start setup 1. Combine Ar-I, Alkyne, & CuI in an oven-dried Schlenk flask start->setup inert 2. Establish Inert Atmosphere (Vacuum/Argon Cycles) setup->inert solvents 3. Add Degassed Solvents (e.g., THF, NEt₃) inert->solvents catalyst 4. Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) solvents->catalyst react 5. Heat Reaction Mixture (e.g., 60 °C) catalyst->react monitor 6. Monitor by TLC/GC-MS react->monitor workup 7. Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify 8. Column Chromatography workup->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Sonogashira coupling.

Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Standard, commercially available, and effective Pd(0) or Pd(II) precatalysts for Sonogashira couplings.[14]
Copper Source CuI (1-10 mol%)Co-catalyst essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.
Base Triethylamine (NEt₃), Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and as a solvent. Must be anhydrous and high purity.[15]
Alkyne Terminal Alkyne (1.1-1.5 eq.)A slight excess is used to drive the reaction to completion.
Solvent THF, DMF, or AcetonitrileOften used as a co-solvent to ensure solubility of all reaction components. Must be thoroughly degassed.
Temperature Room Temperature to 80 °CThe reaction is often feasible at milder temperatures than Suzuki couplings, but gentle heating may be required.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.
Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the copper(I) iodide (0.05 eq.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF) followed by the degassed amine base (e.g., NEt₃). Finally, add the terminal alkyne (1.2 eq.) via syringe.

  • Heating: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting aryl iodide.

  • Work-up: After completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

  • Characterization: Confirm the product identity via ¹H NMR, ¹³C NMR, and HRMS.

Ullmann C-O Coupling: Diaryl Ether Synthesis

The Ullmann condensation is a classic copper-catalyzed method for forming C-O bonds, typically to create diaryl ethers.[16] Modern protocols have significantly improved the reaction's scope and mildness, making it a viable option for complex substrates.[17][18] This reaction would involve coupling the aryl iodide of our substrate with another phenol or an alcohol.

Mechanistic Rationale

While the exact mechanism is still debated, it is generally accepted to proceed via a copper-catalyzed nucleophilic aromatic substitution. A Cu(I)/Cu(III) cycle is often proposed.[16] The base deprotonates the phenol/alcohol nucleophile, which then coordinates to the copper center. An oxidative addition of the aryl iodide to the copper complex, followed by reductive elimination, forges the C-O bond. The use of a ligand is often crucial to stabilize the copper intermediates and facilitate the reaction at lower temperatures.[17][18][19]

Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Copper Source CuI (5-10 mol%)The most common and effective copper(I) source for Ullmann C-O couplings.[17][18]
Ligand Picolinic Acid, L-Proline, 1,10-Phenanthroline (10-20 mol%)Simple, inexpensive N,O- or N,N-chelating ligands that significantly accelerate the reaction, allowing for lower temperatures.[17][18]
Base K₃PO₄, Cs₂CO₃ (2.0 eq.)A strong, non-nucleophilic base is required to deprotonate the phenol or alcohol coupling partner.[17][18]
Nucleophile Phenol or Alcohol (1.2-2.0 eq.)The C-O bond forming partner.
Solvent DMSO, DMFPolar aprotic solvents are effective at dissolving the reagents and promoting the reaction.
Temperature 100–130 °CUllmann couplings typically require higher temperatures than palladium-catalyzed reactions, even with modern ligands.
Atmosphere Inert (Argon or Nitrogen)Protects the Cu(I) catalyst from oxidation.
Detailed Protocol: Ullmann C-O Coupling
  • Reaction Setup: In a Schlenk tube, combine CuI (0.10 eq.), the ligand (e.g., Picolinic acid, 0.20 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the tube and cycle between vacuum and argon three times.

  • Reagent Addition: Add this compound (1.0 eq.), the phenol/alcohol coupling partner (1.5 eq.), and anhydrous DMSO.

  • Heating: Stir the mixture in a preheated oil bath at 120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous ammonia (to remove copper salts) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Verify the structure of the resulting diaryl ether by NMR and MS analysis.

Conclusion and Best Practices

The successful functionalization of this compound via cross-coupling reactions hinges on a rational selection of catalysts, ligands, and conditions tailored to the substrate's unique electronic and steric properties. For C-C bond formation, the Suzuki-Miyaura coupling using bulky phosphine ligands offers the most robust and versatile approach. For C-C triple bond synthesis, the Sonogashira coupling provides a direct route, with careful control of the atmosphere being critical. For diaryl ether synthesis, modern Ullmann C-O coupling protocols offer an effective, albeit more forcing, alternative.

Across all protocols, the following best practices are universally applicable:

  • Use high-purity, anhydrous solvents and reagents.

  • Thoroughly degas all solvents to remove dissolved oxygen.

  • Maintain a strictly inert atmosphere throughout the reaction setup and duration.

  • Perform small-scale screening experiments to optimize the choice of ligand and base for novel coupling partners.

By understanding the causality behind these experimental parameters, researchers can confidently and efficiently utilize this compound as a strategic building block for innovation in drug discovery and materials science.

References

  • Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Pérez-Ramírez, J., et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Li, Y., et al. 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • Li, G., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • The Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. [Link]

  • PubChem. This compound. [Link]

  • Siebert, A., et al. Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed. [Link]

  • Anderson, K. W., et al. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. [Link]

  • Li, J. J. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed. [Link]

  • Buchwald, S. L., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Siebert, A., et al. Synthesis of Combretastatin A-4 Analogs and their Biological Activities. ResearchGate. [Link]

  • Yamada, Y. M. A., et al. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]

  • van der Heijden, J., et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • Buchwald, S. L., et al. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. NIH Public Access. [Link]

  • Chemistry LibreTexts. Formation of Carbon-Carbon Bonds. [Link]

  • Hadjipavlou-Litina, D., et al. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Li, Y., et al. Ligand-free coupling of phenols and alcohols with aryl halides by a recyclable heterogeneous copper catalyst. RSC Publishing. [Link]

  • van der Heijden, J., et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • Wang, Y., et al. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... ResearchGate. [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful purification of this important chemical intermediate.

I. Understanding the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions. The crude product, however, can be contaminated with various impurities stemming from the synthetic route, such as unreacted starting materials, over-iodinated byproducts, or residual reagents. This guide will walk you through the most effective purification strategies and how to troubleshoot common issues.

II. Choosing Your Purification Strategy

The optimal purification method depends on the nature and quantity of the impurities present in your crude material. Below is a decision-making workflow to help you select the most appropriate technique.

Purification_Strategy start Crude 3-Ethoxy-4-hydroxy- 5-iodobenzaldehyde tlc Analyze by TLC/ LC-MS start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization High purity crude, crystalline solid column Column Chromatography decision->column Multiple impurities, similar polarity acid_base Acid-Base Extraction decision->acid_base Acidic/basic impurities bisulfite Bisulfite Extraction decision->bisulfite Non-aldehydic impurities end Pure Product recrystallization->end column->end acid_base->end bisulfite->end

Caption: Decision workflow for selecting a purification method.

III. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1:

  • Ensure the solvent is at its boiling point: The solubility of most compounds increases significantly with temperature. Make sure your solvent is actively boiling.[1][2]

  • Add more solvent in small increments: Your solution may be supersaturated. Add small portions of the hot solvent until the solid dissolves completely.[1][2] However, be mindful that adding too much solvent will reduce your yield.[2]

  • Re-evaluate your solvent choice: If a large volume of solvent is required, it may not be the ideal choice. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3]

Q2: No crystals are forming upon cooling. What went wrong?

A2:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[1][4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the solution to act as a seed.[3][4]

  • Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Cool to a lower temperature: If room temperature cooling is ineffective, try placing the flask in an ice bath.[1][4]

Q3: The recrystallized product is still impure. What can I do?

A3:

  • Ensure slow cooling: Rapid cooling can trap impurities within the crystal lattice.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the surface.

  • Perform a second recrystallization: A second recrystallization step can significantly improve purity.

Column Chromatography Troubleshooting

Q1: My compound is not moving down the column. What is the issue?

A1:

  • Eluent polarity is too low: The solvent system you are using may not be polar enough to elute your compound. Gradually increase the polarity of the eluent. For example, if you are using a petroleum ether/ethyl acetate mixture, increase the proportion of ethyl acetate.[5][6]

  • Compound may have decomposed on the silica gel: Some aldehydes can be unstable on silica gel.[7] You can try deactivating the silica gel with a small amount of a polar solvent like triethylamine before packing the column.

Q2: The separation between my product and impurities is poor.

A2:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent systems to find one that gives good separation between your product and the impurities.

  • Use a finer mesh silica gel: A smaller particle size of the stationary phase can improve resolution.

  • Adjust the flow rate: A slower flow rate can sometimes improve separation.

Q3: I am not recovering my compound from the column.

A3:

  • The compound may still be on the column: Try eluting with a very polar solvent, such as pure ethyl acetate or methanol, to see if your compound comes off.

  • The compound may have decomposed: As mentioned earlier, some compounds are not stable on silica gel.[7]

  • The fractions may be too dilute to detect the compound: Concentrate your fractions and re-analyze them by TLC.[8]

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-ethoxy-4-hydroxybenzaldehyde, over-iodinated products (di-iodinated species), and residual reagents from the iodination reaction. The exact impurity profile will depend on the specific synthetic method used.

Q2: What is the best solvent system for the column chromatography of this compound?

A2: A common and effective eluent system is a mixture of petroleum ether and ethyl acetate.[5][6] The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis. A starting point could be a 10:1 or 15:1 mixture of petroleum ether to ethyl acetate, gradually increasing the polarity as needed.[5]

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction can be a useful technique, especially if your crude product contains acidic or basic impurities.[9][10] Since this compound is a phenolic compound, it is weakly acidic and can be extracted into an aqueous basic solution (like dilute sodium hydroxide). Neutral impurities will remain in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[9][11]

Q4: Is bisulfite extraction a suitable purification method?

A4: Bisulfite extraction is a highly effective method for separating aldehydes from other non-aldehydic compounds.[12][13] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the organic layer. The aldehyde can then be regenerated by treating the aqueous solution with a base.[12] This method is particularly useful if your impurities are not aldehydes.

Q5: What are the key safety precautions I should take when handling this compound?

A5: this compound is an irritant. It is important to handle this compound in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS).[15][16]

V. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.[1][2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

VI. Data Summary

PropertyValueSource
Molecular Formula C₉H₉IO₃[17]
Molecular Weight 292.07 g/mol [17]
Appearance Off-white to light yellow powder[15]
Melting Point 137-138 °C[18]
Solubility Slightly soluble in water[15]

VII. References

  • Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. Retrieved from

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH. Retrieved from

  • A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. (n.d.). Rhodium.ws. Retrieved from

  • Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents. Retrieved from

  • Purifying aldehydes? (2015). Reddit. Retrieved from

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from

  • Acid-Base Extraction. (n.d.). University of California, Davis. Retrieved from

  • Recrystallization Issues. (2024). Reddit. Retrieved from

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (n.d.). MDPI. Retrieved from

  • Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved from

  • 3-Ethoxy-4-hydroxybenzaldehyde. (2008). ResearchGate. Retrieved from

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. (n.d.). Royal Society of Chemistry. Retrieved from

  • This compound. (n.d.). PubChem. Retrieved from

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC - PubMed Central. Retrieved from

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. Retrieved from

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from

  • GC Column Troubleshooting Guide. (2025). Phenomenex. Retrieved from

  • Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. (n.d.). Carl ROTH. Retrieved from

  • Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015). ResearchGate. Retrieved from

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from

  • 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS CAS No. (n.d.). Loba Chemie. Retrieved from

  • Safety Data Sheet. (2021). Angene Chemical. Retrieved from

  • Aldrich 173606 - • SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from

Sources

how to remove di-iodinated impurities from the reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the removal of di-iodinated impurities from reaction mixtures. Over-iodination is a common side reaction in electrophilic aromatic iodination and other iodination processes, leading to the formation of di-iodinated byproducts that can be challenging to separate from the desired mono-iodinated product. This resource is designed to provide both theoretical understanding and practical, field-proven protocols to address these purification challenges effectively.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific, practical issues you may encounter during the purification of your iodinated compounds.

Scenario 1: My solid mono-iodinated product is contaminated with a di-iodinated impurity.

Problem: You have synthesized a solid mono-iodinated aromatic compound, but analytical data (e.g., NMR, LC-MS) shows the presence of a di-iodinated byproduct. How can you purify your desired product?

Solution: Recrystallization is the most effective and scalable method for purifying solid organic compounds.[1] This technique relies on the subtle differences in solubility between your desired mono-iodinated product and the di-iodinated impurity in a selected solvent system.

Causality: The introduction of a second iodine atom significantly increases the molecular weight and often alters the crystal lattice energy and polarity of the molecule. This typically results in the di-iodinated compound having lower solubility in a given solvent compared to the mono-iodinated analogue, especially at lower temperatures. By carefully selecting a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, you can induce its selective crystallization while the more soluble impurities (or less soluble ones if you filter the hot solution) remain in the mother liquor.[2]

Step-by-Step Recrystallization Protocol
  • Solvent Selection:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents (e.g., hexane, ethanol, ethyl acetate, toluene, or mixtures thereof) to each tube.[1]

    • The ideal solvent will dissolve your product completely when heated but will result in the formation of crystals upon slow cooling to room temperature and then in an ice bath.[2]

  • Dissolution:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is a critical step to ensure maximum recovery.

  • Decolorization (Optional):

    • If your solution is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum.

  • Purity Check:

    • Analyze the purity of the recrystallized product using an appropriate technique (e.g., melting point, NMR, HPLC). If impurities are still present, a second recrystallization may be necessary.

Scenario 2: My mono- and di-iodinated products are inseparable by recrystallization or are oils.

Problem: Your desired mono-iodinated product and the di-iodinated byproduct have very similar solubility profiles, or one or both are oils, making recrystallization ineffective.

Solution: Column chromatography is the preferred method for separating compounds with similar physical properties that are not amenable to crystallization.[1][3] This technique separates molecules based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Causality: The separation of mono- and di-iodinated compounds by column chromatography is typically based on differences in polarity. The addition of a second iodine atom can subtly alter the molecule's overall polarity. In normal-phase chromatography (using a polar stationary phase like silica gel), the more polar compound will interact more strongly with the stationary phase and elute later. The relative polarity of mono- and di-iodinated compounds can vary depending on the parent molecule's structure. Generally, the di-iodinated compound may be slightly less polar due to the increased size and polarizability of the iodine atoms, which can lead to stronger van der Waals interactions with a nonpolar mobile phase in reversed-phase chromatography. The separation of halogenated isomers can be challenging but is often achievable with careful optimization of the chromatographic conditions.[4][5]

Step-by-Step Flash Column Chromatography Protocol
  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar organic compounds.

  • Mobile Phase (Eluent) Selection:

    • Use thin-layer chromatography (TLC) to determine the optimal eluent system.

    • Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/hexane).

    • The ideal eluent system will show good separation between the spots corresponding to your mono- and di-iodinated products, with the desired product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin passing the eluent through the column under positive pressure (flash chromatography).

    • Collect the eluting solvent in a series of fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure, desired product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Scenario 3: My reaction mixture has a persistent brown/purple color after the reaction.

Problem: After the iodination reaction is complete, the organic phase of your work-up remains colored, indicating the presence of unreacted elemental iodine (I₂).

Solution: Before proceeding with purification techniques like recrystallization or chromatography, it is essential to quench and remove any residual elemental iodine. This is typically achieved by washing the organic layer with an aqueous solution of a reducing agent.[6][7]

Causality: Elemental iodine (I₂) is soluble in many organic solvents and can interfere with subsequent purification steps. Reducing agents like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) react with I₂ to form colorless and water-soluble iodide ions (I⁻), which are then easily removed in the aqueous phase during an extractive work-up.[6][7]

Chemical Quenching and Work-up Protocol
  • Initial Quench:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium thiosulfate or sodium sulfite with vigorous stirring until the color of the elemental iodine is completely discharged.

  • Extraction:

    • If the reaction was performed in a water-miscible solvent, dilute the mixture with water and extract your product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium thiosulfate (or sodium sulfite) solution.[1]

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-iodinated impurity formation?

Di-iodination typically occurs in electrophilic aromatic substitution reactions when the mono-iodinated product is still sufficiently activated to undergo a second iodination.[1] Factors that contribute to this include:

  • Highly Activating Substituents: Aromatic rings with strongly electron-donating groups (e.g., -OH, -NH₂) are highly susceptible to over-iodination.

  • Reaction Stoichiometry: Using an excess of the iodinating reagent can drive the reaction towards di-substitution.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the likelihood of side reactions, including di-iodination.

Q2: How can I minimize or prevent the formation of di-iodinated byproducts?

Preventing the formation of impurities is always preferable to removing them. Consider the following strategies:

  • Control Stoichiometry: Carefully control the molar equivalents of your iodinating agent. A slight excess of the aromatic substrate may favor mono-substitution.

  • Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Choice of Iodinating Agent: Some iodinating systems offer better selectivity for mono-iodination.[8] For instance, using N-iodosuccinimide (NIS) with a catalytic amount of an acid can provide milder reaction conditions.[8]

Q3: What are the key differences in physical properties between mono- and di-iodinated compounds that I can exploit for separation?

The primary physical differences to leverage are:

  • Molecular Weight: Di-iodinated compounds have a significantly higher molecular weight.

  • Polarity: The change in polarity is less predictable and depends on the overall structure, but it is often different enough for chromatographic separation.

  • Solubility: As mentioned, di-iodinated compounds are often less soluble, which is the basis for purification by recrystallization.

  • Boiling Point: For liquid products, the higher molecular weight of the di-iodinated compound will result in a higher boiling point, making vacuum distillation a viable purification method.[1][9]

Q4: Which analytical techniques are best for assessing the purity of my iodinated compound?

A combination of techniques is often best:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify the presence of impurities. The symmetry of a di-iodinated product often results in a simpler ¹H NMR spectrum than the mono-iodinated analogue, which can be a clear diagnostic indicator.

  • Mass Spectrometry (MS): MS will clearly show the molecular ions for your mono- and di-iodinated compounds, allowing you to quantify the relative amounts, especially when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing purity and can be used to quantify the percentage of the desired product versus impurities.[4]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds. A broad or depressed melting range suggests the presence of impurities.

Data and Workflow Summaries

Comparison of Purification Methods
MethodPrincipleBest Suited ForAdvantagesDisadvantages
Recrystallization Differential solubilitySolid products with different solubility profilesScalable, cost-effective, can yield very high purityNot suitable for oils or compounds with similar solubilities
Column Chromatography Differential adsorptionOils, solids with similar solubilities, complex mixturesHigh resolution, applicable to a wide range of compoundsCan be time-consuming, requires solvents, may have lower recovery
Vacuum Distillation Differential boiling pointsThermally stable liquid productsEffective for large quantities, relatively simpleRequires thermal stability, not suitable for solids or high-boiling liquids
Workflow Diagrams
Workflow for Purifying a Solid Iodinated Product

start Crude Reaction Mixture quench Quench with aq. Na2S2O3 to remove excess I2 start->quench extract Aqueous Work-up & Extraction quench->extract concentrate Concentrate Organic Phase extract->concentrate crude_solid Crude Solid Product concentrate->crude_solid recrystallize Recrystallization crude_solid->recrystallize pure_solid Pure Solid Product recrystallize->pure_solid analyze Analyze Purity (NMR, MP, HPLC) pure_solid->analyze

Caption: General purification workflow for a solid iodinated product.

Decision Tree for Choosing a Purification Method

start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_liquid->chromatography No (e.g., thermally unstable) distillation Use Vacuum Distillation is_liquid->distillation Yes is_pure Is it pure after recrystallization? recrystallize->is_pure is_pure->chromatography No done Purification Complete is_pure->done Yes chromatography->done distillation->done

Sources

Technical Support Center: Regioselective Iodination of Ethyl Vanillin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective iodination of ethyl vanillin. This guide is designed for researchers, scientists, and professionals in drug development who are looking to perform this important transformation efficiently and with high selectivity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Iodination of Ethyl Vanillin

The introduction of an iodine atom onto the ethyl vanillin scaffold is a critical step in the synthesis of numerous pharmaceutical intermediates and other valuable organic compounds. The primary challenge in this electrophilic aromatic substitution reaction is controlling the position of iodination on the aromatic ring. Ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde) possesses a strongly activating hydroxyl group and a moderately activating ethoxy group, which direct incoming electrophiles to specific positions. Understanding the interplay of these directing effects is paramount to achieving high regioselectivity.

This guide will focus on methods to selectively introduce iodine at the C-5 position, the most common and synthetically useful isomer, and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of ethyl vanillin iodination and why?

A1: The major product of the electrophilic iodination of ethyl vanillin is typically 5-iodo-4-hydroxy-3-ethoxybenzaldehyde . This is due to the powerful ortho-, para-directing nature of the hydroxyl group at C-4, which is a stronger activating group than the ethoxy group at C-3. The hydroxyl group directs the incoming electrophile (the iodinating agent) to the positions ortho to it, which are C-3 and C-5. Since the C-3 position is already occupied by the ethoxy group, the substitution predominantly occurs at the C-5 position. The aldehyde group at C-1 is a deactivating group and a meta-director, which further disfavors substitution at the C-2 and C-6 positions.

Q2: What are the most common side products in this reaction?

A2: The most common side product is the di-iodinated product, 2,5-diiodo-4-hydroxy-3-ethoxybenzaldehyde . This can form if the reaction conditions are too harsh or if an excess of the iodinating agent is used. Unreacted starting material can also be a significant impurity if the reaction does not go to completion.

Q3: Which analytical techniques are best for determining the regioselectivity of the reaction?

A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for determining the regioselectivity.[1][2][3][4] The substitution pattern on the aromatic ring can be unequivocally determined by analyzing the chemical shifts and coupling constants of the aromatic protons. For the desired 5-iodo product, you would expect to see two singlets in the aromatic region, corresponding to the protons at C-2 and C-6. In the starting ethyl vanillin, you would see a more complex splitting pattern. Thin Layer Chromatography (TLC) is also essential for monitoring the reaction progress and identifying the formation of different products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-iodo product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient stirring. 4. Product loss during workup and purification.1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. For reactions at elevated temperatures, ensure the target temperature is maintained. For reactions at 0°C, ensure the ice bath is well-maintained. 3. Use a magnetic stir bar of an appropriate size and ensure vigorous stirring to maintain a homogeneous mixture, especially in heterogeneous reactions. 4. During extraction, ensure complete transfer of the organic layer and perform multiple extractions of the aqueous layer.[5] For recrystallization, use a minimal amount of hot solvent to avoid product loss in the mother liquor.[6]
Formation of a significant amount of di-iodinated product 1. Excess of the iodinating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after consumption of starting material.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. 2. Maintain the recommended reaction temperature. For highly activating substrates like ethyl vanillin, lower temperatures can improve selectivity. 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Reaction does not start or is very sluggish 1. Inactive or degraded reagents. 2. Insufficient activation of the iodinating agent.1. Use fresh, high-purity reagents. Sodium iodide can oxidize over time. Bleach solutions can lose their potency. 2. In methods using NaI/NaOCl, ensure the bleach solution is of the correct concentration. In methods using Oxone®/KI, ensure the reagents are properly dissolved and mixed.[1]
Complex mixture of products observed by TLC/NMR 1. Reaction conditions are too harsh, leading to decomposition or side reactions. 2. Presence of impurities in the starting material.1. Consider using milder reaction conditions (lower temperature, shorter reaction time, or a less reactive iodinating agent). 2. Ensure the purity of the starting ethyl vanillin using techniques like melting point determination or NMR spectroscopy.
Difficulty in isolating the product 1. Product is too soluble in the recrystallization solvent. 2. Formation of an oil instead of a crystalline solid.1. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective.[1][5] 2. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be helpful. Ensure that the product is fully neutralized after acidic workup, as the phenoxide form is water-soluble.[7]

Experimental Protocols

Below are two reliable, step-by-step protocols for the regioselective iodination of ethyl vanillin.

Protocol 1: Iodination using Sodium Iodide and Sodium Hypochlorite (Bleach)

This method is considered a green chemistry approach as it avoids harsh reagents and solvents.[8]

Materials:

  • Ethyl vanillin

  • Ethanol

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~5-6%)

  • 1 M Sodium thiosulfate (Na₂S₂O₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl vanillin (1 equivalent) in ethanol.[6][7]

  • Add sodium iodide (1.1 equivalents) to the solution and stir until it dissolves.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise over 10-15 minutes while maintaining the temperature at 0°C. The solution will turn a dark reddish-brown color.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any unreacted iodine by adding 1 M sodium thiosulfate solution dropwise until the dark color disappears.[7]

  • Acidify the solution to pH 2 with 1 M HCl to precipitate the product.[5][7]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-iodo-4-hydroxy-3-ethoxybenzaldehyde.[6]

Protocol 2: Iodination using Oxone® and Potassium Iodide (KI)

This is another environmentally friendly method that uses a stable, solid oxidizing agent and can be performed in water.[1][2][3][4]

Materials:

  • Ethyl vanillin

  • Potassium iodide (KI)

  • Oxone® (potassium peroxymonosulfate)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, suspend ethyl vanillin (1 equivalent) and potassium iodide (1 equivalent) in deionized water.[1]

  • In a separate beaker, dissolve Oxone® (1.05 equivalents of KHSO₅) in deionized water.

  • Add the Oxone® solution dropwise to the stirred suspension of ethyl vanillin and KI.

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.[1]

  • After reflux, cool the reaction mixture to room temperature.

  • Test for the presence of excess oxidizing agent using starch-iodide paper. If the paper turns blue-black, add a small amount of sodium bisulfite until the test is negative.[1]

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • The crude product can be recrystallized from an isopropanol/water or ethyl acetate/water mixture if further purification is needed.[1]

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the electrophilic aromatic substitution mechanism for the iodination of ethyl vanillin.

Electrophilic Aromatic Substitution cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Reagents NaI + NaOCl or KI + Oxone® Electrophile I⁺ (Iodonium ion) Reagents->Electrophile Oxidation EthylVanillin Ethyl Vanillin SigmaComplex Arenium Ion (Sigma Complex) EthylVanillin->SigmaComplex + I⁺ Deprotonation Sigma Complex Product 5-Iodo-Ethyl Vanillin Deprotonation->Product - H⁺

Caption: Mechanism of Electrophilic Iodination.

Experimental Workflow Start Start Dissolve Dissolve Ethyl Vanillin and Iodide Source Start->Dissolve Cool Cool to 0°C (Protocol 1) Dissolve->Cool AddOxidant Add Oxidizing Agent (NaOCl or Oxone®) Dissolve->AddOxidant Protocol 2 (No cooling needed initially) Cool->AddOxidant React Stir/Reflux for 1-2 hours AddOxidant->React Monitor Monitor by TLC React->Monitor Quench Quench Excess Oxidant Monitor->Quench Reaction Complete Acidify Acidify to pH 2 Quench->Acidify Isolate Isolate Crude Product (Vacuum Filtration) Acidify->Isolate Purify Recrystallize Isolate->Purify Analyze Analyze by NMR, Melting Point Purify->Analyze End End Analyze->End

Caption: General Experimental Workflow.

References

  • Palesch, J. J., & Taggart, D. K. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-124. [Link]

  • Reddy, T. J., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic preparations and procedures international, 44(2), 177-183. [Link]

  • Palesch, J. J., & Taggart, D. K. (2019). (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]

  • Unknown. (n.d.). Iodination of Vanillin in EAS | PDF | Chemical Reactions | Chlorine. Scribd. [Link]

  • Organic Chemistry Lab. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. [Link]

  • OrganicERs.org. (2014). EXP 16 - An Electrophilic Iodination of Vanillin - 2014.docx. [Link]

  • Palesch, J. J., & Taggart, D. K. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Suzuki Coupling of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura coupling with substituted benzaldehydes. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction but encounter challenges specific to the reactive and electronically diverse nature of benzaldehyde substrates. Here, we move beyond standard protocols to address the nuanced interplay between substituents, catalysts, and reaction conditions, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of substituted benzaldehydes in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting bromo/iodo-benzaldehyde. What are the likely causes and how can I fix it?

Answer:

Failure to consume the aryl halide starting material typically points to a problem in the initial, rate-limiting step of the catalytic cycle: oxidative addition . The electronic nature of your benzaldehyde is a critical factor.

  • Causality—The Role of Substituents:

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups increase the electron density on the aromatic ring. This makes the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst, thereby slowing or inhibiting the oxidative addition step.[1]

    • Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from your precatalyst, or it may have been deactivated by atmospheric oxygen.

  • Step-by-Step Solutions:

    • Enhance Catalyst Activity: For electron-rich benzaldehydes, a more electron-rich and bulky ligand is required to promote oxidative addition.[2] Switch from standard ligands like PPh₃ to more robust systems.

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for these challenging substrates as they create a more electron-rich palladium center.[2][3]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition. Monitor the reaction for potential decomposition of sensitive functional groups.

    • Ensure an Inert Atmosphere: Rigorously degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and assemble your reaction under a positive pressure of an inert gas like argon or nitrogen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Check Reagent Quality: Ensure your boronic acid is not degraded (protodeborylated) and that your solvent is anhydrous.

Question 2: My starting materials are consumed, but the yield of the desired biaryl-benzaldehyde is low, and I see significant side products. What are these side products and how do I suppress them?

Answer:

The formation of side products when the starting materials are consumed indicates that while the catalytic cycle is turning over, competing reaction pathways are dominating. The aldehyde group itself is often the culprit.

  • Common Side Products & Their Causes:

    • Protodeborylation & Homocoupling: Boronic acids can be unstable, especially under basic conditions, leading to their decomposition to the corresponding arene (protodeborylation) or coupling with themselves to form a symmetric biaryl (homocoupling).[4] This is a common reason for low yields.[4]

    • Dehalogenation: The aryl halide can be converted to benzaldehyde (loss of the halogen) via a hydride transfer to the palladium complex.[4]

    • Aldehyde-Specific Reactions: The aldehyde functional group is sensitive to basic conditions. Strong bases can promote side reactions such as aldol condensation or Cannizzaro-type reactions, consuming your starting material or product.

  • Step-by-Step Solutions:

    • Optimize the Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but mild enough to not interfere with the aldehyde.[5]

      • Switch to a Milder Base: Instead of strong bases like NaOH or NaOEt, use weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF. These provide sufficient basicity for the catalytic cycle while minimizing aldehyde-related side reactions.

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents). This helps to favor the desired cross-coupling pathway over the homocoupling of the benzaldehyde starting material.

    • Use a Stable Boronic Acid Derivative: If protodeborylation is a persistent issue, consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which are designed to resist degradation.[4]

    • Lower the Reaction Temperature: If you suspect thermal decomposition or base-induced side reactions, running the reaction at a lower temperature for a longer period can often improve selectivity.

Frequently Asked Questions (FAQs)

Q: How does the aldehyde functional group mechanistically interfere with the Suzuki coupling?

A: The aldehyde group presents a dual challenge. Electronically, as a moderate electron-withdrawing group, it can influence the rate of oxidative addition.[1] However, its primary interference is its chemical reactivity. The aldehydic proton is weakly acidic, and the carbonyl carbon is electrophilic. Under the basic conditions required for the Suzuki reaction, the aldehyde can undergo self-condensation or other base-mediated reactions. Furthermore, some palladium intermediates can potentially coordinate to the aldehyde's oxygen, which may alter catalyst activity.

Q: Why is the choice of ligand so important for substituted benzaldehydes?

A: Ligands are crucial for stabilizing the palladium catalyst and tuning its reactivity.[2] For substituted benzaldehydes, the ligand's role is threefold:

  • Electronic Tuning: Electron-rich ligands (like bulky phosphines or NHCs) increase the electron density on the palladium center, which promotes the oxidative addition step, especially for electron-rich or sterically hindered benzaldehydes.[2]

  • Steric Hindrance: Bulky ligands favor the reductive elimination step, which is the final product-forming step of the cycle, and can help prevent the formation of undesired palladium-bridged dimers.[2]

  • Preventing Catalyst Deactivation: In reactions involving heteroaryl benzaldehydes (e.g., pyridine carboxaldehydes), the nitrogen lone pair can coordinate to the palladium center and deactivate the catalyst. Bidentate ligands or specific bulky monodentate ligands can prevent this inhibitory binding.[3]

Q: Can I use aryl chlorides instead of bromides or iodides for my substituted benzaldehyde?

A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than C-Br or C-I, making the oxidative addition step extremely difficult.[6] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] To successfully couple aryl chlorides, you must use highly active catalyst systems, typically composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a very electron-rich, bulky ligand such as XPhos, SPhos, or an appropriate N-heterocyclic carbene (NHC).[3][5]

Visualizing the Process
The Suzuki Catalytic Cycle & Benzaldehyde Challenges

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling and highlights where challenges with substituted benzaldehydes typically arise.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd ArCHO_X Ar(CHO)-X (Benzaldehyde Halide) ArCHO_X->OxAdd EDGs slow this step EWGs speed it up SideReaction Side Reactions: - Aldol Condensation - Dehalogenation - Homocoupling ArCHO_X->SideReaction PdII Ar(CHO)-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid Base->SideReaction PdII_R Ar(CHO)-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar(CHO)-R (Desired Product) RedElim->Product

Caption: The Suzuki catalytic cycle with annotations for benzaldehyde substrates.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues in your reaction.

Troubleshooting_Flowchart start Reaction Issue: Low Yield or No Product q1 Is the Benzaldehyde Starting Material Consumed? start->q1 no_conversion Problem: Oxidative Addition Failure q1->no_conversion No sm_consumed Problem: Side Reactions Dominating q1->sm_consumed Yes sol1 Solution: 1. Use stronger ligand (SPhos, NHC). 2. Increase temperature. 3. Verify inert atmosphere. no_conversion->sol1 q2 What are the major byproducts? sm_consumed->q2 homocoupling Homocoupling / Protodeborylation q2->homocoupling Symmetric Biaryls dehalogenation Dehalogenation / Aldehyde Reactions q2->dehalogenation Benzaldehyde, Tar sol2 Solution: 1. Use milder base (K₃PO₄). 2. Use stable boronic ester (pinacol). 3. Adjust stoichiometry (1.1 eq Boronic Acid). homocoupling->sol2 sol3 Solution: 1. Use milder base (K₃PO₄, KF). 2. Lower reaction temperature. 3. Screen different solvents. dehalogenation->sol3

Caption: A decision tree for troubleshooting Suzuki couplings of benzaldehydes.

Data & Protocols
Table 1: Ligand and Base Selection Guide for Substituted Benzaldehydes
Benzaldehyde Substrate TypeRecommended Ligand(s)Recommended Base(s)Rationale & Key Considerations
Electron-Rich (e.g., 4-methoxy)SPhos, XPhos, RuPhos, NHCs (IPr)K₃PO₄, Cs₂CO₃Requires an electron-rich, bulky ligand to facilitate the difficult oxidative addition step. A mild base is crucial to prevent side reactions.
Electron-Poor (e.g., 4-nitro)PPh₃, SPhosK₂CO₃, K₃PO₄Oxidative addition is faster. Standard ligands like PPh₃ may work, but SPhos offers broader applicability. The aldehyde is more activated toward nucleophilic attack, so a mild base is still preferred.[8]
Sterically Hindered (e.g., 2,6-dimethyl)XPhos, RuPhos, BrettPhosK₃PO₄, Cs₂CO₃The steric bulk around the C-X bond necessitates a very bulky ligand to enable the palladium center to access the bond for oxidative addition.
Heteroaromatic (e.g., pyridyl)XPhos, dppfK₃PO₄, K₂CO₃A ligand that can prevent catalyst inhibition by the heteroatom is key. XPhos is often effective, as are some bidentate ligands like dppf.[3]
Detailed Protocol: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

This protocol provides a robust starting point that can be adapted based on the troubleshooting guide above.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Inert Atmosphere Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Seal the flask with a rubber septum, and purge with argon for 10 minutes. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: Under a positive flow of argon, add Pd(OAc)₂, SPhos, 4-bromobenzaldehyde, phenylboronic acid, and K₃PO₄ to the flask. Note: Adding the solids first prevents them from sticking to the sides of a wet flask.

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 30 minutes. Using a syringe, add the 1,4-dioxane (5 mL) and water (0.5 mL) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenylbenzaldehyde.

References
  • Wikipedia. Suzuki reaction. [Link]

  • The Journal of Organic Chemistry. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Organic Process Research & Development. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • National Center for Biotechnology Information. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • The Journal of Physical Chemistry Letters. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Beilstein Journal of Organic Chemistry. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • The Journal of Organic Chemistry. Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

Sources

preventing dehalogenation in cross-coupling reactions of iodobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and frustrating side reaction in palladium-catalyzed cross-coupling: the dehalogenation of iodobenzaldehydes. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Dehalogenation

This section addresses the foundational concepts of dehalogenation, providing the essential knowledge needed to understand and tackle this issue.

Q1: What is dehalogenation in the context of a cross-coupling reaction?

A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the aryl halide starting material (in this case, an iodobenzaldehyde) is converted into the corresponding arene (benzaldehyde) by replacing the iodine atom with a hydrogen atom. This consumes your starting material, reduces the yield of the desired coupled product, and complicates purification.

Q2: Why are iodobenzaldehydes particularly susceptible to dehalogenation?

A: This susceptibility arises from a combination of electronic and mechanistic factors:

  • High Reactivity of the C-I Bond: The Carbon-Iodine bond is the weakest among aryl halides (C-I < C-Br < C-Cl), making it highly reactive. This facilitates the desired oxidative addition to the Pd(0) catalyst but also makes it more prone to side reactions.[1][2]

  • Electron-Withdrawing Aldehyde Group: The aldehyde group (-CHO) is strongly electron-withdrawing. This makes the aromatic ring electron-deficient, which can influence the stability of key intermediates in the catalytic cycle and, in some cases, favor pathways that lead to dehalogenation.

  • Presence of Hydride Sources: The dehalogenation reaction requires a source of hydrogen. These "hydride" sources can be generated from solvents (like alcohols), bases (especially those with β-hydrogens), or even water present in the reaction mixture.[3][4][5]

Q3: What are the primary mechanistic pathways for dehalogenation?

A: Understanding the mechanism is crucial for effective troubleshooting. There are two primary pathways that compete with the productive cross-coupling cycle:

  • Reductive Elimination from a Palladium-Hydride Complex: A palladium-hydride species (LₙPd(H)X) can form in the reaction mixture. This can occur through the reaction of the palladium catalyst with a hydrogen source like water, alcohols, or certain bases.[4][5] This palladium-hydride can then undergo oxidative addition with the iodobenzaldehyde, followed by reductive elimination of benzaldehyde (Ar-H) and regeneration of the active catalyst.

  • Direct Reaction with the Oxidative Addition Product: After the initial oxidative addition of iodobenzaldehyde to Pd(0) to form the Ar-Pd(II)-I intermediate, this complex can be intercepted by a hydride source before transmetalation can occur. This leads to the formation of the dehalogenated product.

The diagram below illustrates how the dehalogenation pathway (in red) diverts the reaction from the desired cross-coupling cycle (in blue).

G pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-I (Oxidative Addition Product) pd0->oa_complex Oxidative Addition (+ Ar-I) pd_hydride LₙPd(II)-H pd0->pd_hydride Reaction with Hydride Source transmetalation Ar-Pd(II)-R (Transmetalation Product) oa_complex->transmetalation Transmetalation (+ R-M) dehal_product Ar-H (Dehalogenated Product) oa_complex->dehal_product Reaction with Hydride Source transmetalation->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation->product hydride_source Hydride Source (e.g., from Base, Solvent) hydride_source->oa_complex pd_hydride->dehal_product Reaction with Ar-I

Caption: Competing pathways: desired cross-coupling (blue) vs. undesired dehalogenation (red).

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for common cross-coupling reactions, structured in a problem-and-solution format.

Guide 1: Suzuki-Miyaura Coupling

Problem: "My Suzuki reaction with 4-iodobenzaldehyde and a boronic acid is giving me high yields of benzaldehyde and very little of my desired biaryl product."

Troubleshooting Steps:

  • Q: What base and solvent are you using?

    • Insight: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOᵗBu) can promote dehalogenation.[6][7] Similarly, protic solvents or the presence of excess water can serve as a hydrogen source.[3][8]

    • Recommendation: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[9] Use anhydrous aprotic solvents like toluene, dioxane, or THF. While Suzuki reactions often require some water to facilitate transmetalation, minimize it to a few equivalents or use a solvent system like toluene/ethanol.[8][9]

  • Q: Which palladium catalyst and ligand are you employing?

    • Insight: The classic Pd(PPh₃)₄, while versatile, can be suboptimal for challenging substrates. The rate of reductive elimination from triphenylphosphine-ligated complexes can be slow, allowing more time for competing dehalogenation.

    • Recommendation: Use a modern catalyst system with bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[10][11] N-heterocyclic carbene (NHC) ligands are also highly effective.[5][6]

Parameter Problematic Condition Recommended Solution Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, or RuPhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.
Base NaOᵗBu, KOᵗBuK₃PO₄, K₂CO₃, Cs₂CO₃Milder bases are less likely to generate hydride species that cause dehalogenation.[7]
Solvent Protic solvents (e.g., pure alcohols), wet solventsAnhydrous Toluene, Dioxane, THF (with minimal H₂O if needed)Minimizes the primary source of hydrogen atoms for the unwanted side reaction.[3][8]
Temperature Excessively highLowest effective temperature (start around 80-100 °C)Lowering thermal energy can disfavor the activation energy barrier for dehalogenation relative to the desired coupling.
Guide 2: Sonogashira Coupling

Problem: "I'm attempting a Sonogashira coupling of 3-iodobenzaldehyde with a terminal alkyne, but I'm observing significant formation of benzaldehyde."

Troubleshooting Steps:

  • Q: Are you using a copper co-catalyst?

    • Insight: The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation of the acetylide to the palladium center. While effective, copper can sometimes contribute to side reactions.

    • Recommendation: Consider a "copper-free" Sonogashira protocol.[12][13] These conditions often rely on a slightly stronger organic base (like diisopropylamine, DIPEA, or triethylamine, TEA) and a well-chosen palladium/ligand system to drive the reaction. This removes a variable that could contribute to undesired pathways.

  • Q: How are you controlling the reaction atmosphere and temperature?

    • Insight: Sonogashira couplings can be sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. High temperatures can also accelerate dehalogenation.

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) using properly degassed solvents. Start at a mild temperature (room temperature to 50 °C) and only increase it if the reaction is sluggish. For electron-deficient substrates like iodobenzaldehydes, milder conditions are often sufficient.[14]

Parameter Problematic Condition Recommended Solution Rationale
Co-catalyst Standard CuI conditionsCopper-free conditionsSimplifies the catalytic system and removes potential side reactions associated with copper.[12]
Ligand PPh₃Bulky phosphines (e.g., P(t-Bu)₃) or specialized ligands for copper-free systemsThe right ligand is crucial for stabilizing the catalyst and promoting efficient coupling.[14][15]
Base Weak or inappropriate baseEt₃N, DIPEAThe base is crucial for deprotonating the alkyne; ensure it is pure and suitable for the reaction.
Atmosphere Air / Poorly degassed solventsRigorous inert atmosphere (N₂ or Ar); freeze-pump-thaw degassingPrevents catalyst degradation and alkyne homocoupling, keeping the primary catalytic cycle efficient.
Part 3: Advanced Troubleshooting & General Protocols

This section provides a logical workflow for troubleshooting and a sample experimental protocol designed to minimize dehalogenation.

Troubleshooting Decision Tree

This workflow can guide your experimental design when facing dehalogenation issues.

G start Problem: Significant Dehalogenation check_base Step 1: Evaluate Base & Solvent start->check_base strong_base Using strong alkoxide base (e.g., NaOtBu)? check_base->strong_base Base wet_solvent Solvent anhydrous? check_base->wet_solvent Solvent action_base Action: Switch to milder base (K₃PO₄, K₂CO₃) strong_base->action_base Yes check_catalyst Step 2: Evaluate Catalyst System strong_base->check_catalyst No action_solvent Action: Use anhydrous solvent (Toluene, Dioxane) wet_solvent->action_solvent No wet_solvent->check_catalyst Yes action_base->check_catalyst action_solvent->check_catalyst pph3_ligand Using Pd(PPh₃)₄? check_catalyst->pph3_ligand action_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) source pph3_ligand->action_ligand Yes check_temp Step 3: Evaluate Temperature pph3_ligand->check_temp No action_ligand->check_temp high_temp Reaction > 110°C? check_temp->high_temp action_temp Action: Reduce temperature, monitor reaction progress high_temp->action_temp Yes end_node Re-evaluate with optimized conditions high_temp->end_node No action_temp->end_node

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Sample Protocol: Dehalogenation-Resistant Suzuki Coupling

This protocol for the coupling of 4-iodobenzaldehyde with phenylboronic acid is designed to serve as a robust starting point.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • 4-Iodobenzaldehyde

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%).

  • Reagent Addition: Add 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature for 5 minutes, then heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours. Check for the disappearance of 4-iodobenzaldehyde and the formation of both the desired product and the benzaldehyde byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • Pd(OAc)₂/SPhos: This pre-catalyst system generates a highly active Pd(0) species in situ, and the bulky, electron-rich SPhos ligand is proven to accelerate the desired C-C bond formation, minimizing the lifetime of intermediates that could lead to dehalogenation.

  • K₃PO₄: A moderately strong, non-nucleophilic base that is effective for the Suzuki coupling without being aggressive enough to readily generate hydride species.

  • Anhydrous Toluene: An aprotic solvent that will not act as a hydrogen donor.

References
  • Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-9917. Available at: [Link][1][2]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link][5][6]

  • PubMed. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available at: [Link]

  • ACS Publications. (Date not available). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link][3][8]

  • ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available at: [Link][7]

  • ACS Publications. (Date not available). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Available at: [Link]

  • ACS Publications. (Date not available). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (Date not available). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link][14][15]

  • RSC Publishing. (Date not available). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link][4]

  • ResearchGate. (2004). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available at: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link][10]

  • Organic Chemistry Portal. (Date not available). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • ResearchGate. (2016). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... Available at: [Link][9]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link][12][13]

  • NIH. (Date not available). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link][11]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this important synthetic intermediate. Drawing from established protocols and mechanistic principles, this document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most direct and widely adopted synthetic pathway begins with the commercially available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin). The reaction involves a direct electrophilic aromatic substitution (iodination) at the C5 position of the benzene ring. The hydroxyl and ethoxy groups are strong ortho-, para-directing activators, and since the position para to the hydroxyl group is occupied by the aldehyde, the substitution is strongly directed to the open ortho position (C5).[1]

Q2: My overall yield is consistently low. What are the primary stages where product loss typically occurs?

Low yield can be attributed to three main areas:

  • Incomplete Reaction: The iodination reaction does not proceed to completion, leaving a significant amount of unreacted ethylvanillin.

  • Side Product Formation: Competing reactions, such as di-iodination or oxidation of the starting material, reduce the amount of desired product formed.

  • Difficult Purification: The product is lost during the workup and isolation phase, often due to suboptimal extraction, co-precipitation with impurities, or degradation during chromatography.

Q3: How can I effectively monitor the progress of the iodination reaction?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[2] Use a mobile phase that provides good separation between the starting material (ethylvanillin) and the more nonpolar product (this compound). A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v).[3] The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

Q4: What are the critical safety precautions for this synthesis?

Iodine and its compounds can be corrosive and harmful. N-Iodosuccinimide (NIS) is a strong oxidizing agent. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The workup often involves acidification, which should be performed slowly and cautiously, especially if quenching a basic reaction mixture.[2]

Section 2: Detailed Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Guide 1: Issue - High Recovery of Starting Material (Incomplete Iodination)
Q: My post-reaction analysis (TLC, NMR) shows a large amount of unreacted 3-ethoxy-4-hydroxybenzaldehyde. What are the likely causes and solutions?

This is one of the most common challenges. The root cause is typically related to the activity of the electrophilic iodine species or the reaction conditions.

Causality Analysis: The iodination of a highly activated phenol like ethylvanillin is an electrophilic aromatic substitution. The reaction rate depends on the generation of a sufficiently electrophilic iodine species (like I⁺) and its ability to react with the electron-rich aromatic ring.

Troubleshooting Workflow Diagram

G start High Starting Material Detected sub_reagent Check Iodinating Reagent start->sub_reagent sub_conditions Review Reaction Conditions start->sub_conditions sub_purity Verify Starting Material Purity start->sub_purity reagent_old Reagent degraded? (e.g., old NIS, wet I2) sub_reagent->reagent_old reagent_stoich Incorrect Stoichiometry? (1.1-1.2 eq. typical) sub_reagent->reagent_stoich cond_temp Temperature too low? sub_conditions->cond_temp cond_time Time too short? sub_conditions->cond_time cond_solvent Inappropriate Solvent? sub_conditions->cond_solvent purity_issue Impurities in Ethylvanillin? sub_purity->purity_issue sol_reagent_new Action: Use fresh/pure reagent. Confirm stoichiometry. reagent_old->sol_reagent_new reagent_stoich->sol_reagent_new sol_temp Action: Increase temp moderately (e.g., from RT to 40-60°C). cond_temp->sol_temp sol_time Action: Extend reaction time. Monitor via TLC. cond_time->sol_time sol_solvent Action: Ensure solvent dissolves all reactants (e.g., Acetic Acid, DCM, buffered solutions). cond_solvent->sol_solvent sol_purity Action: Recrystallize or purify starting material. purity_issue->sol_purity G cluster_0 Desired Reaction cluster_1 Side Reaction A Ethylvanillin B Wheland Intermediate (Iodine at C5) A->B + 'I⁺' D Target Product C Target Product B->C - H⁺ E Second Wheland Intermediate (Iodine at C3 or C1) D->E + 'I⁺' (excess) F Di-iodinated Product E->F - H⁺

Caption: Desired mono-iodination vs. undesired di-iodination pathway.

Common Side Products and Prevention Strategies:

Side ProductIdentificationPrevention & Mitigation
3-Ethoxy-4-hydroxy-5,X-diiodobenzaldehyde A significantly less polar spot on TLC (higher Rf) than the desired product. Mass spectrometry will show a molecular ion peak corresponding to C₉H₈I₂O₃.Cause: Excess iodinating agent. The mono-iodinated product is still activated enough to react again. Solution: Carefully control stoichiometry. Use no more than 1.1 equivalents of the iodinating agent. Add the reagent slowly or portion-wise to the reaction mixture to avoid localized high concentrations.
Oxidation Byproducts Can appear as a complex mixture or baseline streaking on TLC. The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH), or phenolic coupling can occur.Cause: Harsh reaction conditions or overly aggressive oxidizing agents (e.g., too much bleach in NaI/NaOCl methods). Solution: Maintain moderate temperatures. If using an oxidizing system, add the oxidant slowly and ensure the reaction is cooled in an ice bath. [1]Quench the reaction promptly once the starting material is consumed.
Starting Material Impurities If the initial ethylvanillin is impure, these impurities may also react to form other iodinated species.Cause: Low-quality starting material. Solution: Confirm the purity of the starting 3-ethoxy-4-hydroxybenzaldehyde by melting point or NMR. If necessary, recrystallize it from an appropriate solvent (e.g., ethanol/water) before use.
Guide 3: Issue - Product Loss During Workup and Purification
Q: The crude yield seems promising, but I lose a significant amount of product during extraction and crystallization/chromatography. How can I improve my recovery?

This compound is a phenolic compound, meaning its solubility is highly dependent on pH. It is also a solid with specific crystallization properties.

Key Principles:

  • Acid/Base Chemistry: As a phenol, the product is deprotonated and becomes a water-soluble phenoxide salt under basic conditions (pH > ~8). To extract it into an organic solvent, the aqueous layer must be acidified. [2]* Polarity: The product is moderately polar. It is soluble in solvents like ethyl acetate, dichloromethane, and acetone, but has low solubility in water (when protonated) and non-polar solvents like hexanes.

Optimized Protocol for Workup and Purification:

Step 1: Quenching the Reaction

  • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Quench any remaining electrophilic iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic brown/yellow color of iodine disappears.

Step 2: pH Adjustment and Extraction

  • If the reaction was run in an organic solvent (DCM, EtOAc), proceed to wash. If in an acidic or aqueous medium, dilute with water and add an extraction solvent like ethyl acetate.

  • CRITICAL STEP: Slowly add 1M or 2M Hydrochloric Acid (HCl) to the mixture until the aqueous layer is acidic (pH 2-3, check with pH paper). [2]This ensures the phenolic hydroxyl group is fully protonated, rendering the product insoluble in water.

  • Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 100 mL reaction volume) with ethyl acetate or dichloromethane to ensure complete recovery. [3]* Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Step 3: Isolation - Recrystallization is Preferred

  • Column chromatography on silica gel can lead to yield loss for phenolic compounds. Recrystallization is often a more efficient method for purification.

  • After drying, filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude solid.

  • Solvent Selection: A common and effective method is recrystallization from a binary solvent system like ethanol/water or toluene. [4] 1. Dissolve the crude product in a minimum amount of hot ethanol or toluene. 2. If using ethanol, slowly add hot water dropwise until the solution becomes faintly cloudy. 3. If using toluene, simply allow the solution to cool. 4. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. 5. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Section 3: Reference Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from procedures known for selective iodination of phenols. [3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in portions over 5-10 minutes.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or toluene.

Protocol 2: Laccase-Catalyzed Iodination

This green chemistry approach offers high yield and selectivity under mild conditions. [5]

  • Setup: In an Erlenmeyer flask, prepare a 0.1 M acetate buffer (pH 5.0) containing 10% (v/v) DMSO.

  • Reagents: Add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), potassium iodide (KI) (3.0 eq.), and a catalytic amount of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt (1 mol%).

  • Enzyme Addition: Add laccase enzyme (from Trametes versicolor) to the stirred mixture. For slow, controlled reactions, the enzyme can be added slowly via syringe pump over several hours.

  • Reaction: Bubble air through the well-stirred reaction mixture at room temperature for 15 hours.

  • Workup: Quench the reaction with solid sodium thiosulfate. Acidify the mixture to pH 5 with HCl and extract thoroughly with ethyl acetate.

  • Washing & Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The original literature purifies the product via flash chromatography, but recrystallization as described above should also be effective. [5]This method reported an 81% yield.

References

  • Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed. [Link]

  • Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • The Duff Reaction: Researching A Modification. The ScholarShip at ECU. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. Royal Society of Chemistry. [Link]

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH National Center for Biotechnology Information. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. [Link]

  • Supporting Information For - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Duff reaction. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Validation of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For novel or modified compounds, establishing the precise arrangement of atoms is paramount for understanding reactivity, predicting biological activity, and ensuring reproducibility. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind spectroscopic observations. By comparing the spectral features of the target molecule with its close analogs, ethyl vanillin and 5-iodovanillin, we will demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different aspect of molecular structure, and only by combining their outputs can we achieve a high degree of confidence. This guide will focus on four key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_validation Structural Confirmation M Target Molecule NMR_H ¹H NMR M->NMR_H Proton Environment NMR_C ¹³C NMR M->NMR_C Carbon Skeleton IR IR Spectroscopy M->IR Functional Groups MS Mass Spectrometry M->MS Molecular Weight & Fragmentation Validation Unambiguous Structure NMR_H->Validation NMR_C->Validation IR->Validation MS->Validation G C_CHO C=O ~190.3 ppm C_OH C-OH ~152.4 ppm C_OEt C-OEt ~146.4 ppm C_I C-I ~84.2 ppm C_CH2 -OCH₂- ~64.6 ppm C_CH3 -CH₃ ~14.4 ppm Molecule Molecule->C_CHO Molecule->C_OH Molecule->C_OEt Molecule->C_I Molecule->C_CH2 Molecule->C_CH3

Caption: Key ¹³C NMR chemical shift assignments for the target molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard broadband proton-decoupled pulse sequence to simplify the spectrum (each carbon appears as a singlet).

  • Data Acquisition:

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).

    • A larger number of scans is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.

Theoretical Expectations for this compound
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy group) appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1660-1700 cm⁻¹ is characteristic of an aromatic aldehyde carbonyl group. [1]* C=C Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: These will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Comparative Analysis
Functional GroupThis compound (cm⁻¹)Ethyl Vanillin (Typical, cm⁻¹)
O-H Stretch 3204 (broad)~3200 (broad)
Aliphatic C-H Stretch 2979~2970
C=O Stretch 1664~1665
Aromatic C=C Stretch 1568~1580, ~1510
Aromatic C-O Stretch 1174~1270, ~1150
C-I Stretch 581-

Data for the target compound sourced from RSC Advances. [2]Data for Ethyl Vanillin is typical and referenced from the NIST Chemistry WebBook.[3]

The IR spectrum confirms the presence of the key hydroxyl, aldehyde, and aromatic functionalities. The most telling feature for our target molecule is the absorption at 581 cm⁻¹, which is characteristic of a C-I bond stretch, a feature absent in ethyl vanillin. [2]

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural clues.

Theoretical Expectations for this compound

The molecular formula is C₉H₉IO₃. The expected monoisotopic mass is approximately 291.96 g/mol . [4]In electrospray ionization (ESI) in negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 291.

Comparative Analysis
CompoundMolecular FormulaMolecular WeightObserved Ion (m/z)Technique
This compound C₉H₉IO₃292.07292 ([M-H]⁻)ESI (neg.)
Ethyl Vanillin C₉H₁₀O₃166.17166 (M⁺)EI

Data for the target compound sourced from RSC Advances. [2]Data for Ethyl Vanillin sourced from the NIST Chemistry WebBook.[3]

The mass spectrum provides the most direct confirmation of the elemental composition. The observed deprotonated molecule at m/z 292 (for the most common isotopes) confirms the incorporation of one iodine atom into the ethyl vanillin structure (an increase of 126 mass units, corresponding to I - H).

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of water.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

  • Data Acquisition:

    • Acquire data in either positive or negative ion mode. For this molecule with an acidic phenol, negative mode is highly effective.

    • Scan over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Processing:

    • The software will generate a mass spectrum showing relative ion abundance versus m/z. Identify the peak corresponding to the molecular ion.

Conclusion: A Self-Validating Structural Narrative

The structural validation of this compound is a clear example of the power of a multi-faceted spectroscopic approach. Each technique provides a piece of the puzzle, and together they create a self-validating system.

  • ¹H and ¹³C NMR definitively establish the connectivity of the carbon-hydrogen framework, confirming the presence and placement of the ethoxy group and the substitution pattern on the aromatic ring.

  • IR Spectroscopy provides rapid confirmation of the key functional groups—hydroxyl, aldehyde, and the crucial C-I bond—corroborating the NMR findings.

  • Mass Spectrometry offers unambiguous proof of the molecular weight and elemental composition, confirming the incorporation of an iodine atom.

By comparing the data for our target molecule with its non-iodinated analog, ethyl vanillin, and its methoxy-containing counterpart, 5-iodovanillin, we can confidently assign every signal and exclude alternative structures. This rigorous, evidence-based approach is the bedrock of chemical science, ensuring that the molecules we synthesize are precisely what we intend them to be.

References

  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. [Link]

  • Hüttl, C., Schedl, A., & Schober, M. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodide source. RSC Advances, 9(45), 26365-26374. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for: Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodide source. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Utah Department of Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]

  • Dhameliya, T. M., & Patel, C. N. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • NIST. Ethyl Vanillin. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach. We will compare the qNMR methodology against established analytical techniques, supported by experimental data and protocols grounded in authoritative standards.

The Principle of Absolute Quantification: Why qNMR?

In the landscape of analytical chemistry, few techniques offer the power of direct, primary quantification like qNMR. Unlike chromatographic methods (e.g., HPLC, GC) that rely on response factors and calibration curves against a specific reference standard of the same compound, qNMR leverages a fundamental principle: the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2] This allows for the purity determination of a compound by comparing the integral of one of its characteristic signals to the integral of a certified reference material (CRM), or internal standard, of a completely different structure.[3][4]

This unique characteristic makes qNMR a primary ratio method of measurement, traceable to the International System of Units (SI) through the certified purity of the internal standard.[4] For a molecule like this compound, where a certified standard of the analyte itself may not be readily available, qNMR provides an accurate and reliable pathway to determine its absolute purity.

The qNMR Workflow: A Self-Validating System

A successful qNMR experiment is a meticulously controlled process. Each step is designed to minimize uncertainty and ensure the final purity value is both accurate and precise. The workflow below illustrates the critical stages from sample preparation to data analysis.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation weigh_analyte 1. High-Precision Weighing (Analyte) weigh_is 2. High-Precision Weighing (Internal Standard) weigh_analyte->weigh_is Metrological Traceability dissolve 3. Dissolution (in Deuterated Solvent) weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer instrument_setup 5. Instrument Setup (Tuning, Shimming, Locking) transfer->instrument_setup param_opt 6. Parameter Optimization (p1, d1, ns, rg) instrument_setup->param_opt Ensure Homogeneity & Sensitivity acquire 7. FID Acquisition param_opt->acquire Ensure Quantitativity process_fid 8. FID Processing (FT, Phasing, Baseline Correction) acquire->process_fid integrate 9. Signal Integration process_fid->integrate Manual Correction for Accuracy calculate 10. Purity Calculation integrate->calculate

Caption: The qNMR experimental workflow, from precise sample preparation to final purity calculation.

Experimental Protocol: Purity of this compound

This protocol is designed to be a self-validating system, incorporating checks and justifications grounded in best practices recommended by bodies like the USP.[1][5]

Materials & Reagents
  • Analyte: this compound (MW: 292.07 g/mol )[6]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%, MW: 116.07 g/mol ).

    • Causality: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and excellent solubility in DMSO-d6.[7] Crucially, its single proton resonance (a singlet for the two equivalent olefinic protons) appears around 6.3 ppm, a region typically free of signals from the analyte, thus preventing peak overlap.[8]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D).

    • Causality: DMSO-d6 is an excellent solvent for both the phenolic analyte and the acidic internal standard. Its residual solvent peak (~2.5 ppm) and water peak (~3.3 ppm) do not interfere with the quantifiable signals of the analyte or the internal standard.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.

    • To the same vial, add approximately 8 mg of maleic acid (CRM). Record the exact weight.

      • Expertise Insight: A mass ratio of approximately 2.5:1 (analyte:IS) ensures that the signal intensities of the protons used for quantification are of a similar magnitude, which is recommended for optimal accuracy and precision.[9]

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (e.g., 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.

    • Lock onto the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize magnetic field homogeneity. Poor shimming results in broad, asymmetric peaks, which are detrimental to accurate integration.[10]

    • Calibrate the 90° Pulse Width (p1): This is a critical step for ensuring uniform excitation of all signals across the spectrum.

    • Set Key Quantitative Parameters:

      • Relaxation Delay (d1): Set to ≥ 30 seconds.

        • Causality: To ensure complete spin-lattice relaxation (T1) of all relevant nuclei between scans, the relaxation delay must be at least 5 times the longest T1 value (5xT1).[10] Aromatic and quaternary carbon-attached protons can have long T1 values. While a direct T1 measurement (via an inversion-recovery experiment) is ideal for method validation, a conservative delay of 30-60s is a robust starting point.[9]

      • Number of Scans (ns): Set to 16 or higher.

        • Causality: The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for integration to ensure integration errors are less than 1%.[10]

      • Receiver Gain (rg): Set automatically by the instrument, ensuring the Free Induction Decay (FID) is not clipped, which would invalidate quantitative results.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID.

    • Manually phase the spectrum carefully. Incorrect phasing is a significant source of integration error.[3]

    • Apply a baseline correction across the entire spectrum.

    • Integrate the Signals:

      • Analyte Signal: Integrate the well-resolved aldehyde proton signal (-CHO) expected around 9.7 ppm.[11] This is a singlet and is typically in a clear region of the spectrum.

      • Internal Standard Signal: Integrate the singlet from the two olefinic protons of maleic acid around 6.3 ppm.

Purity Calculation

The purity of the analyte (Purity_Analyte) is calculated using the following equation:[3]

Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

Variable Description Value for this Experiment
I_Analyte Integral of the selected analyte signalFrom spectrum (e.g., Aldehyde proton at ~9.7 ppm)
I_IS Integral of the selected internal standard signalFrom spectrum (Maleic acid protons at ~6.3 ppm)
N_Analyte Number of protons for the analyte signal1 (for the -CHO proton)
N_IS Number of protons for the IS signal2 (for the two =CH- protons)
MW_Analyte Molar mass of the analyte292.07 g/mol
MW_IS Molar mass of the internal standard116.07 g/mol
m_Analyte Mass of the analyteWeighed value (e.g., ~20 mg)
m_IS Mass of the internal standardWeighed value (e.g., ~8 mg)
Purity_IS Certified purity of the internal standarde.g., 99.5%

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical methods used for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Titration.[12][13]

Comparison cluster_main Purity Assessment Methods for this compound qNMR qNMR Principle: Molar Ratio Standard: Independent CRM Traceability: Primary Method (SI) Specificity: High (Structurally Specific) HPLC HPLC-UV Principle: Response Factor Standard: Analyte-Specific Traceability: Secondary Method Specificity: High (Chromatographic) qNMR->HPLC Compares Quantification Strategy Titration Titration Principle: Stoichiometry Standard: Titrant Traceability: Secondary Method Specificity: Low (Functional Group) qNMR->Titration Compares Directness of Measurement HPLC->Titration Compares Specificity

Caption: A logical comparison of the core principles of qNMR, HPLC, and Titration for purity analysis.

Performance Characteristics

The following table summarizes the key performance metrics for each technique in the context of analyzing this compound. The data presented are representative values based on typical method validation results.

Parameter qNMR HPLC-UV Titration (Acid-Base)
Principle Molar ratio to an independent CRMResponse factor vs. analyte CRMStoichiometric reaction
Specificity Very High (Signal-specific)High (Retention time & UV spectra)Low (Measures all acidic protons)
Accuracy (Trueness) Excellent (typically 98.5-101.5%)Excellent (with analyte CRM)Good (can be affected by acidic impurities)
Precision (RSD) < 1.0%< 0.5%< 1.0%
LOD/LOQ LOQ ~10 µM[14][15]LOQ < 1 µMNot suitable for trace analysis
Analyte CRM Req. NoYesNo
Throughput Moderate (15-30 min/sample)High (5-15 min/sample)High (> 5 min/sample)
Destructive NoYesYes
In-Depth Comparison
  • qNMR: Its primary advantage is the ability to achieve accurate quantification without a reference standard of the analyte itself, making it invaluable for novel compounds or research intermediates.[2] The method is structurally informative, meaning the same experiment confirms identity and measures purity. However, its sensitivity is lower than HPLC, and it is less suitable for analyzing highly complex mixtures where signal overlap is inevitable.[3]

  • HPLC-UV: This is the workhorse of the pharmaceutical industry for purity and impurity profiling due to its high sensitivity, resolution, and throughput.[13][16] However, its accuracy is entirely dependent on the availability and certified purity of a this compound reference standard. Without it, HPLC can only provide relative purity (area percent), which does not account for differences in response factors between the main component and its impurities.

  • Titration: An acid-base titration could quantify the analyte based on its acidic phenolic proton. This method is fast, inexpensive, and based on well-understood stoichiometry.[12] Its significant drawback is a lack of specificity; any other acidic impurities present in the sample would be co-titrated, leading to an overestimation of purity. It is unsuitable for detecting and quantifying non-acidic impurities.

Conclusion: An Integrated Approach

For the definitive purity assessment of this compound, qNMR stands out as the superior method for assigning an absolute purity value , especially when a certified reference standard of the analyte is unavailable. Its foundation as a primary ratio method provides a high degree of confidence and metrological traceability.

In a drug development setting, a pragmatic approach would involve using qNMR to certify the purity of a primary batch of this compound. This "in-house" certified material can then be used as the reference standard for developing a higher-throughput, more sensitive HPLC method for routine quality control, release testing, and stability studies, as recommended by ICH guidelines.[17][18] This integrated strategy leverages the absolute accuracy of qNMR with the practical advantages of HPLC, ensuring a robust, reliable, and compliant analytical control strategy.

References

  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • A Guide to Quantit
  • Quantitative NMR Spectroscopy Guide. University of Oxford.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • qNMR - Quantit
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • This compound. PubChem.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. Royal Society of Chemistry.
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency (EPA).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Tech.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applic
  • Validation of a Generic Quantitative 1H NMR Method for N
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
  • NMR General Chapters and Best Practices for Compliance. USP.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
  • Thermometric determination of aromatic aldehydes. Analyst (RSC Publishing).
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • 4-hydroxy-3-iodo-5-methoxybenzaldehyde, Thermo Scientific 10 g. Fisher Scientific.
  • 3-Ethoxy-4-hydroxybenzaldehyde. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus, 99%. Sigma-Aldrich.

Sources

A Researcher's Guide to Halogenated Benzaldehydes in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The judicious selection of starting materials is paramount to the success of these transformations. Among the vast array of available substrates, halogenated benzaldehydes offer a versatile platform for the introduction of a formyl group, a key functional handle for further synthetic manipulations.

This guide provides an in-depth comparative analysis of iodo-, bromo-, and chloro-benzaldehydes in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. By examining the inherent reactivity differences and the nuances of catalyst selection, this document aims to equip researchers with the practical insights needed to make informed decisions in their synthetic endeavors.

The Halogen Effect: A Fundamental Principle of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of bond dissociation energies: C-I < C-Br < C-Cl . This hierarchy dictates that aryl iodides are the most reactive substrates, readily undergoing oxidative addition to the palladium(0) catalyst, the crucial first step in the catalytic cycle. Conversely, the stronger C-Cl bond presents a significant activation barrier, often necessitating more specialized and reactive catalytic systems.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Reactivity Trend] --> B(Iodo- > Bromo- > Chloro-benzaldehyde); B --> C{Decreasing Reactivity}; C --> D[Increasing C-X Bond Strength]; D --> E[Higher Activation Energy for Oxidative Addition]; } caption [label="Logical Relationship of Halogen Reactivity", fontsize=12];

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for the synthesis of biaryl compounds. When employing halogenated benzaldehydes, the choice of the halogen has a profound impact on reaction efficiency and conditions.

A comparative study on the Suzuki-Miyaura coupling of 4-halobenzaldehydes with phenylboronic acid provides clear evidence of this reactivity trend.

Halogenated BenzaldehydeCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-IodobenzaldehydeCu-AIA-PC-Pd (1 mol%)K₂CO₃Ethanol695[1]
4-BromobenzaldehydePCS1-PdK₂CO₃H₂O/EtOH0.5>99[2]
4-ChlorobenzaldehydePd(OAc)₂/SPhosK₃PO₄Toluene2485[3]

Table 1: Comparative data for the Suzuki-Miyaura coupling of 4-halobenzaldehydes with phenylboronic acid.

As the data illustrates, 4-iodobenzaldehyde readily undergoes coupling under mild conditions.[1] 4-Bromobenzaldehyde also demonstrates high reactivity, often providing excellent yields in short reaction times.[2] The coupling of 4-chlorobenzaldehyde, however, typically requires more forcing conditions and the use of specialized, electron-rich and bulky phosphine ligands, such as SPhos, to facilitate the challenging oxidative addition step.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with phenylboronic acid.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Reactants & Catalyst Loading"]; B [label="Solvent Addition & Inert Atmosphere"]; C [label="Heating & Stirring"]; D [label="Reaction Monitoring"]; E [label="Workup & Extraction"]; F [label="Purification"]; A -> B -> C -> D -> E -> F; } caption [label="Suzuki-Miyaura Coupling Workflow", fontsize=12];

Heck Reaction: Olefin Arylation

The Heck reaction provides a direct method for the arylation of olefins. The reactivity of halogenated benzaldehydes in this transformation again follows the established trend.

Halogenated BenzaldehydeOlefinCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-IodobenzaldehydeStyrenePd(OAc)₂Et₃NNMP292[4]
4-BromobenzaldehydeStyrenePdCl₂/PPh₃/Aliquat-336K₂CO₃DMF/H₂O1288[5]
4-Chlorobenzaldehyden-Butyl acrylatePalladacycle 36/TBABNaOAcNMP495[5]

Table 2: Comparative data for the Heck reaction of 4-halobenzaldehydes.

Aryl iodides are highly effective in the Heck reaction, often proceeding to high yields under relatively mild conditions.[4] Aryl bromides are also suitable substrates, though may require slightly more forcing conditions or the use of phase-transfer catalysts to enhance reactivity.[5] The activation of aryl chlorides in the Heck reaction is particularly challenging and often necessitates the use of highly active palladacycle catalysts and additives like tetrabutylammonium bromide (TBAB).[5]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is a fundamental method for the synthesis of conjugated enynes and arylalkynes. The choice of halogen on the benzaldehyde substrate significantly influences the reaction's success.

Halogenated BenzaldehydeAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-IodobenzaldehydePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF198[6]
4-BromobenzaldehydePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene490[7]
4-ChlorobenzaldehydePhenylacetylenePd(OAc)₂/DavePhos/CuICs₂CO₃Dioxane2485[1]

Table 3: Comparative data for the Sonogashira coupling of 4-halobenzaldehydes.

4-Iodobenzaldehyde is the ideal substrate for Sonogashira couplings, reacting rapidly and with high efficiency under standard conditions.[6] 4-Bromobenzaldehyde is also a reliable coupling partner, though may require slightly longer reaction times.[7] The Sonogashira coupling of 4-chlorobenzaldehyde is the most demanding of the three, necessitating the use of specialized ligands like DavePhos to achieve high yields.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph Suzuki-Miyaura A[Iodo/Bromo-benzaldehyde] --> B{Standard Pd Catalysts}; C[Chloro-benzaldehyde] --> D{Bulky, Electron-Rich Ligands}; end subgraph Heck E[Iodo/Bromo-benzaldehyde] --> F{Standard Pd Catalysts}; G[Chloro-benzaldehyde] --> H{Palladacycles, Additives}; end subgraph Sonogashira I[Iodo/Bromo-benzaldehyde] --> J{Standard Pd/Cu Catalysts}; K[Chloro-benzaldehyde] --> L{Specialized Ligands}; end } caption [label="Catalyst Selection Logic", fontsize=12];

Mechanistic Considerations: The Oxidative Addition Step

The observed reactivity trend is a direct consequence of the energetics of the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond requires less energy to break, leading to a faster rate of reaction. Conversely, the strong C-Cl bond presents a higher activation energy barrier, slowing down this crucial step. The role of electron-rich and bulky ligands is to increase the electron density on the palladium center, making it more nucleophilic and better able to attack the C-Cl bond.

Conclusion: Strategic Substrate Selection for Optimal Outcomes

The choice of halogenated benzaldehyde in cross-coupling reactions is a critical parameter that dictates the required reaction conditions and ultimately the success of the synthesis.

  • Iodobenzaldehydes are the most reactive and are ideal for ensuring high yields under mild conditions, making them a reliable choice for complex syntheses.

  • Bromobenzaldehydes offer a good balance of reactivity and stability, often providing excellent results with standard catalytic systems.

  • Chlorobenzaldehydes , while the most cost-effective, present the greatest synthetic challenge. Their successful implementation requires careful selection of highly active catalyst systems, often incorporating specialized ligands.

By understanding the principles outlined in this guide and consulting the provided experimental data, researchers can strategically select the most appropriate halogenated benzaldehyde for their specific synthetic goals, paving the way for efficient and successful cross-coupling transformations.

References

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid catalyzed by Cu‐AIA‐PC‐Pd. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Heck coupling styrene with aryl halides catalyzed by palladium complexes in biphasic media I. (n.d.). sctunisie.org. Retrieved January 26, 2026, from [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2001). PubMed. Retrieved January 26, 2026, from [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Retrieved January 26, 2026, from [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). SynArchive. Retrieved January 26, 2026, from [Link]

Sources

spectroscopic comparison of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the modification of readily available scaffolds to create novel molecules with enhanced properties is a cornerstone of innovation. This guide provides an in-depth spectroscopic comparison of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, a promising substituted benzaldehyde, with its direct precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin), and the foundational molecule, vanillin. Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations and provide the causal links between chemical modifications and their spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking to understand and verify the synthesis and characterization of this class of compounds.

The Synthetic Pathway: An Overview

The transformation from the common flavoring agent vanillin to the more complex this compound involves two key synthetic steps: etherification followed by electrophilic aromatic substitution. This progression provides an excellent case study for demonstrating the power of spectroscopy in tracking chemical reactions and confirming the identity of products.

First, the phenolic hydroxyl group of vanillin is converted to an ethoxy group to yield ethylvanillin. This is typically achieved via a Williamson ether synthesis. Subsequently, ethylvanillin undergoes regioselective iodination. The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring, directing the incoming electrophile. Due to steric hindrance from the adjacent ethoxy group and the directing effect of the hydroxyl group, the iodine atom is predominantly introduced at the C5 position.[1][2]

The overall workflow can be visualized as follows:

SynthesisWorkflow Vanillin Vanillin Ethylvanillin Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Vanillin->Ethylvanillin  Ethylating Agent, Base   FinalProduct This compound Ethylvanillin->FinalProduct  Iodinating Agent (e.g., ICl)  

Caption: Synthetic route from vanillin to this compound.

Spectroscopic Characterization of Precursors and Product

A meticulous spectroscopic analysis is paramount for the unambiguous identification of the starting materials, intermediates, and the final product. Here, we present a comparative analysis of vanillin, ethylvanillin, and this compound using IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Vanillin: The Archetype

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as our spectroscopic baseline. Its key structural features include a phenolic hydroxyl group, a methoxy group, an aldehyde, and a trisubstituted aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum of vanillin displays a broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the range of 3100-3500 cm⁻¹.[3] The aldehydic C-H stretch appears as two weak bands around 2850 and 2750 cm⁻¹.[4] A strong, sharp peak corresponding to the C=O stretch of the aldehyde is observed around 1660-1680 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1500-1600 cm⁻¹ region, and the C-O stretching of the ether and phenol groups appears in the 1000-1300 cm⁻¹ range.[3]

  • 1H NMR Spectroscopy: In the proton NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet around 9.8 ppm. The aromatic protons appear between 6.9 and 7.5 ppm, showing a characteristic splitting pattern for a 1,2,4-trisubstituted ring. The methoxy protons give a sharp singlet at approximately 3.9 ppm, and the phenolic hydroxyl proton signal is a broad singlet whose chemical shift is concentration and solvent dependent.[5][6][7]

  • 13C NMR Spectroscopy: The 13C NMR spectrum of vanillin shows eight distinct signals.[8] The aldehydic carbonyl carbon is the most downfield, typically around 191 ppm. The aromatic carbons resonate between 108 and 152 ppm, with the oxygen-substituted carbons appearing at the lower end of this range. The methoxy carbon gives a signal at approximately 56 ppm.[5][9]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of vanillin shows a prominent molecular ion (M⁺) peak at m/z 152.[10] Common fragmentation patterns include the loss of a hydrogen atom to give a peak at m/z 151, and the loss of a methyl group (CH₃) resulting in a peak at m/z 137.

Ethylvanillin: The Intermediate

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is structurally analogous to vanillin, with an ethoxy group in place of the methoxy group. This seemingly minor change has discernible spectroscopic consequences.

  • Infrared (IR) Spectroscopy: The IR spectrum of ethylvanillin is very similar to that of vanillin. The characteristic broad O-H stretch, aldehydic C-H and C=O stretches, and aromatic C=C absorptions are all present at similar wavenumbers. The primary difference lies in the C-H stretching region (2850-3000 cm⁻¹), which now includes signals from the ethyl group's CH₂ and CH₃ moieties.

  • 1H NMR Spectroscopy: The 1H NMR spectrum of ethylvanillin clearly shows the replacement of the methoxy singlet with the signals of an ethyl group: a quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.4-1.5 ppm (CH₃). The aldehydic and aromatic proton signals are in similar positions to those in vanillin.

  • 13C NMR Spectroscopy: In the 13C NMR spectrum, the ethoxy carbons appear as two distinct signals: the O-CH₂ carbon at approximately 64 ppm and the CH₃ carbon around 15 ppm. The other carbon signals are at similar chemical shifts to their counterparts in vanillin.

  • Mass Spectrometry (MS): The molecular ion peak for ethylvanillin is observed at m/z 166, reflecting the addition of a CH₂ group compared to vanillin. Fragmentation often involves the loss of an ethyl group (C₂H₅), leading to a prominent peak at m/z 137.

This compound: The Final Product

The introduction of a heavy iodine atom onto the aromatic ring significantly alters the spectroscopic properties of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of the iodinated product retains the key functional group absorptions of ethylvanillin. However, the C-I stretching vibration, which is expected in the far-infrared region (typically below 600 cm⁻¹), may be observed. The substitution pattern on the aromatic ring changes, which can lead to subtle shifts in the positions and intensities of the aromatic C-H and C=C absorption bands.

  • 1H NMR Spectroscopy: The most dramatic change in the 1H NMR spectrum is in the aromatic region. The introduction of the iodine atom at the C5 position leaves only two aromatic protons, which typically appear as two doublets with a small meta-coupling constant. The aldehydic and ethoxy proton signals remain in their characteristic regions.

  • 13C NMR Spectroscopy: The 13C NMR spectrum provides definitive evidence of iodination. The carbon atom directly bonded to the iodine (C5) will experience a significant upfield shift due to the heavy atom effect, appearing at a much lower chemical shift (around 80-90 ppm) compared to the unsubstituted aromatic carbons. The other aromatic carbon signals will also show shifts due to the new substitution pattern.

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak at m/z 292, consistent with the addition of an iodine atom (atomic weight ≈ 127) and the loss of a hydrogen atom from ethylvanillin (166 + 127 - 1 = 292). The isotopic pattern of the molecular ion will not be significantly different, as iodine is monoisotopic. Fragmentation may involve the loss of the iodine atom or the ethyl group.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for vanillin, ethylvanillin, and this compound, facilitating a direct comparison.

Table 1: Key Infrared Absorption Bands (cm⁻¹)

Functional GroupVanillinEthylvanillinThis compound
O-H Stretch (Phenolic)~3200 (broad)~3250 (broad)~3200 (broad)
C-H Stretch (Aldehydic)~2850, ~2750~2860, ~2760~2870, ~2770
C=O Stretch (Aldehyde)~1665~1668~1664
C=C Stretch (Aromatic)~1580, ~1510~1585, ~1512~1570, ~1500
C-O Stretch (Ether/Phenol)~1270, ~1150~1275, ~1155~1260, ~1174

Table 2: 1H NMR Chemical Shifts (ppm) in CDCl₃

ProtonVanillinEthylvanillinThis compound
-CHO~9.8 (s)~9.8 (s)~9.7 (s)
Aromatic-H~6.9-7.4 (m)~6.9-7.4 (m)~7.3 (d), ~7.8 (d)
-OHvariable (br s)variable (br s)variable (br s)
-OCH₃ / -OCH₂CH₃~3.9 (s)~4.2 (q)~4.1 (q)
-OCH₂CH₃-~1.5 (t)~1.4 (t)

Table 3: 13C NMR Chemical Shifts (ppm) in CDCl₃

CarbonVanillinEthylvanillinThis compound
-CHO~191.1~191.2~190.3
C-OH (C4)~151.8~152.2~152.4
C-OR (C3)~147.1~146.7~146.4
C-CHO (C1)~129.9~129.7~130.0
Aromatic C-H~127.5, ~114.5, ~108.7~127.4, ~114.6, ~109.9~134.5, ~111.2
C-I (C5)--~84.2
-OCH₃ / -OCH₂CH₃~56.0~64.7~64.6
-OCH₂CH₃-~14.6~14.4

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
VanillinC₈H₈O₃152.15152 (M⁺), 151, 137, 123
EthylvanillinC₉H₁₀O₃166.17166 (M⁺), 137, 109
This compoundC₉H₉IO₃292.07292 (M⁺), 263, 165, 137

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following are detailed, step-by-step methodologies for the key spectroscopic analyses.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to warm up for at least 15-30 minutes to stabilize the source and detector.

  • Background Scan: With the sample compartment empty, perform a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • For solid samples (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Sample Analysis: Place the prepared sample in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption bands.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

    • Agitate the vial to completely dissolve the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

    • Acquire the 13C NMR spectrum. This usually requires a larger number of scans than the 1H spectrum due to the lower natural abundance of 13C.

  • Data Processing:

    • Apply a Fourier transform to the raw data (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the instrumentation (e.g., direct insertion probe for solids, GC/LC for mixtures).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for these types of molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic comparison of this compound with its precursors, vanillin and ethylvanillin, provides a clear and instructive example of how specific structural modifications are reflected in various analytical spectra. The etherification of vanillin to ethylvanillin is readily confirmed by the appearance of ethyl group signals in the NMR spectra and a 14-unit mass increase in the mass spectrum. The subsequent iodination is unequivocally demonstrated by the significant changes in the aromatic region of the NMR spectra, particularly the appearance of a carbon signal at a high field in the 13C NMR due to the heavy atom effect of iodine, and a mass increase of 126 units in the mass spectrum. This guide serves as a comprehensive reference for the characterization of these and similar compounds, underscoring the indispensable role of multi-technique spectroscopic analysis in modern chemical research and development.

References

  • Chemistry Stack Exchange. (2024). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). [Link]

  • PubChem. (n.d.). Vanillin. National Center for Biotechnology Information. [Link]

  • Utah Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]

  • NIST. (n.d.). Vanillin. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Vanillin. NIST Chemistry WebBook. [Link]

  • Organic Spectroscopy International. (2015). Vanillin. [Link]

  • Christensen, L. U., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. PMC. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of vanillin in acetone-d 6 recorded on 400 MHz NMR. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) vanillin, (b) vanillin/α-CD-IC, (c).... [Link]

  • Christiansen, J. L., et al. (1998). Iodination of phenol. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. [Link]

Sources

A Researcher's Guide to the Biological Activities of Substituted Benzaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the diverse biological activities of substituted benzaldehydes. This guide is designed to provide a comprehensive comparison of their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols. Our objective is to equip you with the knowledge to rationally design and evaluate novel therapeutic agents based on the versatile benzaldehyde scaffold.

Introduction: The Versatile Benzaldehyde Scaffold

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of organic compounds with a rich history in medicinal chemistry. The presence of the aldehyde functional group directly attached to a benzene ring provides a reactive site for various chemical modifications, allowing for the synthesis of a vast array of derivatives with diverse biological activities. The type, position, and number of substituents on the benzene ring play a crucial role in modulating the pharmacological properties of these compounds. This guide will delve into the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, antioxidant, and anticancer agents.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted benzaldehydes have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial potency of substituted benzaldehydes is significantly influenced by the nature and position of the substituents on the aromatic ring. Generally, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups enhances antibacterial activity.

  • Hydroxyl Substituents: An increase in the number of hydroxyl groups on the benzene ring tends to increase the bactericidal activity. For instance, dihydroxy and trihydroxy benzaldehydes often exhibit lower Minimum Inhibitory Concentrations (MICs) compared to their monohydroxy counterparts. This is attributed to the ability of hydroxyl groups to disrupt the bacterial cell membrane and interfere with cellular processes.

  • Methoxy Substituents: The presence of methoxy groups can also contribute to antimicrobial activity, although their effect can be more variable and dependent on their position relative to other substituents.

  • Position of Substituents: The position of the substituents on the benzene ring is critical. For example, in some cases, a hydroxyl group at the ortho position to the aldehyde group can lead to enhanced activity due to potential chelation effects or intramolecular hydrogen bonding that influences the molecule's interaction with bacterial targets.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzaldehydes against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, providing a comparative overview of their efficacy.

CompoundSubstituent(s)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
BenzaldehydeUnsubstituted>1000>1000[1]
Salicylaldehyde2-hydroxy5001000[2]
4-Hydroxybenzaldehyde4-hydroxy10002000[2]
Vanillin4-hydroxy-3-methoxy10002000[2]
2,4-Dihydroxybenzaldehyde2,4-dihydroxy250500[2]
3,4-Dihydroxybenzaldehyde3,4-dihydroxy5001000[2]
Mechanism of Antimicrobial Action

Substituted benzaldehydes exert their antimicrobial effects through multiple mechanisms. A primary mode of action involves the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the benzene ring allows the molecule to partition into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.

Furthermore, some benzaldehyde derivatives, such as cinnamaldehyde, have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton. By binding to FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for cytokinesis, ultimately leading to cell elongation and death.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of substituted benzaldehydes against bacterial strains, following CLSI guidelines.[4][5]

Materials:

  • Substituted benzaldehyde compounds

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each substituted benzaldehyde in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Prepare Compound Dilutions (Serial 2-fold) Dilution->Inoculate Incubate Incubate at 37°C (16-20 hours) Inoculate->Incubate Read Visually Read Results Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: Quenching Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cells, contributing to various diseases. Phenolic compounds, including many substituted benzaldehydes, are known for their potent antioxidant properties.

Structure-Activity Relationship (SAR) in Antioxidant Activity

The antioxidant capacity of substituted benzaldehydes is primarily attributed to the presence of phenolic hydroxyl groups.

  • Hydrogen Atom Transfer (HAT): The primary mechanism of antioxidant action for phenolic benzaldehydes is hydrogen atom transfer (HAT).[6] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, making it less reactive.

  • Number and Position of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups. The position of these groups also plays a role, with ortho- and para-dihydroxy substitutions often exhibiting strong radical scavenging activity.

  • Electron-Donating Substituents: Other electron-donating groups, such as methoxy groups, can also enhance antioxidant activity by increasing the stability of the phenoxy radical.

Comparative Antioxidant Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for various substituted benzaldehydes, providing a quantitative comparison of their antioxidant potential. A lower IC50 value indicates higher antioxidant activity.

CompoundSubstituent(s)DPPH Scavenging IC50 (µM)Reference
BenzaldehydeUnsubstituted> 5000[7]
Salicylaldehyde2-hydroxy150.5 ± 5.2[7]
4-Hydroxybenzaldehyde4-hydroxy250.8 ± 8.1[7]
Vanillin4-hydroxy-3-methoxy85.3 ± 3.7[7]
Syringaldehyde4-hydroxy-3,5-dimethoxy45.1 ± 2.3[7]
2,4-Dihydroxybenzaldehyde2,4-dihydroxy30.2 ± 1.5[7]
3,4-Dihydroxybenzaldehyde3,4-dihydroxy25.6 ± 1.1[7]
Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic benzaldehydes involves the donation of a hydrogen atom from a hydroxyl group to a free radical. This process is depicted in the following diagram, illustrating the stabilization of the resulting phenoxy radical through resonance.

Antioxidant Mechanism of a Phenolic Benzaldehyde

Antioxidant_Mechanism Phenolic Phenolic Benzaldehyde (Ar-OH) + R• Phenoxy Phenoxy Radical (Ar-O•) + RH Phenolic->Phenoxy H• donation Resonance Resonance-Stabilized Phenoxy Radical Phenoxy->Resonance Resonance Stabilization

Caption: Mechanism of free radical scavenging by a phenolic benzaldehyde.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the DPPH assay for evaluating the antioxidant activity of substituted benzaldehydes.[8]

Materials:

  • Substituted benzaldehyde compounds

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Spectrophotometer

  • 96-well microtiter plates (optional, for high-throughput screening)

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Compound Solutions:

    • Prepare stock solutions of the substituted benzaldehydes in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add a specific volume of each compound dilution to a test tube or well of a microtiter plate.

    • Add an equal volume of the DPPH solution to each tube/well and mix thoroughly.

    • Prepare a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[8]

Anticancer Activity: Targeting Cancer Cell Proliferation

Substituted benzaldehydes have also demonstrated promising anticancer activity against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation makes them attractive candidates for the development of new chemotherapeutic agents.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer efficacy of substituted benzaldehydes is highly dependent on the substitution pattern on the aromatic ring.

  • Hydroxyl and Methoxy Groups: Similar to their antimicrobial and antioxidant activities, the presence and position of hydroxyl and methoxy groups are crucial for anticancer potency. These groups can influence the compound's ability to interact with biological targets within cancer cells.

  • Halogen Substituents: The introduction of halogen atoms (e.g., chlorine, bromine, fluorine) can enhance anticancer activity, likely by increasing the lipophilicity of the molecule and facilitating its transport across cell membranes.

  • Other Functional Groups: The addition of other functional groups, such as nitro groups or extended aromatic systems, can also significantly impact the cytotoxic effects.

Comparative Anticancer Activity Data

The following table provides a comparison of the half-maximal inhibitory concentration (IC50) values of various substituted benzaldehydes against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines.

CompoundSubstituent(s)IC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7Reference
BenzaldehydeUnsubstituted> 100> 100[9][10]
4-Nitrobenzaldehyde4-nitro75.2 ± 6.182.5 ± 7.3[9][10]
4-Chlorobenzaldehyde4-chloro60.8 ± 5.568.1 ± 6.2[9][10]
Vanillin4-hydroxy-3-methoxy55.4 ± 4.962.3 ± 5.8[9][10]
2-Hydroxy-4-methoxybenzaldehyde2-hydroxy-4-methoxy42.1 ± 3.848.9 ± 4.5[9][10]
3,4,5-Trimethoxybenzaldehyde3,4,5-trimethoxy25.7 ± 2.331.4 ± 2.9[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[11]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted benzaldehyde compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted benzaldehydes in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[12]

Conclusion and Future Perspectives

Substituted benzaldehydes represent a versatile and promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituents on the benzene ring in modulating their antimicrobial, antioxidant, and anticancer properties. The presence of hydroxyl and methoxy groups, in particular, has been shown to be beneficial for all three activities.

The experimental protocols provided offer a standardized approach for the evaluation and comparison of new benzaldehyde derivatives. Future research should focus on the synthesis of novel derivatives with optimized substitution patterns to enhance potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The continued exploration of this fascinating class of compounds holds great promise for the discovery of new and effective drugs to combat a variety of diseases.

References

  • Özçelik, B., et al. (2021). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Kienle, A., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • Osorio-López, M., et al. (2016). Synthesis, anti-phytopathogenic and DPPH radical scavenging activities of C-prenylated acetophenones and benzaldehydes. Journal of the Chilean Chemical Society.
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia.
  • ResearchGate. (n.d.). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines.
  • Abdel-Wahab, B. F., et al. (2012).
  • ResearchGate. (n.d.). Various substituents and MIC values for compounds 1-36 against E. coli and S.aureus.
  • Khan, I., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.
  • El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Al-Warhi, T., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI.
  • Friedman, M., et al. (2006). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed.
  • CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ResearchGate. (n.d.). The IC50 of the final compounds against MCF-7 and HeLa cell lines.
  • ResearchGate. (n.d.). MIC of antibiotics and benzaldehyde against Staphylococcus aureus.
  • Li, W., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology.
  • ResearchGate. (n.d.). DPPH free radical scavenging activity and their IC 50 (µM).
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Atanasova, M., et al. (2023).
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Mokoroane, K. T., et al. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH)
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry.
  • Hili, P., et al. (2012).
  • The University of Liverpool Repository. (n.d.). Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes. The University of Liverpool Repository.
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. BenchChem.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • ResearchGate. (n.d.). IC 50 of compounds against HeLa cells.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • Kankeaw, U. (2015).
  • Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info.
  • Borges, A., et al. (2015). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. PubMed Central.
  • ResearchGate. (n.d.). IC50 values of 2-arylbezimidazoles and benzothiazoles for DPPH and ABTS free radical scavenging activity.

Sources

A Senior Application Scientist's Guide to the Analytical Techniques for Iodinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, the accurate detection and quantification of iodinated phenols are of paramount importance. These compounds, integral to the synthesis of iodinated contrast media and present as potential endocrine disruptors, demand robust analytical methodologies. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the analysis of iodinated phenols, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research needs.

The Analytical Imperative: Why Iodinated Phenol Analysis Matters

Iodinated phenols are a class of compounds characterized by a phenol ring substituted with one or more iodine atoms. Their significance spans two critical domains:

  • Pharmaceutical Synthesis: They are key precursors in the manufacturing of iodinated contrast agents, which are essential for enhancing the visibility of internal body structures in medical imaging techniques like X-ray and computed tomography (CT)[1][2].

  • Environmental and Health Concerns: As halogenated organic compounds, some iodinated phenols are considered emerging environmental pollutants and potential endocrine-disrupting compounds (EDCs) that can interfere with hormonal systems in humans and wildlife[3].

Given their dual role, the ability to accurately and sensitively measure iodinated phenols in various matrices, from pharmaceutical intermediates to environmental samples, is crucial for quality control, safety assessment, and regulatory compliance.

A Comparative Overview of Key Analytical Techniques

The analytical toolkit for iodinated phenols is diverse, with each technique offering a unique balance of sensitivity, selectivity, and practicality. Here, we compare the four most prominent methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Methods, and UV-Vis Spectrophotometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard

Principle: LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of tandem mass spectrometry. The LC system separates the iodinated phenols from the sample matrix, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.

Expertise & Experience: LC-MS/MS is widely regarded as the benchmark for the analysis of iodinated phenols due to its exceptional sensitivity and specificity. The ability to perform targeted analysis using Multiple Reaction Monitoring (MRM) allows for the quantification of specific isomers even in complex matrices. The development of a robust LC-MS/MS method is a multi-step process that involves careful optimization of both the chromatographic separation and the mass spectrometric parameters[4].

Trustworthiness: The high selectivity of tandem mass spectrometry minimizes the risk of false positives from interfering compounds. A well-validated LC-MS/MS method, including the use of isotopically labeled internal standards, provides a self-validating system for accurate quantification[5].

Authoritative Grounding: Regulatory bodies and leading research institutions widely accept LC-MS/MS for the analysis of trace organic contaminants, including halogenated compounds[6].

Key Performance Characteristics:

  • Sensitivity: Excellent, with limits of detection (LODs) and limits of quantification (LOQs) often in the picogram to nanogram per milliliter (pg/mL to ng/mL) range[7].

  • Selectivity: Very high, allowing for the differentiation of isomers.

  • Matrix Effects: Can be a significant challenge, leading to ion suppression or enhancement that can affect accuracy[8][9][10]. Careful sample preparation and the use of internal standards are crucial for mitigation.

  • Throughput: Moderate to high, with modern systems capable of rapid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase. For non-volatile compounds like many iodinated phenols, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.

Expertise & Experience: GC-MS offers excellent chromatographic resolution and is a mature, well-established technique. The choice of derivatizing agent is critical for successful analysis. Silylation is a common derivatization technique for phenolic compounds, converting the polar hydroxyl group into a less polar and more volatile silyl ether[11].

Trustworthiness: The combination of retention time and mass spectral data provides a high degree of confidence in compound identification. Electron ionization (EI) in GC-MS produces characteristic fragmentation patterns that can be compared against spectral libraries for confirmation.

Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) has established GC-based methods for the analysis of phenolic compounds in environmental samples.

Key Performance Characteristics:

  • Sensitivity: High, with LODs often in the low ng/L range after derivatization and extraction[3][12][13].

  • Selectivity: High, especially with high-resolution capillary columns.

  • Derivatization: A necessary but potentially complex and time-consuming step that can introduce variability[11][14].

  • Applicability: Limited to thermally stable and volatile (or derivatizable) compounds.

Electrochemical Methods: A Rapid and Sensitive Approach

Principle: Electrochemical techniques, such as voltammetry, measure the current response of an electroactive analyte at an electrode surface as a function of an applied potential. Iodinated phenols can be either directly oxidized or detected indirectly through their interaction with electrochemically generated species.

Expertise & Experience: Electrochemical sensors offer the advantages of rapid analysis, high sensitivity, and the potential for miniaturization and in-field applications. However, electrode fouling, where reaction products adsorb onto the electrode surface and inhibit its activity, is a common challenge in the direct electrochemical oxidation of phenols[15]. The selectivity can also be a concern in complex mixtures.

Trustworthiness: The reliability of electrochemical methods depends heavily on the electrode material, the sample matrix, and the presence of interfering substances.

Authoritative Grounding: While not as widely adopted as chromatographic methods for routine quantitative analysis of specific iodinated phenols, electrochemical techniques are a valuable tool for screening and for studying redox processes[16][17][18].

Key Performance Characteristics:

  • Sensitivity: Can be very high, with detection limits in the micromolar (µM) to nanomolar (nM) range.

  • Selectivity: Moderate; can be susceptible to interference from other electroactive compounds in the sample[19].

  • Speed: Very fast analysis times.

  • Cost: Generally lower instrumentation cost compared to MS-based methods.

UV-Vis Spectrophotometry: A Simple and Cost-Effective Tool

Principle: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. Phenolic compounds exhibit characteristic UV absorbance, which can be used for their quantification. Often, a colorimetric reaction is employed to enhance sensitivity and selectivity.

Expertise & Experience: This technique is simple, rapid, and widely accessible. However, it is generally not suitable for the analysis of individual iodinated phenols in a mixture due to overlapping spectra. It is more commonly used for the determination of total phenolic content.

Trustworthiness: The non-specific nature of UV-Vis spectrophotometry is a significant limitation, as other organic compounds in the sample matrix can absorb at similar wavelengths, leading to inaccurate results[20].

Authoritative Grounding: UV-Vis spectrophotometry is a well-established technique for general quantitative analysis but is less favored for the specific analysis of trace contaminants in complex matrices[21][22][23][24].

Key Performance Characteristics:

  • Sensitivity: Moderate, with detection limits typically in the parts-per-billion (ppb) to parts-per-million (ppm) range[24].

  • Selectivity: Low; highly susceptible to interference from other UV-absorbing compounds.

  • Cost: Very low instrumentation and operational costs.

  • Application: Best suited for screening or for the analysis of relatively simple samples with a known composition.

Quantitative Data Summary

Analytical TechniqueSensitivity (Typical LODs)SelectivityThroughputKey AdvantagesKey Disadvantages
LC-MS/MS pg/mL - ng/mL[7]Very HighModerate-HighHigh sensitivity and selectivity, no derivatization neededHigh cost, potential for matrix effects[8][9][10]
GC-MS Low ng/L[3][12][13]HighModerateHigh resolution, extensive spectral librariesRequires derivatization for non-volatile compounds[11][14]
Electrochemical Methods µM - nMModerateHighRapid, portable, low costSusceptible to electrode fouling and interferences[15][19]
UV-Vis Spectrophotometry ppb - ppm[24]LowHighSimple, low cost, rapidLow selectivity, prone to interferences[20]

Experimental Protocol: Quantitative Analysis of Iodinated Phenols by LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantitative analysis of 2-iodophenol, 4-iodophenol, and 2,4,6-triiodophenol in a water sample using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: The purpose of SPE is to concentrate the analytes of interest and remove interfering matrix components, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the water sample (e.g., 100 mL) to pH 2-3 with formic acid. Add an internal standard solution (e.g., deuterated iodophenols). Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.

  • Elution: Elute the retained iodinated phenols with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic conditions are optimized to achieve good separation of the target analytes and minimize co-elution with matrix components. The mass spectrometer parameters are tuned to achieve maximum sensitivity and specificity for each iodinated phenol.

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • 2-Iodophenol: Precursor ion (m/z) 218.9 -> Product ion (m/z) 127.0

    • 4-Iodophenol: Precursor ion (m/z) 218.9 -> Product ion (m/z) 127.0

    • 2,4,6-Triiodophenol: Precursor ion (m/z) 470.7 -> Product ion (m/z) 127.0

Data Analysis and Quantification

Causality: A calibration curve is constructed to establish the relationship between the analyte concentration and the instrument response. This allows for the accurate quantification of the iodinated phenols in the unknown samples.

  • Prepare a series of calibration standards of the iodinated phenols in the reconstituted solvent.

  • Analyze the calibration standards and the prepared samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the iodinated phenols in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Analytical Workflow and Relationships

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample Collection (e.g., Water, Pharmaceutical Intermediate) SPE Solid-Phase Extraction (SPE) Sample->SPE Concentration & Purification Electrochem Electrochemical Methods Sample->Electrochem Direct Analysis (Screening) UVVis UV-Vis Spectrophotometry Sample->UVVis Direct Analysis (Total Phenols) Derivatization Derivatization (for GC-MS) SPE->Derivatization Optional LCMS LC-MS/MS SPE->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Electrochem->Quantification Semi-quantitative UVVis->Quantification Total Phenolics Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of iodinated phenols.

Technique_Selection center Analytical Need High_Sensitivity High Sensitivity & Specificity center->High_Sensitivity High_Throughput High Throughput Screening center->High_Throughput Low_Cost Low Cost & Field Portability center->Low_Cost Volatile_Analysis Volatile Analytes center->Volatile_Analysis LCMS LC-MS/MS High_Sensitivity->LCMS Best Choice GCMS GC-MS High_Sensitivity->GCMS Good Alternative Electrochem Electrochemical High_Throughput->Electrochem UVVis UV-Vis High_Throughput->UVVis Low_Cost->Electrochem Low_Cost->UVVis Volatile_Analysis->GCMS

Caption: Decision matrix for selecting an analytical technique.

Conclusion and Future Outlook

The selection of an analytical technique for iodinated phenols is a critical decision that should be guided by the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available resources.

  • LC-MS/MS stands out as the most powerful and versatile technique, offering unparalleled sensitivity and specificity, making it the method of choice for trace-level quantification in complex matrices and for regulatory purposes.

  • GC-MS remains a robust and reliable technique, particularly for volatile or derivatizable iodinated phenols, and benefits from extensive spectral libraries for compound identification.

  • Electrochemical methods and UV-Vis spectrophotometry are valuable for screening purposes, offering rapid and cost-effective analysis, but their lower selectivity limits their applicability for the quantitative analysis of specific iodinated phenols in complex samples.

Future advancements in analytical instrumentation, such as the increasing resolution and sensitivity of mass spectrometers and the development of more selective and robust electrochemical sensors, will continue to enhance our ability to detect and quantify these important compounds at ever-lower concentrations.

References

  • Cai, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 87(24), 12176–12182. [Link]

  • Chen, Y., et al. (2023). A comparison of the use of contrast media with different iodine concentrations for enhanced computed tomography. Frontiers in Pharmacology, 14, 1126615. [Link]

  • Cui, W., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules, 26(17), 5326. [Link]

  • Drozd, A. V., & Tishakova, T. S. (2011). Spectrophotometric determination of trace amounts of iodide-ions in form of ionic associate with brilliant green using electrochemical oxidation. Central European Journal of Chemistry, 9(3), 432-436. [Link]

  • Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. The Analyst, 125(3), 459-464. [Link]

  • Bennett, J. A., et al. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega, 9(47), 47361–47367. [Link]

  • Kumar, A., & Kumar, A. (2025). Advances in iodometric titration using UV-visible spectrophotometry: A review. International Journal of Chemical Studies, 13(2), 1-6. [Link]

  • Giusti, F., et al. (2022). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Separation Science, 45(1), 123-133. [Link]

  • Das, A., & Mandal, P. (2018). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of analytical toxicology, 42(3), 185–191. [Link]

  • Meucci, V., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5555. [Link]

  • Kim, H. J., et al. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Journal of Clinical Medicine, 13(22), 6615. [Link]

  • Cai, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 87(24), 12176–12182. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 43. [Link]

  • Lencioni, R., et al. (2008). Intraindividual Comparison of Contrast Media Concentrations for Combined Abdominal and Thoracic MDCT. American Journal of Roentgenology, 190(1), 94-98. [Link]

  • Rocha-Santos, T. A. P., & Duarte, A. C. (2017). Electrochemical identification of hazardous phenols and their complex mixtures in real samples using unmodified screen-printed electrodes. TrAC Trends in Analytical Chemistry, 97, 24-35. [Link]

  • Abderrahim, F., et al. (2021). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Pharmaceutical Research International, 33(46B), 312-319. [Link]

  • Iordache, A. M., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Atmosphere, 11(9), 1004. [Link]

  • Barthus, R. C., et al. (2016). Comparison of development methods based on UV/VIS spectrophotometry and ICP OES for the determination of iodine in pharmaceutica. Journal of Applied Pharmaceutical Science, 6(4), 179-184. [Link]

  • Wong, Y. L. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Atapattu, S. N., & Rosenfeld, J. (2013). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1284, 150-157. [Link]

  • Tadesse, Z., et al. (2021). Electrochemical Sensor for Determination of Various Phenolic Compounds in Wine Samples Using Fe3O4 Nanoparticles Modified Carbon Paste Electrode. Chemosensors, 9(3), 57. [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Chen, Y., et al. (2023). A comparison of the use of contrast media with different iodine concentrations for enhanced computed tomography. Frontiers in Pharmacology, 14, 1126615. [Link]

  • Korenman, Y. I., & Sel'manshchuk, N. N. (1987). Ultraviolet spectrophotometric determination of phenols in natural and waste waters with iodine monobromide. Analyst, 112(11), 1579-1581. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(11), 847–849. [Link]

  • Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. The Analyst, 125(3), 459-464. [Link]

  • Gaillard, S., & Jones, J. (2026). Iodinated contrast media. Radiopaedia.org. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Köhrle, J., et al. (2015). Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates. Thyroid, 25(1), 118-128. [Link]

  • Wang, J., et al. (2021). A Phenol-Interference Decoupling Method for Hydroxyl-Sanshools Detection Based on a Modified Electrode with Magnesium-Aluminum Layered Double Hydroxide. Foods, 10(11), 2795. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from unforeseen molecular interactions, can lead to adverse effects and potential clinical failure. Cross-reactivity, the binding of an antibody or therapeutic agent to molecules other than its intended target, is a critical parameter to assess throughout the development pipeline.[1][2] This is particularly crucial for small molecule therapeutics, where minor structural modifications can significantly alter binding profiles.

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, using the hypothetical therapeutic lead, 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (EHPIB) , and its derivatives as a case study. We will delve into the theoretical underpinnings of molecular recognition, provide detailed experimental protocols for industry-standard assays, and offer insights into the interpretation of the resulting data. Our focus is to equip you with the knowledge to design and execute self-validating studies that yield robust and reliable data, satisfying both scientific rigor and regulatory expectations.[3][4]

The Target Molecule and Its Analogs: A Hypothetical Framework

For the purpose of this guide, we will consider This compound (EHPIB) as our lead therapeutic candidate. To assess the specificity of analytical methods developed for EHPIB, a panel of structurally similar derivatives is proposed. These derivatives are designed to probe the influence of key functional groups on antibody recognition.

Compound IDCompound NameStructural Modification from EHPIB
EHPIB This compoundLead Compound
DERIV-A 3-Methoxy-4-hydroxy-5-iodobenzaldehydeEthoxy group replaced with a methoxy group.
DERIV-B 3-Ethoxy-4-hydroxybenzaldehydeIodine atom removed.
DERIV-C 3-Ethoxy-4-methoxy-5-iodobenzaldehydeHydroxyl group replaced with a methoxy group.
DERIV-D 3-Ethoxy-4-hydroxy-5-bromobenzaldehydeIodine atom replaced with a bromine atom.
DERIV-E 3,5-Diiodo-4-hydroxybenzaldehydeEthoxy group replaced with an iodine atom.

Foundational Assay Platforms for Cross-Reactivity Assessment

Two primary techniques form the cornerstone of modern cross-reactivity analysis for small molecules: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .

  • Competitive ELISA is a highly sensitive and high-throughput method ideal for screening a large number of compounds.[5] It measures the ability of a test compound to compete with a labeled antigen for a limited number of antibody binding sites.[5][6]

  • Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering deeper insights into the association and dissociation rates of the antibody-antigen interaction.[7] This level of detail is invaluable for understanding the nuances of cross-reactivity.

The choice of assay depends on the stage of development and the specific questions being addressed. ELISA is often employed for initial screening, while SPR is utilized for more in-depth characterization of lead candidates and their critical analogs.

Experimental Design & Protocols

A robust experimental design is critical for generating reliable cross-reactivity data. The following protocols are presented as a guide and should be optimized for your specific reagents and instrumentation.

Competitive ELISA Protocol

This protocol is designed to determine the 50% inhibitory concentration (IC50) for EHPIB and its derivatives, which is the concentration of the analyte that causes a 50% reduction in the maximal signal.

Methodology Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat plate with EHPIB-protein conjugate p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add standards, controls, and test derivatives p4->a1 a2 Add anti-EHPIB antibody a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 d1 Add HRP-conjugated secondary antibody a4->d1 d2 Incubate and wash d1->d2 d3 Add TMB substrate d2->d3 d4 Incubate in the dark d3->d4 d5 Add stop solution d4->d5 d6 Read absorbance at 450 nm d5->d6

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Protocol:

  • Plate Coating:

    • Dilute the EHPIB-protein conjugate (e.g., EHPIB-BSA) to a predetermined optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the EHPIB standard and each derivative in assay buffer (e.g., 1% BSA in PBS).

    • Add 50 µL of the standard or derivative solution to the appropriate wells.

    • Add 50 µL of the diluted anti-EHPIB antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the analyte concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of EHPIB / IC50 of Derivative) x 100

Surface Plasmon Resonance (SPR) Protocol

This protocol is designed to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction of EHPIB and its derivatives with the anti-EHPIB antibody.

Methodology Workflow:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_regen Regeneration s1 Immobilize anti-EHPIB antibody on sensor chip s2 Condition the surface s1->s2 b1 Inject analyte (EHPIB or derivative) at various concentrations (Association) s2->b1 b2 Flow running buffer over the surface (Dissociation) b1->b2 r1 Inject regeneration solution to remove bound analyte b2->r1 r2 Equilibrate with running buffer r1->r2 r2->b1 Next cycle

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

Step-by-Step Protocol:

  • Antibody Immobilization:

    • Immobilize the anti-EHPIB antibody onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport limitations.

  • Kinetic Analysis:

    • Prepare a series of dilutions for EHPIB and each derivative in a suitable running buffer (e.g., HBS-EP+).

    • Perform a multi-cycle kinetic analysis by sequentially injecting the different concentrations of each analyte over the immobilized antibody surface.

    • Each cycle consists of:

      • Association: Injection of the analyte for a defined period to monitor the binding event.

      • Dissociation: Flow of running buffer over the surface to monitor the dissociation of the analyte from the antibody.

      • Regeneration: Injection of a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • Double-reference the sensorgram data by subtracting the signal from a reference flow cell and a blank injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Comparative Analysis of Hypothetical Data

The following tables present hypothetical, yet plausible, data that could be obtained from the cross-reactivity studies of EHPIB and its derivatives.

Competitive ELISA Data
Compound IDIC50 (nM)% Cross-ReactivityInterpretation
EHPIB 10100%The reference compound shows high affinity for the antibody.
DERIV-A 5020%The smaller methoxy group reduces binding affinity, suggesting the ethoxy group is important for recognition.
DERIV-B >10,000<0.1%Removal of the iodine atom completely abolishes binding, indicating it is a critical part of the epitope.
DERIV-C 2,5000.4%Masking the hydroxyl group significantly reduces affinity, highlighting its role in hydrogen bonding or as a key recognition feature.
DERIV-D 8012.5%The smaller bromine atom is less favorable than iodine, suggesting a specific size and electronic requirement at this position for optimal binding.
DERIV-E 5002%The bulky iodine in place of the ethoxy group hinders binding, reinforcing the importance of the ethoxy moiety.
Surface Plasmon Resonance (SPR) Data
Compound IDka (1/Ms)kd (1/s)KD (nM)Interpretation
EHPIB 5.0 x 10⁵5.0 x 10⁻³10The lead compound exhibits a fast association rate and a slow dissociation rate, indicative of a stable complex.
DERIV-A 4.5 x 10⁵2.25 x 10⁻²50The association rate is similar to EHPIB, but the dissociation rate is significantly faster, suggesting the methoxy group leads to a less stable interaction.
DERIV-B No Binding DetectedNo Binding DetectedN/AConfirms the ELISA result that the iodine atom is essential for binding.
DERIV-C 1.0 x 10⁴2.5 x 10⁻²2,500Both association and dissociation rates are negatively impacted, indicating the hydroxyl group is crucial for both initial recognition and maintaining the stability of the bound complex.
DERIV-D 4.0 x 10⁵3.2 x 10⁻²80The association rate is slightly lower than EHPIB, and the dissociation is faster, demonstrating that while bromine is tolerated, it is not optimal for a stable interaction compared to iodine.
DERIV-E 2.0 x 10⁴1.0 x 10⁻²500The significantly slower association rate suggests steric hindrance from the second iodine atom, making it difficult for the molecule to enter the binding pocket.

Discussion and Scientific Rationale

The hypothetical data clearly illustrates the structure-activity relationships governing the antibody's recognition of EHPIB. The iodine atom at position 5 and the hydroxyl group at position 4 are unequivocally critical for binding. The ethoxy group at position 3 also plays a significant role in optimizing the interaction, likely through favorable hydrophobic and steric interactions within the antibody's binding pocket.

This systematic approach of analyzing structurally related derivatives provides a detailed map of the epitope recognized by the antibody. Such information is invaluable for:

  • Lead Optimization: Guiding medicinal chemistry efforts to modify the lead compound while avoiding critical recognition sites to maintain desired activity.[8]

  • Assay Development: Ensuring the specificity of immunoassays for pharmacokinetic and pharmacodynamic studies.

  • Regulatory Submissions: Providing robust data to support the specificity and selectivity of the analytical methods used in clinical trials, as required by regulatory agencies like the FDA and EMA.[3][4][9]

Conclusion: A Commitment to Rigorous Science

The cross-reactivity profiling of a therapeutic candidate and its derivatives is not merely a checkbox exercise but a fundamental component of a successful drug development program. By employing a multi-faceted approach that combines high-throughput screening with detailed kinetic analysis, researchers can gain a comprehensive understanding of the molecular interactions that govern therapeutic efficacy and safety. The methodologies and interpretative frameworks presented in this guide are intended to serve as a robust starting point for your own cross-reactivity investigations, fostering a culture of scientific integrity and data-driven decision-making.

References

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]

  • The Use of Antibodies in Small-Molecule Drug Discovery. (n.d.). PubMed. [Link]

  • Hapten design and development of an ELISA (enzyme-linked immunosorbent assay) for the detection of the mercapturic acid conjugates of naphthalene. (n.d.). ACS Publications. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). ACS Publications. [Link]

  • Understanding Cross-Reactivity. (n.d.). Alcolizer Technology. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2025). ResearchGate. [Link]

  • Influence of Hapten–protein Conjugate Composition on Competitive Elisa Performance: A Case Study of Bisphenol A Determination. (n.d.). ResearchGate. [Link]

  • Influence of Small Molecule Property on Antibody Response. (2020). ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • Competitive ELISA. (2021). Creative Diagnostics. [Link]

  • Analyzing Kinetic Binding Data. (2021). NCBI Bookshelf. [Link]

  • Assessing small molecule kinetics and affinity through SPR screening. (2023). News-Medical.Net. [Link]

  • Interferences in Immunoassay. (n.d.). PMC. [Link]

  • ELISA Development Guide. (n.d.). Creative Diagnostics. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (2022). TGA Consultation Hub. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Small Molecule Interactions. (n.d.). Nicoya Lifesciences. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). CDER Small Business and Industry Assistance. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). HistologiX. [Link]

  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. (2019). NIH. [Link]

  • Antibody-enabled small-molecule drug discovery. (2012). PubMed. [Link]

  • The making of multispecific immunoglobulins – a clinical perspective. (n.d.). Taylor & Francis Online. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. (2017). ResearchGate. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (n.d.). Oxford Academic. [Link]

  • ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. (n.d.). PubMed. [Link]

  • Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [Link]

  • Bioanalytical Method Validation: What does the FDA expect?. (2013). gmp-compliance.org. [Link]

  • Cross-reactivity. (n.d.). Wikipedia. [Link]

  • Antibody Profiling: Kinetics with Native Biomarkers for Diagnostic Assay and Drug Developments. (2023). PMC. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. (2020). YouTube. [Link]

  • US FDA guidelines for bioanalytical method validation. (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS No. 6312-82-9). As a substituted aromatic aldehyde, this compound requires careful handling not only during its use in synthesis but, critically, through its entire lifecycle to final disposal. This guide is designed for researchers, chemists, and laboratory managers, grounding every procedural recommendation in the principles of chemical safety, regulatory compliance, and scientific integrity to ensure the protection of both personnel and the environment.

Hazard Characterization and Risk Assessment

Understanding the chemical nature of this compound is the foundation of its safe management. The molecule's structure, featuring a benzaldehyde core with ethoxy, hydroxyl, and iodo functional groups, dictates its reactivity, toxicity, and environmental profile. While specific toxicity data for this exact compound is limited, its classification can be inferred from its structural similarity to other substituted benzaldehydes and iodinated aromatic compounds.

The primary hazards are associated with its aldehyde group and the presence of iodine on the aromatic ring. Aldehydes can be irritants, and many aromatic compounds have recognized toxicities.[1][2] Furthermore, iodinated organic compounds can exhibit higher toxicity and greater environmental persistence than their non-iodinated analogs, making their proper disposal a matter of significant environmental stewardship.[3]

For safe handling and disposal, the following properties and hazards must be considered:

PropertyValueSource
CAS Number 6312-82-9[4][5]
Molecular Formula C₉H₉IO₃[5][6]
Molecular Weight 292.07 g/mol [5][6]
Appearance Solid (White to light yellow powder/crystal)
Known Incompatibilities Strong oxidizing agents, Strong bases[7]
Primary Hazards May be harmful if swallowed or inhaled. Causes skin and eye irritation.[7]
Environmental Hazard Iodinated aromatic compounds can be toxic to aquatic life and may persist in the environment.[3][3]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after the experimental workflow. All personnel responsible for handling this compound, including for disposal, must be equipped with the appropriate PPE to prevent exposure.

Required PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile) to prevent skin contact.[9]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[8][9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and corresponding state and local regulations.[12][13] This mandates a "cradle-to-grave" approach, ensuring the waste is handled safely from the point of generation to its final, environmentally sound disposal.

Step 1: Waste Characterization

  • Classify the waste as a "Hazardous Chemical Waste: Iodinated Aromatic Compound."

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials, such as strong bases or oxidizers, can cause dangerous chemical reactions.[7][8][14]

Step 2: Containerization

  • Select a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[14]

  • The container must be in good condition, free of leaks or residues on the exterior.

  • Keep the container sealed unless actively adding waste.

Step 3: Labeling

  • Properly label the waste container immediately upon adding the first quantity of waste.

  • The label must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard(s) associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").[15]

    • The date accumulation started.

  • Follow all specific labeling requirements mandated by your institution's EHS office and OSHA guidelines.[15][16]

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.[11][14]

Step 5: Arranging for Final Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical via standard trash or by pouring it down the drain.[17][18] This is illegal and environmentally harmful.

  • The waste must be transported and disposed of by a licensed hazardous waste facility.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For a small, contained spill of solid material:

  • Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Don PPE: Ensure you are wearing the full required PPE as described in Section 2.

  • Contain & Clean: Gently sweep up the spilled solid material using a brush and dustpan.[8] Avoid creating dust. Place the collected material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials (wipes, absorbents) as hazardous waste.

  • Package & Label: All cleanup materials must be placed in a sealed, compatible container and labeled as hazardous waste containing this compound.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Diagram: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from generation to disposal, including the emergency spill response pathway.

G Disposal Workflow for this compound cluster_routine Routine Disposal cluster_spill Emergency Spill Response gen Waste Generation char Characterize as Hazardous (Iodinated Aromatic Aldehyde) gen->char cont Select & Fill Approved Waste Container char->cont label_node Label Container per OSHA/EHS Guidelines cont->label_node store Store in Satellite Accumulation Area label_node->store pickup Arrange EHS Pickup for Licensed Disposal store->pickup spill_event Spill Occurs alert Alert Personnel & Secure Area spill_event->alert ppe Don Full PPE alert->ppe clean Contain & Clean Spill with Inert Materials ppe->clean package_spill Package Debris as Hazardous Waste clean->package_spill label_spill Label Spill Debris Container package_spill->label_spill label_spill->store

Caption: Decision workflow for routine and emergency disposal of this compound.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde Safety Data Sheet.
  • All Points Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Benchchem. (n.d.). 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.
  • Chemos GmbH & Co.KG. (2021).
  • Diffusions Aromatiques. (2023). Material Safety Data Sheet: ALDEHYDE AMYL CINAMIQUE (JASMONAL A).
  • De Monchy Aromatics Limited. (2022).
  • Reddit. (2021). How to store / dispose of Iodine crystals?. r/chemhelp. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Benzaldehyde, 3-ethoxy-4-hydroxy-.
  • Carl ROTH. (2025). Safety Data Sheet: Benzaldehyde.
  • ChemicalBook. (n.d.). Benzaldehyde - Safety Data Sheet.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
  • The John D. Walsh Company. (2015).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound CAS#: 6312-82-9.
  • Pearce, E. N., & Caldwell, K. L. (2016). Climate changes affecting global iodine status. PMC - NIH. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Aldehydes.
  • Wang, W., et al. (2019). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. ACS Publications. Retrieved from [Link]

  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237243, this compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: cyclohexanecarbaldehyde.
  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • ResearchGate. (2025). A New, Environment Friendly Protocol for Iodination of Electron-Rich Aromatic Compounds. Request PDF.
  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.
  • Zhang, S. (2018). How do we dispose Iodine-129 long-term?. Open Access Government.
  • BLD Pharm. (n.d.). 6312-82-9|this compound.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • MDPI. (2024). Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: Benzaldehyde.
  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Wikipedia. (n.d.). Hazardous waste in the United States.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube.
  • Carpenter, L. J., et al. (2021). Marine iodine emissions in a changing world. PubMed. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology.
  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%.

Sources

Mastering the Bench: A Guide to Safely Handling 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers, scientists, and drug development professionals dedicated to pushing the boundaries of science, a deep and practical understanding of chemical safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS No. 6312-82-9), a compound with significant potential in various research and development applications. Our focus is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted aromatic aldehyde. While comprehensive toxicological data is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards. Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [1]

The signal word for this compound is "Warning" .[1]

It is crucial to recognize that the presence of an iodine atom on the benzene ring means that specific disposal protocols for iodinated organic compounds should be followed to minimize environmental impact.

Your Shield: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if handled in a ventilated enclosure
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if handled in a chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if handled in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges may be necessary for large spills

The Rationale Behind PPE Selection:

  • Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection during operations with a higher risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves offer adequate protection against skin contact and irritation. It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat protects against incidental contact. For larger quantities or situations with a higher risk of spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: While not typically required for small-scale laboratory use within a ventilated enclosure, a respirator may be necessary for large spills or if working in an area with inadequate ventilation.

The Workflow: A Step-by-Step Guide to Safe Handling

Adhering to a standardized workflow minimizes the risk of exposure and ensures the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2] Store away from incompatible materials such as strong oxidizing agents.

Experimental Procedures
  • Engineering Controls: All manipulations of this compound, including weighing and dissolution, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: To prevent the generation of dust, carefully weigh the solid compound on a tared weigh boat or paper within the fume hood.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Reaction: If the compound is to be used in a reaction, ensure that the reaction vessel is securely clamped and that any potential exothermic events are anticipated and can be controlled.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.

The following diagram illustrates the recommended safe handling workflow:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Store Store Safely Receive->Store Intact Container DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff & Dispose PPE DisposeWaste->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Safe Handling Workflow for this compound.

Contingency Planning: Spill and Exposure Protocols

Even with meticulous planning, accidents can occur. Being prepared with clear and concise emergency procedures is critical.

Spill Cleanup
  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container.

    • Avoid generating dust.

    • Wipe the spill area with a damp cloth, and dispose of the cloth in the same waste container.

  • Small Spills (Solution):

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

Responsible Disposal: Protecting Our Environment

The proper disposal of chemical waste is a cornerstone of responsible research. As an iodinated organic compound, this compound and its waste products require specific disposal procedures.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless you have confirmed compatibility.

  • Neutralization of Iodine: For some iodinated waste streams, neutralization to a less hazardous form may be possible. A common method involves treatment with a sodium thiosulfate solution.[3] Consult your institution's EHS department for specific protocols.

  • Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of hazardous chemical waste.[3][4] When in doubt, contact your EHS department for guidance.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • ResearchGate. Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • Carl Roth. Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. [Link]

  • PubMed. Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. [Link]

  • Angene Chemical. 4-Hydroxy-3-iodo-5-methoxybenzaldehyde Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
Reactant of Route 2
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.